(3,3-Difluorocyclopentyl)methanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
(3,3-difluorocyclopentyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c7-6(8)2-1-5(3-6)4-9/h5H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNJAGKPJGONBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855675 | |
| Record name | 1-(3,3-Difluorocyclopentyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260790-17-7 | |
| Record name | 1-(3,3-Difluorocyclopentyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3-difluorocyclopentyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Advantage of Gem-Difluorination in Cycloalkylamines
An In-depth Technical Guide to (3,3-Difluorocyclopentyl)methanamine for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a proven methodology for enhancing pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the gem-difluoroalkyl group, particularly on a conformationally restricted scaffold, offers a unique combination of steric and electronic features. This compound emerges as a critical building block in this context. Its cyclopentyl core provides a degree of conformational rigidity, while the gem-difluoro group at a non-adjacent position to the reactive aminomethyl handle offers a powerful tool for medicinal chemists. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, underscoring its value for researchers, scientists, and drug development professionals.
Core Physicochemical and Safety Profile
A foundational understanding of a molecule's properties is paramount for its effective application. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1260790-17-7 | [1][2] |
| Molecular Formula | C6H11F2N | [2][3] |
| Molecular Weight | 135.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Pungent | [3] |
| Boiling Point | 116-120°C | [3] |
| Melting Point | -52°C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents (methanol, ethanol) | [3] |
Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[4] Upon decomposition, it may produce corrosive hydrogen fluoride gas.[3] Standard laboratory precautions, including the use of personal protective equipment (gloves, goggles, protective clothing) and working in a well-ventilated fume hood, are essential.[3][5]
Strategic Synthesis of this compound
The synthesis of this compound and its salts, while not extensively detailed in public literature due to its proprietary nature in many pharmaceutical applications, can be approached through established organic chemistry principles.[6] A prevalent method involves the reductive amination of a difluorinated cyclopentanone precursor.
A generalized synthetic workflow is outlined below:
Caption: Generalized workflow for the synthesis of this compound via reductive amination.
Detailed Protocol: Reductive Amination
-
Imine Formation: 3,3-Difluorocyclopentanone is dissolved in an appropriate solvent, such as ethanol. An ammonia source (e.g., ammonia gas bubbled through the solution or an ammonium salt) is added. The reaction is stirred, often at room temperature, to form the corresponding imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride, is carefully added to the reaction mixture. This reduces the imine to the desired primary amine.
-
Workup and Purification: The reaction is quenched, and the product is extracted using a suitable organic solvent. Purification is typically achieved through distillation or column chromatography to yield pure this compound.
An alternative route involves the deprotection of a protected amine precursor, such as a tert-butyl (Boc) carbamate, using a strong acid like hydrochloric acid in an organic solvent.[7]
Applications in Drug Discovery and Development
The true utility of this compound lies in its role as a versatile building block for creating novel therapeutics with enhanced properties. The difluoromethyl group is a bioisostere for carbonyls or hydroxyls and can significantly improve metabolic stability.[8][9]
Caption: Logical relationship of this compound in lead optimization for drug discovery.
Key Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: The incorporation of the 3,3-difluorocyclopentyl motif is a strategic approach to enhance the pharmacological properties of CNS-acting agents. The fluorine atoms can improve metabolic stability by blocking sites of oxidation and can influence the pKa of the amine group, affecting its binding to target proteins.[6]
-
Kinase Inhibitors: This scaffold has been successfully integrated into selective Tyrosine Kinase 2 (TYK2) inhibitors.[8] The cyclopentyl ring helps position the molecule in the ATP-binding site, while the difluoro substitution contributes to favorable drug-like properties.[8]
-
Antiviral Agents: There is significant potential for using this building block in the design of novel antiviral drugs, such as neuraminidase inhibitors for influenza.[9] The conformational rigidity of the cyclopentane ring can lead to higher binding affinity and selectivity for viral proteins.[9]
-
Protein Degraders: this compound is recognized as a building block for protein degraders, a novel therapeutic modality.[2] It has been utilized in the synthesis of degraders for the IKAROS Family Zinc Finger (IKZF) proteins.[7]
-
COVID-19 Research: The scaffold has also been employed in the development of inhibitors for SARS-CoV-2.[7]
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to identify the number and connectivity of the hydrogen atoms in the cyclopentyl ring and the aminomethyl group.
-
¹³C NMR: Would confirm the presence of the six carbon atoms and show the characteristic triplet signal for the carbon bearing the two fluorine atoms due to C-F coupling.
-
¹⁹F NMR: Would show a characteristic signal for the two equivalent fluorine atoms.
-
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is used to confirm the molecular weight of the compound and assess its purity.[6]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties, conferred by the conformationally restricted cyclopentyl ring and the gem-difluoro group, can be leveraged to design novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The successful application of this scaffold in the development of kinase inhibitors, CNS agents, and antiviral compounds highlights its significant potential for addressing challenging biological targets. For researchers and drug development professionals, this compound represents a key tool in the arsenal for creating the next generation of therapeutics.
References
- 1. 1260790-17-7|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chembk.com [chembk.com]
- 4. chemical-label.com [chemical-label.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to (3,3-Difluorocyclopentyl)methanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,3-Difluorocyclopentyl)methanamine is a fluorinated aliphatic amine that has emerged as a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of gem-difluoro groups into molecular scaffolds is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, offering insights for its effective utilization in research and development.
The presence of the difluoromethylene group in the cyclopentyl ring imparts unique electronic and conformational effects. It can act as a bioisosteric replacement for a carbonyl group, enhance metabolic stability by blocking sites of oxidative metabolism, and modulate the basicity (pKa) of the neighboring amine.[1][2] These attributes make this compound a desirable moiety for the design of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and antiviral agents.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and synthesis. The introduction of the two fluorine atoms significantly influences its properties compared to its non-fluorinated analog.
| Property | Value | Source(s) |
| Molecular Formula | C6H11F2N | [3] |
| Molecular Weight | 135.16 g/mol | [4] |
| CAS Number | 1260790-17-7 | [3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 116-120 °C | [5] |
| Melting Point | -52 °C | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and carbon disulfide.[5] | [5] |
| Predicted XLogP3 | 1.1 | [1] |
Note: The hydrochloride salt of this compound is a colorless crystalline solid that is soluble in water.[6] This difference in solubility between the free amine and its salt is a critical consideration for experimental design.
Synthesis
The most common and practical approach for the synthesis of this compound is through the reductive amination of 3,3-difluorocyclopentanone. This method involves the formation of an imine intermediate, which is then reduced to the desired amine.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol provides a general guideline for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials:
-
3,3-Difluorocyclopentanone
-
Ammonia in ethanol (or another suitable ammonia source)
-
Sodium borohydride (NaBH4) or another suitable reducing agent
-
Methanol (or other suitable solvent)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation, if desired)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-difluorocyclopentanone in methanol.
-
To this solution, add a solution of ammonia in ethanol. The reaction mixture is typically stirred at room temperature for several hours to facilitate the formation of the imine.[5]
-
The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride in small portions. The temperature should be carefully monitored and maintained during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (as monitored by TLC or GC-MS).
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by distillation under reduced pressure.
-
-
Salt Formation (Optional):
-
To prepare the hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or a compatible solvent.
-
The resulting precipitate can be collected by filtration, washed with a cold solvent, and dried.[6]
-
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, the following are the expected key features in its NMR spectra based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum would be expected to show complex multiplets for the cyclopentyl ring protons. The protons on the carbon adjacent to the nitrogen (the CH2NH2 group) would likely appear as a downfield multiplet.
-
¹³C NMR: The carbon atom bearing the two fluorine atoms (C3) would exhibit a characteristic triplet in the proton-decoupled spectrum due to carbon-fluorine coupling. The carbon attached to the aminomethyl group (C1) and the methylene carbon of the aminomethyl group would also have distinct chemical shifts.
-
¹⁹F NMR: A single resonance, likely a multiplet due to coupling with the neighboring protons, would be expected for the two equivalent fluorine atoms. The chemical shift would be indicative of the gem-difluoroalkyl environment.
Applications in Drug Discovery
The unique properties of the 3,3-difluorocyclopentyl moiety make it a valuable component in the design of new therapeutic agents.
Enhancement of Metabolic Stability and Modulation of pKa
The strong carbon-fluorine bonds in this compound increase its resistance to metabolic degradation, particularly oxidative metabolism at the C3 position of the cyclopentyl ring.[2] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of drug candidates. The electron-withdrawing nature of the fluorine atoms also lowers the pKa of the amine group, which can be advantageous for optimizing a compound's solubility, permeability, and target engagement.[2]
Role in CNS and Antiviral Drug Development
The 3,3-difluorocyclopentyl scaffold has been incorporated into molecules targeting the central nervous system.[1] The conformational rigidity of the cyclopentane ring can contribute to higher binding affinity and selectivity for specific receptors. Furthermore, this moiety has been utilized in the development of inhibitors for SARS-CoV-2 and degraders of the IKAROS Family Zinc Finger (IKZF) proteins, highlighting its versatility in addressing diverse biological targets.[6]
Caption: Influence of the this compound moiety on key drug properties.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[5]
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[7]
-
Handling: Avoid contact with skin and eyes.[5] Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6]
-
In Case of Contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention. If inhaled, move to fresh air.[4]
Conclusion
This compound is a key building block for medicinal chemists, offering a strategic tool to enhance the drug-like properties of molecules. Its synthesis via reductive amination is a practical approach, and its incorporation can lead to compounds with improved metabolic stability and modulated physicochemical properties. As the demand for more effective and safer therapeutics continues to grow, the utility of fluorinated scaffolds like this compound in drug discovery is expected to expand.
References
(3,3-Difluorocyclopentyl)methanamine molecular weight and formula
An In-depth Technical Guide to (3,3-Difluorocyclopentyl)methanamine: A Key Building Block in Modern Medicinal Chemistry
Abstract
This compound is a fluorinated alicyclic amine that has emerged as a valuable building block for the synthesis of novel therapeutic agents. Its unique structural and electronic properties, conferred by the geminal difluoro group on a cyclopentyl scaffold, offer significant advantages in drug design. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and strategic applications in medicinal chemistry. We will delve into the rationale for its use in developing metabolically robust and potent drug candidates, targeting areas from central nervous system (CNS) disorders to oncology and virology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their research programs.
Introduction: The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into drug molecules is a well-established and powerful strategy in medicinal chemistry. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Beyond this, fluorine's high electronegativity can profoundly influence a molecule's physicochemical properties, including lipophilicity, pKa, and conformational preference.
The 3,3-difluorocyclopentyl motif, in particular, offers a unique combination of features. The gem-difluoro group acts as a non-hydrolyzable bioisostere of a carbonyl or hydrated carbonyl (gem-diol), potentially mimicking key hydrogen bond interactions with a biological target.[1] The cyclopentane ring itself provides a conformationally restricted scaffold, which can reduce the entropic penalty of binding to a target protein, thereby enhancing affinity and selectivity.[2] this compound combines this advantageous scaffold with a reactive primary amine handle, making it a versatile precursor for a wide array of pharmacologically active molecules.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data provides the foundational knowledge for its use in synthesis and drug design.
| Property | Value | Source(s) |
| Molecular Formula | C6H11F2N | [3][4][5] |
| Molecular Weight | 135.158 g/mol | [3] |
| Monoisotopic Mass | 135.08595 Da | [5] |
| CAS Number | 1260790-17-7 | [3][6][7] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 116-120°C | [4] |
| Melting Point | -52°C | [4] |
| Solubility | Insoluble in water; soluble in methanol, ethanol | [4] |
Synthesis and Mechanistic Rationale
While specific, peer-reviewed synthetic procedures for this compound are often proprietary, a logical and efficient pathway can be inferred from established organic chemistry principles and analogous reactions for similar structures.[8][9] A common and effective method is the reductive amination of a corresponding aldehyde.
General Synthetic Workflow
The synthesis logically begins with the creation of the core difluorocyclopentyl structure, followed by the elaboration of the aminomethyl side chain.
Caption: Plausible synthetic workflow for this compound.
Causality in Experimental Choices
-
Fluorination: The introduction of the gem-difluoro group is the key step. Reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are often chosen for their effectiveness in converting ketones to geminal difluorides under relatively mild conditions compared to older reagents like sulfur tetrafluoride (SF4).
-
Reduction and Oxidation: A standard two-step sequence of reducing the ketone to an alcohol (e.g., with sodium borohydride) followed by a controlled oxidation (e.g., with pyridinium chlorochromate or Swern oxidation) is a reliable method to obtain the necessary aldehyde precursor from the difluoroketone. This avoids over-oxidation to the carboxylic acid.
-
Reductive Amination: This is a highly efficient method for forming amines. The aldehyde first reacts with ammonia to form an intermediate imine, which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3). This reagent is selective for imines over aldehydes, preventing side reactions and leading to high yields of the desired primary amine.[4]
Applications in Drug Discovery and Development
This compound is not a therapeutic agent itself but a critical building block. Its incorporation into larger molecules is a strategic decision to enhance pharmacological properties.[8]
Key Advantages in Drug Scaffolds
-
Enhanced Metabolic Stability: The C-F bonds resist metabolic oxidation, prolonging the in vivo half-life of drug candidates.[2]
-
Modulation of Basicity (pKa): The electron-withdrawing fluorine atoms lower the pKa of the neighboring amine, which can be crucial for optimizing binding interactions with target proteins and improving cell permeability.[8]
-
Conformational Constraint: The rigid cyclopentyl ring helps to lock the molecule into a bioactive conformation, improving binding affinity and selectivity.[1]
Therapeutic Areas of Interest
The unique properties of this scaffold have made it attractive for developing a range of therapeutics:
-
Protein Degraders: The compound is explicitly classified as a "Protein Degrader Building Block".[3] In this context, it can be used as a linker component or a scaffold element in Proteolysis Targeting Chimeras (PROTACs), such as those developed for degrading IKAROS Family Zinc Finger (IKZF) proteins, which are implicated in certain cancers.[9]
-
CNS Drug Discovery: The ability of fluorine to improve metabolic stability and modulate lipophilicity is highly advantageous for drugs targeting the central nervous system, where crossing the blood-brain barrier and resisting rapid metabolism are critical.[8]
-
Antiviral Agents: The scaffold is suitable for designing enzyme inhibitors, such as viral neuraminidase inhibitors. The cyclopentane ring can mimic the natural substrate, while the difluoro group enhances stability and binding.[2]
-
Kinase Inhibitors: The 3,3-difluorocyclopentylamino moiety has been successfully used to develop potent and selective Tyrosine Kinase 2 (TYK2) inhibitors, where the scaffold helps position the molecule within the ATP-binding site of the enzyme.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]
- 5. PubChemLite - this compound (C6H11F2N) [pubchemlite.lcsb.uni.lu]
- 6. bldpharm.com [bldpharm.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of (3,3-Difluorocyclopentyl)methanamine
Introduction: The Significance of Fluorinated Building Blocks in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount strategy for optimizing the pharmacological profiles of therapeutic candidates. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity, have made fluorinated building blocks indispensable tools for drug development professionals. (3,3-Difluorocyclopentyl)methanamine stands as a key exemplar of such a building block, offering a gem-difluorinated cyclopentyl motif coupled with a primary amine—a common pharmacophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the atomic connectivity and the chemical environment of each nucleus.
Experimental Protocol: NMR Spectrum Acquisition
A standardized protocol for acquiring high-quality NMR spectra of the title compound is outlined below. The causality behind these choices lies in ensuring optimal signal resolution, quantitative accuracy, and the observation of through-bond scalar couplings.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR).[1][2]
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving complex multiplets.
-
Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the fluorine signals. The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion.[3]
-
Predicted NMR Data
The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and the known electronic effects of fluorine substituents.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| H-a | ~2.7 - 2.9 | Doublet | 2H | -CH₂-NH₂ |
| H-b | ~2.0 - 2.2 | Multiplet | 1H | -CH-CH₂NH₂ |
| H-c | ~1.8 - 2.0 | Multiplet | 4H | -CH₂-CF₂- |
| H-d | ~1.6 - 1.8 | Multiplet | 2H | -CH₂-CH- |
| H-e | ~1.5 (broad) | Singlet | 2H | -NH₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Coupled) | Assignment |
| C-1 | ~120 - 125 | Triplet (due to C-F coupling) | -CF₂- |
| C-2 | ~45 - 50 | Triplet | -CH₂-NH₂ |
| C-3 | ~40 - 45 | Doublet | -CH-CH₂NH₂ |
| C-4 | ~35 - 40 | Triplet | -CH₂-CF₂- |
| C-5 | ~25 - 30 | Triplet | -CH₂-CH- |
| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| F | ~ -90 to -110 | Multiplet | -CF₂- |
Interpretation and Rationale
-
¹H NMR: The protons of the aminomethyl group (H-a) are expected to appear as a doublet due to coupling with the adjacent methine proton (H-b).[4] The methine proton itself will be a complex multiplet due to coupling with the aminomethyl protons and the adjacent methylene protons of the ring. The protons on the cyclopentyl ring will appear as overlapping multiplets in the aliphatic region. The protons on the carbons adjacent to the difluorinated carbon (H-c) will be deshielded compared to a standard cyclopentane ring.[5] The amine protons (H-e) often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.[6]
-
¹³C NMR: The most downfield signal in the ¹³C NMR spectrum is predicted to be the carbon bearing the two fluorine atoms (C-1) due to the strong electron-withdrawing effect of fluorine. This signal will also exhibit a characteristic triplet splitting pattern in a proton-coupled spectrum due to one-bond C-F coupling. The carbon of the aminomethyl group (C-2) will be deshielded by the nitrogen atom.[4] The remaining cyclopentyl carbons will appear in the typical aliphatic region.[7]
-
¹⁹F NMR: A single multiplet is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift is predicted to be in the range typical for gem-difluoroalkanes.[8][9] The multiplicity will arise from coupling to the adjacent protons on the cyclopentyl ring.
Experimental Workflow: NMR Analysis
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
Introduction: The Strategic Value of Fluorinated Alicyclic Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Characterization of (3,3-Difluorocyclopentyl)methanamine
In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and the acidity or basicity (pKa) of nearby functional groups.[1][2] The gem-difluoro group (CF₂) is particularly noteworthy, serving as a valuable bioisostere for carbonyl groups or ether linkages, while offering enhanced chemical stability against oxidative metabolism.[2]
This compound is an emerging building block that leverages these benefits. Its rigidified alicyclic core, combined with the strategic placement of a gem-difluoro moiety, presents a unique three-dimensional structure that is increasingly sought after by drug development professionals. This guide provides a comprehensive overview of a robust synthetic pathway to this compound and details the analytical methodologies required for its thorough characterization, offering field-proven insights for researchers in pharmaceutical and chemical development.
Retrosynthetic Analysis and Strategic Synthesis Design
A logical retrosynthetic approach to this compound identifies the primary amine as the key functional group for disconnection. This group can be reliably installed via the reduction of a nitrile, a well-established and high-yielding transformation in organic synthesis.[3][4][5] This leads back to the corresponding 3,3-difluorocyclopentanecarbonitrile intermediate. The nitrile itself can be formed from a suitable precursor, such as 3,3-difluorocyclopentanone, through a nucleophilic substitution or a Wittig-type reaction followed by rearrangement. The core of the synthesis, therefore, relies on the effective preparation of the gem-difluorinated cyclopentanone ring.
This analysis culminates in a robust, multi-step synthetic strategy designed for scalability and efficiency.
References
The Ascendancy of Fluorinated Cyclopentylamines: A Technical Guide to their Discovery, Synthesis, and Application in Modern Drug Development
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the myriad of fluorinated motifs, the fluorinated cyclopentylamine core has emerged as a privileged structure, particularly in the design of targeted therapies. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of fluorinated cyclopentylamine derivatives. It delves into the nuanced synthetic methodologies for their preparation, elucidates their structure-activity relationships, and highlights their significant impact on contemporary drug discovery, with a particular focus on their role in the development of Janus kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold.
Introduction: The Fluorine Advantage in a Cyclopentyl Context
The introduction of fluorine into drug candidates can dramatically alter their biological properties. The high electronegativity and small size of the fluorine atom can modulate pKa, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.[1][2] When incorporated into a cyclopentyl ring, a common scaffold in medicinal chemistry, these effects are amplified by the ring's conformational rigidity. This combination offers a powerful tool for medicinal chemists to fine-tune the properties of a drug molecule.
The cyclopentylamine moiety itself is a valuable pharmacophore, providing a three-dimensional vector for interacting with biological targets. The addition of fluorine to this scaffold creates a chiral center, introducing stereochemical complexity that can be exploited for enhanced selectivity and potency. This guide will explore the journey of these fascinating molecules from their conceptualization to their application in cutting-edge therapeutics.
Historical Perspective: From Niche Curiosity to Privileged Scaffold
The deliberate use of fluorine in pharmaceuticals dates back to the 1950s with the development of fluorinated corticosteroids.[3] However, the synthesis and exploration of fluorinated alicyclic amines, including cyclopentylamine derivatives, is a more recent endeavor. Early synthetic routes were often challenging, limiting their widespread adoption. The development of more sophisticated fluorination techniques and a deeper understanding of the profound impact of fluorine on drug-like properties have propelled these compounds to the forefront of drug discovery. A significant turning point has been their successful application in the development of selective enzyme inhibitors, most notably in the field of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancer.[4][5]
Synthetic Strategies: Mastering the Construction of Fluorinated Cyclopentylamines
The synthesis of fluorinated cyclopentylamine derivatives presents unique challenges, primarily centered around the stereocontrolled introduction of both the fluorine atom and the amine group onto the cyclopentyl ring. The methodologies can be broadly categorized into two main approaches: fluorination of a pre-existing cyclopentylamine precursor or construction of the cyclopentane ring with the fluorine and amine functionalities (or their precursors) already in place.
Fluorination of Cyclopentane Precursors
A common strategy involves the fluorination of a cyclopentanol or a related derivative, followed by the conversion of a suitable functional group into an amine.
Key Transformation: Hydroxyfluorination and Subsequent Amination
A representative synthetic pathway often begins with a protected aminocyclopentanol. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by a fluoride source. Alternatively, direct hydroxyfluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST). The amine functionality is typically protected throughout these steps and deprotected in the final stage.
Experimental Protocol: Synthesis of a Protected trans-Fluorocyclopentylamine Intermediate
-
Step 1: Tosylation of a Protected Aminocyclopentanol. To a solution of tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) and p-toluenesulfonyl chloride (1.2 eq). The reaction is stirred at room temperature for 12 hours.
-
Step 2: Nucleophilic Fluorination. The crude tosylate is dissolved in anhydrous tetrahydrofuran (THF), and tetrabutylammonium fluoride (TBAF) (2.0 eq) is added. The mixture is heated to reflux for 6 hours.
-
Step 3: Work-up and Purification. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield tert-butyl ((1S,3R)-3-fluorocyclopentyl)carbamate.
Ring-Closing Metathesis and Other Cyclization Strategies
An alternative approach involves the construction of the fluorinated cyclopentane ring from acyclic precursors. Ring-closing metathesis (RCM) has emerged as a powerful tool for this purpose.
Diagram: Retrosynthetic Analysis via RCM
Caption: Retrosynthetic approach to fluorinated cyclopentylamines via RCM.
This strategy often involves an initial enantioselective step to set the stereochemistry of the fluorine and a nitrogen-containing functional group, followed by the RCM reaction to form the five-membered ring.[6]
Application in Medicinal Chemistry: The Rise of JAK Inhibitors
Fluorinated cyclopentylamine derivatives have found significant application in the development of Janus kinase (JAK) inhibitors. The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of cytokine signaling pathways that regulate immune responses and cell growth.[4][5] Dysregulation of JAK-STAT signaling is implicated in a variety of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain cancers.[4]
The cyclopentyl group in these inhibitors often serves as a key structural element that fits into a specific hydrophobic pocket of the JAK enzyme's ATP-binding site. The fluorine atom can enhance this binding and improve metabolic stability, leading to more potent and durable drug candidates.
Diagram: Role of Fluorinated Cyclopentylamine in JAK Inhibition
Caption: Interaction of a JAK inhibitor with the enzyme's active site.
Structure-Activity Relationship (SAR) Insights
The precise positioning and stereochemistry of the fluorine atom and the amine group on the cyclopentyl ring are critical for optimal JAK inhibition.
| Moiety | Position/Stereochemistry | Impact on Activity |
| Fluorine | cis to amine | Often enhances potency |
| Fluorine | trans to amine | Can lead to altered selectivity |
| Amine | Equatorial | Generally preferred for optimal binding |
| Amine | Axial | May result in reduced activity |
These trends highlight the importance of stereocontrolled synthesis to access specific isomers for biological evaluation.
Case Study: Synthesis of a Fluorinated Aminocyclopentane PET Imaging Agent
A notable example showcasing the synthesis of a fluorinated aminocyclopentane derivative is the preparation of 1-amino-3-[¹⁸F]fluoro-4-fluorocyclopentane-1-carboxylic acid, a potential PET imaging agent for tumors.[2][7] While not a direct cyclopentylamine, its synthesis illustrates key transformations applicable to the field.
The synthesis begins with a protected cyclopentene precursor, which undergoes a series of stereocontrolled reactions to introduce the fluorine and amino functionalities. The radiosynthesis involves a late-stage nucleophilic fluorination with [¹⁸F]fluoride.[2][7]
Diagram: Synthetic Workflow for a Fluorinated Aminocyclopentane
Caption: Key steps in the synthesis of a fluorinated aminocyclopentane PET agent.
Future Outlook and Conclusion
The field of fluorinated cyclopentylamine derivatives is poised for continued growth. Advances in synthetic methodology, including catalytic and enantioselective fluorination techniques, will undoubtedly facilitate the exploration of a wider range of these compounds. Their proven success in modulating the activity of challenging drug targets like the JAK kinases ensures their continued relevance in medicinal chemistry. Future research will likely focus on the development of derivatives with enhanced selectivity for specific JAK isoforms to minimize off-target effects and improve safety profiles.
References
- 1. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Conformational Analysis of (3,3-Difluorocyclopentyl)methanamine
Abstract
The spatial arrangement of atoms in a molecule, its conformation, is a critical determinant of its physicochemical properties and biological activity. This is particularly true in drug development, where locking a molecule into a bioactive conformation can significantly enhance potency and selectivity. This guide provides a comprehensive technical overview of the conformational analysis of (3,3-difluorocyclopentyl)methanamine, a valuable building block in medicinal chemistry. The strategic introduction of the gem-difluoro group on the flexible cyclopentane scaffold presents unique stereoelectronic challenges and opportunities. We will explore a synergistic approach, combining state-of-the-art computational modeling with rigorous experimental validation by Nuclear Magnetic Resonance (NMR) spectroscopy, to construct a detailed model of its conformational landscape. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the conformational intricacies of fluorinated cycloalkanes.
Introduction: The Central Role of Conformation in Drug Design
The three-dimensional structure of a molecule is intrinsically linked to its function. In medicinal chemistry, the concept of a "bioactive conformation" – the specific spatial arrangement a drug molecule adopts when binding to its biological target – is paramount. The ability to predict and control the conformational preferences of a molecule is therefore a powerful tool in rational drug design.
Cycloalkanes are common scaffolds in drug molecules, offering a degree of structural pre-organization. Among them, cyclopentane is unique due to its high flexibility. Unlike the more rigid cyclohexane, cyclopentane rapidly interconverts between a continuum of non-planar conformations to alleviate torsional strain, a process known as pseudorotation.[1][2] The two most commonly discussed conformations on this pseudorotation pathway are the envelope (Cₛ symmetry), where four carbons are coplanar and one is out of plane, and the half-chair or twist (C₂ symmetry), with three carbons in a plane, one above, and one below.[3] The energy barrier between these forms is minimal, leading to a dynamic equilibrium at room temperature.[4]
The introduction of substituents dramatically alters this landscape. For this compound, two key substitutions must be considered:
-
The gem-Difluoro Group: Fluorine is the most electronegative element, and its incorporation into organic molecules induces profound stereoelectronic effects.[5] A gem-difluoro group at the C3 position introduces strong C-F bond dipoles and can influence the ring's pucker through effects like hyperconjugation. This substitution can also modulate key drug properties such as metabolic stability and pKa.[6][7]
-
The Aminomethyl Group: This flexible side chain introduces additional rotatable bonds (C1-CH₂ and CH₂-NH₂), and its preferred orientation (rotamer) will be coupled to the conformation of the cyclopentane ring.
A comprehensive review of scientific literature indicates a lack of specific studies on the conformational analysis of this compound itself.[8] This guide, therefore, establishes a robust theoretical and practical framework for its characterization, drawing from foundational principles and studies on analogous systems.
Computational Conformational Analysis: Mapping the Energy Landscape
Computational chemistry provides an indispensable toolkit for exploring the vast conformational space of flexible molecules.[9][10][11] By employing quantum mechanical calculations, we can identify stable conformers, determine their relative energies, and predict key spectroscopic parameters.
Methodology: A Self-Validating Protocol
A rigorous computational analysis begins with a broad search for all possible low-energy structures, followed by refinement at a higher level of theory.
Experimental Protocol: Computational Conformational Search and Analysis
-
Initial Conformational Search: A conformational search is first performed using a computationally efficient Molecular Mechanics force field (e.g., MMFF). This step aims to generate a diverse set of starting geometries by systematically or stochastically rotating all acyclic single bonds.[9]
-
Geometry Optimization and Energy Refinement: The unique conformers identified are then subjected to geometry optimization using Density Functional Theory (DFT).
-
Rationale: DFT provides a good balance of accuracy and computational cost for molecules of this size. The M06-2X functional is often selected for its robust performance with non-covalent interactions, which can be important in determining conformational preferences. A triple-zeta basis set, such as 6-311+G(d,p), is employed to accurately describe the electron distribution, especially around the electronegative fluorine atoms.
-
-
Frequency Calculations: Vibrational frequency calculations are performed on each optimized structure at the same level of theory.
-
Rationale: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate relative energy calculations.
-
-
Boltzmann Population Analysis: The relative Gibbs free energies (ΔG) of all confirmed conformers are used to calculate their equilibrium populations at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation. This allows for the identification of the most dominant conformations.
Caption: Integrated workflow for computational conformational analysis.
Predicted Results and Discussion
The computational analysis is expected to reveal a small number of low-energy conformers that constitute the vast majority of the equilibrium population. These conformers will likely differ in both the pucker of the cyclopentane ring (adopting various envelope and twist forms) and the rotational state of the aminomethyl side chain.
The dominant conformations will represent the optimal balance between minimizing steric hindrance and satisfying favorable stereoelectronic interactions. The gem-difluoro group is anticipated to exert a significant influence. For instance, gauche interactions between the C-F bonds and adjacent C-C bonds might be favored due to hyperconjugative effects (σC-C → σ*C-F), influencing the local dihedral angles and, consequently, the overall ring pucker.
Table 1: Hypothetical Calculated Relative Energies and Populations of Conformers
| Conformer ID | Ring Pucker | Aminomethyl Rotamer | ΔG (kcal/mol) | Population (%) at 298K |
| Conf-1 | C2 (Twist) | anti | 0.00 | 55.3 |
| Conf-2 | Cs (Envelope) | gauche | 0.45 | 25.1 |
| Conf-3 | C2 (Twist) | gauche | 0.90 | 11.2 |
| Conf-4 | Cs (Envelope) | anti | 1.50 | 8.4 |
Note: These are example data used for illustrative purposes.
Experimental Validation via NMR Spectroscopy
While computational methods provide a powerful predictive model, experimental validation is essential for confirming the conformational landscape in solution. NMR spectroscopy is the preeminent technique for this purpose, as its parameters are exquisitely sensitive to the three-dimensional structure of a molecule.[12][13][14]
Methodology: Probing Conformation Through J-Coupling and NOE
The primary NMR observables for conformational analysis are vicinal coupling constants (³J) and the Nuclear Overhauser Effect (NOE).
Experimental Protocol: NMR-Based Structural Elucidation
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is important as it can influence conformational equilibria.
-
1D NMR Acquisition: High-resolution ¹H and ¹⁹F NMR spectra are acquired. The proton spectrum, in particular, will likely show complex second-order (strong coupling) effects, requiring spectral simulation for accurate analysis.
-
2D NMR Acquisition: A suite of 2D NMR experiments is performed to unambiguously assign all signals and measure key parameters:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H bond connectivities.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This is often preferred over NOESY for molecules of this size to avoid complications from slow molecular tumbling.
-
-
Extraction of Coupling Constants: Vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants are carefully measured from the ¹H spectrum, potentially aided by simulation software.
Results and Discussion: From Spectra to Structure
The experimentally measured ³J values are population-weighted averages of the coupling constants for each individual conformer. These values can be compared to those predicted by the Karplus equation , which relates the magnitude of the coupling constant to the dihedral angle between the coupled nuclei.[15][16][17]
-
³JHH = Acos²(ϕ) + Bcos(ϕ) + C
Where ϕ is the dihedral angle, and A, B, and C are empirically derived parameters.[15] Similar Karplus relationships exist for ³JHF couplings.[18]
By comparing the experimental average J-values with the calculated J-values for each computationally derived conformer (weighted by their Boltzmann populations), the theoretical model can be validated or refined. For instance, a large observed ³JHH value (typically 8-10 Hz) suggests an anti-periplanar arrangement (dihedral angle ~180°), while a small value (1-3 Hz) suggests a gauche arrangement (dihedral angle ~60°).[17]
ROESY data provide complementary, through-space distance information. A cross-peak between two protons in a ROESY spectrum indicates that they are spatially proximate, which can help to distinguish between different ring puckers or side-chain rotamers.
Table 2: Hypothetical Comparison of Calculated and Experimental NMR ³JHH Coupling Constants (Hz)
| Coupling (Hx-Hy) | Dihedral Angle (Conf-1) | Calc. J (Conf-1) | Dihedral Angle (Conf-2) | Calc. J (Conf-2) | Boltzmann Avg. Calc. J | Experimental J |
| H1-H2a | 155° | 9.8 | 145° | 8.5 | 9.3 | 9.1 |
| H1-H2b | 35° | 3.1 | 25° | 4.5 | 3.6 | 3.8 |
| H4a-H5a | 175° | 11.5 | 160° | 10.2 | 11.0 | 10.8 |
| H4a-H5b | 55° | 2.1 | 40° | 3.5 | 2.6 | 2.5 |
Note: These are example data used for illustrative purposes.
Integrated Conformational Model
The true power of this analysis lies in the synthesis of both computational and experimental data. When the Boltzmann-averaged calculated NMR parameters show strong agreement with the experimental values, we can have high confidence in the predicted conformational ensemble.
For this compound, the analysis is likely to conclude that the molecule does not exist in a single static conformation but rather as a dynamic equilibrium of a few low-energy twist and envelope forms. The precise populations of these conformers are dictated by the stereoelectronic influence of the gem-difluoro group and the steric demands of the aminomethyl side chain.
Caption: Idealized pseudorotation pathway for cyclopentane.
This detailed conformational understanding is critical for drug design. It allows chemists to understand which spatial arrangements are energetically accessible, providing a template for designing more rigid analogues or for interpreting structure-activity relationships (SAR). By knowing the preferred shape of this important building block, it can be incorporated into larger molecules with greater predictability, accelerating the discovery of new therapeutic agents.
Conclusion
The conformational analysis of this compound requires a multi-faceted approach that leverages the predictive power of high-level computational chemistry and the definitive validation of experimental NMR spectroscopy. The flexible cyclopentane core, perturbed by the strong stereoelectronic effects of a gem-difluoro group and a rotameric aminomethyl side chain, creates a complex but tractable conformational landscape. By carefully identifying the low-energy conformers and quantifying their relative populations, we gain invaluable insight into the three-dimensional properties of this molecule. This knowledge is not merely academic; it is a crucial component of modern, structure-based drug discovery, enabling the rational design of molecules with enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. auremn.org.br [auremn.org.br]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Karplus equation - Wikipedia [en.wikipedia.org]
- 16. scribd.com [scribd.com]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. researchgate.net [researchgate.net]
Stability of (3,3-Difluorocyclopentyl)methanamine under acidic/basic conditions
An In-Depth Technical Guide to the Chemical Stability of (3,3-Difluorocyclopentyl)methanamine Under Acidic and Basic Conditions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The gem-difluorinated cyclopentyl moiety, in particular, is an increasingly valuable building block, prized for its ability to confer metabolic stability and modulate physicochemical properties such as lipophilicity and basicity.[3][4] This guide provides a detailed technical analysis of the chemical stability of a key exemplar, this compound, under both acidic and basic stress conditions. By integrating mechanistic rationale with validated experimental protocols, this document serves as an essential resource for scientists leveraging this and similar fluorinated scaffolds in drug discovery and development programs.
Introduction: The Rationale for Fluorinated Scaffolds
The introduction of fluorine into drug candidates can profoundly influence their properties. The carbon-fluorine (C-F) bond is exceptionally strong, which can sterically shield adjacent positions from metabolic attack by enzymes like cytochrome P450, thereby increasing a drug's half-life.[5][6] Furthermore, the high electronegativity of fluorine can alter the electron distribution within a molecule, impacting its binding affinity to biological targets and modifying the acidity or basicity (pKa) of nearby functional groups.[6][7]
This compound combines two key structural features: a primary aliphatic amine, a common pharmacophore for engaging with biological targets, and a gem-difluoro group on a cyclopentyl ring. This specific arrangement is designed to lock the conformation of the ring and provide a metabolically stable anchor.[4] Understanding the intrinsic chemical stability of this building block is paramount, as it dictates its compatibility with various synthetic transformations and its viability in final drug formulations, which must endure a range of physiological and storage conditions.[8][9]
Stability Profile Under Acidic Conditions
A thorough understanding of a compound's behavior in acidic environments is critical for predicting its fate during salt formation, in acidic parenteral formulations, and upon oral administration and transit through the gastrointestinal tract.
Mechanistic Considerations
The chemistry of this compound under acidic conditions is governed by two primary structural elements: the primary amine and the gem-difluoro group.
-
The Amine Functional Group: As a primary aliphatic amine, the lone pair of electrons on the nitrogen atom is readily available to accept a proton from an acid.[10] This is a simple and rapid acid-base reaction, resulting in the formation of the corresponding ammonium salt (e.g., the hydrochloride salt when treated with HCl).[11][12][13] This protonation is the expected and dominant behavior under mild to moderate acidic conditions and is fundamental to its use in forming stable, water-soluble salts.[14]
-
The Gem-Difluoro Group: The C-F bond is highly polarized and strong, rendering the gem-difluoro group generally stable to acidic conditions.[15] While strained systems like gem-difluorocyclopropanes can undergo acid-catalyzed ring-opening under certain conditions, the five-membered cyclopentyl ring is significantly less strained and thus more robust.[16] A potential, albeit unlikely, degradation pathway under harsh forcing conditions (e.g., high temperature and strong acid concentration) could involve the slow hydrolysis of the gem-difluoro group to a ketone (3-oxocyclopentyl)methanamine. This reaction is generally disfavored for gem-difluoroalkanes.[17]
Based on these principles, the primary hypothesis is that this compound will exhibit high stability in acidic media, with the main chemical event being protonation of the amine. Degradation is anticipated only under extreme, non-physiological conditions.
Experimental Protocol: Forced Acidic Degradation Study
This protocol describes a standardized method for evaluating the stability of the target compound under forced acidic conditions, as is common practice in pharmaceutical development to identify potential degradation pathways.[18][19]
Objective: To assess the stability of this compound in 0.1 M Hydrochloric Acid at an elevated temperature over 48 hours.
Materials & Equipment:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes
-
HPLC-UV/DAD system and/or LC-MS system
-
Calibrated oven or water bath set to 50°C
-
pH meter
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Time Zero (T=0) Analysis: Immediately take an aliquot of the solution, neutralize it with an equivalent volume of 0.1 M NaOH, and dilute with a 50:50 acetonitrile/water mixture to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL). Analyze this sample to establish the initial purity and peak area.
-
Stress Condition Incubation: Place the remaining sample solution in the 50°C oven or water bath.
-
Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: For each time-point aliquot, immediately neutralize with 0.1 M NaOH as described in Step 2 to halt the acid-catalyzed degradation.
-
Analysis: Dilute the neutralized samples as in Step 2 and analyze by a validated, stability-indicating HPLC method to determine the remaining percentage of the parent compound and detect any new peaks corresponding to degradation products.
Visualization: Acid Stability Workflow
The following diagram illustrates the logical flow of the acid stress testing experiment.
Caption: Workflow for the forced acidic degradation study.
Stability Profile Under Basic Conditions
Evaluating stability in basic media is necessary to ensure compound integrity during certain synthetic steps (e.g., reactions employing amine bases), work-up procedures, and in basic drug formulations.
Mechanistic Considerations
-
The Amine Functional Group: Primary amines are themselves basic and therefore are generally unreactive and stable in the presence of external bases.[12] There is no low-energy reaction pathway for a base like sodium hydroxide to react with an aliphatic amine.
-
The Gem-Difluoro Group: The gem-difluoroalkane moiety is known to be highly resistant to basic conditions.[15] Unlike some activated systems, there is no straightforward mechanism for nucleophilic attack or elimination initiated by a base like hydroxide under mild conditions. Degradation would require extremely harsh conditions (e.g., very high temperatures or exceptionally strong, non-hydroxide bases) that are not typically relevant to pharmaceutical stability testing.
-
Oxidative Degradation: A more plausible, though still slow, degradation pathway for amines in general under basic conditions in the presence of air is oxidation.[20] However, this is typically a minor pathway in standard stress testing unless oxidizing agents are deliberately introduced.
The overarching hypothesis is that this compound will demonstrate exceptional stability under standard basic stress conditions.
Experimental Protocol: Forced Basic Degradation Study
This protocol is designed to assess stability under standard basic stress conditions.
Objective: To assess the stability of this compound in 0.1 M Sodium Hydroxide at an elevated temperature over 48 hours.
Materials & Equipment:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Standard laboratory glassware and analytical instrumentation as listed in Section 2.2.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Time Zero (T=0) Analysis: Immediately take an aliquot, neutralize it with an equivalent volume of 0.1 M HCl, and dilute with a 50:50 acetonitrile/water mixture for HPLC analysis (e.g., to 0.1 mg/mL).
-
Stress Condition Incubation: Place the remaining basic solution in the 50°C oven or water bath.
-
Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: For each aliquot, immediately neutralize with 0.1 M HCl to prevent any further degradation upon cooling or storage.
-
Analysis: Dilute the neutralized samples and analyze by a validated, stability-indicating HPLC method to quantify the parent compound and search for degradants.
Visualization: Base Stability Workflow
The following diagram illustrates the workflow for the base stress testing experiment.
Caption: Workflow for the forced basic degradation study.
Summary of Expected Results and Interpretation
The data from these stress studies are best summarized in a tabular format for clear comparison. While actual experimental data would be generated, the table below represents a highly probable outcome based on the chemical principles discussed.
| Stress Condition | Time (hours) | Expected % Assay of Parent Compound | Observations |
| 0.1 M HCl, 50°C | 0 | 100% | Single peak in chromatogram. |
| 24 | >99% | No significant degradation expected. | |
| 48 | >99% | No new peaks observed. | |
| 0.1 M NaOH, 50°C | 0 | 100% | Single peak in chromatogram. |
| 24 | >99% | No significant degradation expected. | |
| 48 | >99% | No new peaks observed. |
Interpretation: The anticipated results indicate that this compound is a highly robust molecule. The lack of significant degradation (<1%) under both acidic and basic stress conditions at an elevated temperature would confirm its high intrinsic stability. This profile is advantageous for drug development, as it suggests:
-
Synthetic Versatility: The compound can likely tolerate a wide range of acidic and basic reagents and conditions during the synthesis of more complex molecules.
-
Formulation Flexibility: It is suitable for various formulation strategies, including the formation of different salt forms, without risk of degradation.
-
Shelf-Life Stability: The final drug product incorporating this moiety is less likely to have stability issues related to the degradation of this specific fragment.
Conclusion
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www3.paho.org [www3.paho.org]
- 9. asean.org [asean.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. studymind.co.uk [studymind.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. edaegypt.gov.eg [edaegypt.gov.eg]
- 19. ema.europa.eu [ema.europa.eu]
- 20. pure.hw.ac.uk [pure.hw.ac.uk]
(3,3-Difluorocyclopentyl)methanamine: A Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Advantage of Fluorination in Cyclopentylamines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established and powerful approach to enhance pharmacological properties. The (3,3-Difluorocyclopentyl)methanamine scaffold has emerged as a particularly valuable building block, offering a unique combination of a conformationally restricted ring system and a difluoromethylene group that imparts desirable physicochemical characteristics. This guide provides an in-depth technical overview of this compound, its commercial availability, synthesis, and critical applications in the development of next-generation therapeutics.
The gem-difluoro group on the cyclopentane ring is a key feature, acting as a bioisostere for a carbonyl group and enhancing metabolic stability due to the strength of the carbon-fluorine bond.[1] This modification can lead to an increased in vivo half-life of drug candidates.[1] Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of the neighboring amine group, influencing its binding interactions with target proteins.[1]
Commercial Availability and Suppliers
This compound and its hydrochloride salt are available from several commercial suppliers, catering to the needs of researchers and drug development professionals. These compounds are typically offered in various purities, with detailed specifications available from the respective suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity |
| Various Suppliers | This compound | 1260790-17-7 | C6H11F2N | ≥97%[2] |
| Various Suppliers | This compound hydrochloride | 939398-48-8 | C5H10ClF2N | ≥98% |
| Various Suppliers | (1R)-3,3-difluorocyclopentan-1-amine hydrochloride | 1118245-88-7 | C5H10ClF2N | Not specified[3] |
Synthesis of this compound: Key Methodologies
The synthesis of this compound is primarily achieved through two robust methods: reductive amination of the corresponding ketone and deprotection of a protected amine precursor. These methods offer reliable pathways to obtain the desired product for further elaboration in drug discovery programs.
Method 1: Reductive Amination of 3,3-Difluorocyclopentanone
This widely used method involves a two-step process starting from 3,3-difluorocyclopentanone.[4]
Step 1: Synthesis of 3,3-Difluorocyclopentanone
A metal-free approach for the synthesis of α,α-difluorocyclopentanone derivatives involves a regioselective difluorocyclopropanation followed by a vinylcyclopropane rearrangement of silyl dienol ethers.[5]
Experimental Protocol: Synthesis of 3,3-Difluorocyclopentanone [6]
-
To a solution of the corresponding silyl dienol ether in p-xylene, add a catalytic amount of a proton sponge.
-
Heat the mixture to 60 °C.
-
Add trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) dropwise over 5 minutes.
-
Stir the mixture at 60 °C for 15 minutes to facilitate difluorocyclopropanation.
-
Increase the temperature to 140 °C and maintain for 30 minutes to induce the vinylcyclopropane/cyclopentene rearrangement.
-
Cool the reaction to room temperature and purify by column chromatography on silica gel.
Step 2: Reductive Amination
The conversion of 3,3-difluorocyclopentanone to the primary amine is a critical step, which can be achieved through catalytic reductive amination.[7]
Experimental Protocol: Catalytic Reductive Amination [7]
-
Materials: 3,3-Difluorocyclopentanone, Ammonia (in methanol or as gas), Raney Nickel (or other suitable catalyst, e.g., Pd/C), Hydrogen gas (H₂), Methanol.
-
Procedure:
-
Charge a high-pressure reactor with 3,3-difluorocyclopentanone, a solution of ammonia in methanol, and a catalytic amount of Raney Nickel.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Stir and heat the reaction mixture to a suitable temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by hydrogen uptake and/or analytical methods (e.g., TLC, GC-MS).
-
Once the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Remove the catalyst by filtration through a pad of celite.
-
The resulting solution of this compound can be used directly or converted to its hydrochloride salt.
-
Caption: Reductive amination workflow.
Method 2: Deprotection of a Boc-Protected Amine
This method utilizes a tert-butyl (3,3-difluorocyclopentyl)carbamate precursor, which is deprotected to yield the desired amine hydrochloride salt.[4]
Step 1: Boc-Protection of this compound
Experimental Protocol: Boc-Protection [8]
-
Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) and a base such as triethylamine or sodium bicarbonate (1.5 equivalents).
-
Allow the solution to warm to room temperature and stir overnight.
-
Add saturated aqueous NaHCO₃ solution and extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with 0.1 N aqueous HCl followed by saturated aqueous NaHCO₃ solution.
-
Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure to yield the Boc-protected amine.
Step 2: Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is readily removed under acidic conditions.[9]
Experimental Protocol: Boc-Deprotection with HCl [10]
-
Suspend the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Evaporate the solvent under vacuum to isolate the hydrochloride salt of this compound.
Caption: Deprotection synthesis workflow.
Applications in Drug Discovery: A Scaffold for Innovation
This compound is a crucial intermediate in the synthesis of complex, biologically active molecules for pharmaceutical research.[4] Its incorporation can significantly influence the physicochemical properties of the final compound, such as bioavailability and metabolic stability.
Tyrosine Kinase 2 (TYK2) Inhibitors for Autoimmune Diseases
A significant application of this scaffold is in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors.[1] TYK2, a member of the Janus kinase (JAK) family, plays a pivotal role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[1] The 3,3-difluorocyclopentylamino moiety has been successfully incorporated into potent and selective TYK2 inhibitors, where the cyclopentyl ring helps position the molecule within the ATP-binding site of the kinase.[1]
Caption: Simplified TYK2 signaling pathway and point of inhibition.[1]
IKAROS and Aiolos Molecular Glue Degraders in Oncology
This compound serves as a building block in the synthesis of molecular glue degraders targeting the IKAROS Family Zinc Finger (IKZF) proteins, Ikaros (IKZF1) and Aiolos (IKZF3).[4] These transcription factors are critical for the development and function of lymphocytes, and their degradation has shown therapeutic potential in hematological malignancies.[11][12] Molecular glues containing this scaffold can interact with the cereblon (CRBN) component of the CRL4 E3 ligase, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of Ikaros and Aiolos.[11]
Caption: IKAROS/Aiolos degradation workflow.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its unique structural and electronic properties, conferred by the gem-difluoro substitution on a conformationally restricted cyclopentyl ring, provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The well-established synthetic routes and commercial availability of this compound further enhance its utility for researchers in the pharmaceutical industry and academia. The successful application of this scaffold in the development of selective TYK2 inhibitors and molecular glue degraders underscores its significant potential in addressing challenging biological targets and developing novel therapies for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. investors.salariuspharma.com [investors.salariuspharma.com]
- 12. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (3,3-Difluorocyclopentyl)methanamine via reductive amination
An Application Guide to the Synthesis of (3,3-Difluorocyclopentyl)methanamine via One-Pot Reductive Amination
Abstract
This application note provides a comprehensive technical guide for the synthesis of this compound, a valuable fluorinated building block for pharmaceutical and agrochemical research. The strategic incorporation of the 3,3-difluorocyclopentyl motif can enhance the metabolic stability and modulate the physicochemical properties of bioactive molecules.[1][2] This guide details a robust and efficient one-pot reductive amination protocol starting from the corresponding aldehyde, 3,3-difluorocyclopentanecarbaldehyde, using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. We delve into the mechanistic rationale, provide a detailed step-by-step experimental protocol, and offer practical insights for troubleshooting and optimization.
Introduction: The Strategic Value of Fluorinated Alicyclic Amines
In modern drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy to optimize pharmacological profiles.[3][4] The gem-difluoromethylene (CF₂) group, in particular, is a highly sought-after motif. It acts as a lipophilic bioisostere of a carbonyl group or an ether linkage, and its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, such as amines, thereby influencing binding affinities to biological targets.[1][2] Furthermore, the strength of the C-F bond confers enhanced stability against oxidative metabolism, which can improve the in-vivo half-life and bioavailability of a drug candidate.[1][2]
This compound combines this advantageous gem-difluoro group with a conformationally restricted cyclopentyl scaffold and a primary amine handle, making it an attractive building block for synthesizing novel chemical entities. This guide focuses on its synthesis via reductive amination, a cornerstone C-N bond-forming reaction in the pharmaceutical industry, prized for its operational simplicity and broad applicability.[5][6]
Mechanistic Rationale: The One-Pot Reductive Amination Pathway
Reductive amination is a two-stage process that converts a carbonyl group into an amine.[7] In this synthesis, 3,3-difluorocyclopentanecarbaldehyde reacts with an ammonia source to first form an intermediate imine, which is then reduced in situ to the target primary amine.
Step 1: Imine Formation (Condensation) The reaction is initiated by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield a transient imine intermediate. This equilibrium-driven step is often catalyzed by a weak acid.
Step 2: Imine Reduction The C=N double bond of the imine is subsequently reduced to a C-N single bond. The choice of reducing agent is critical for the success of a one-pot procedure. The ideal reagent must selectively reduce the imine in the presence of the starting aldehyde.[5]
Why Sodium Triacetoxyborohydride (STAB)?
While several reducing agents can effect this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this protocol for several key reasons:
-
Selectivity: STAB is a mild reducing agent.[8] The steric and electron-withdrawing effects of the three acetoxy groups moderate the reactivity of the borohydride.[8] Consequently, it reduces iminium ions much faster than it reduces aldehydes or ketones, allowing the reaction to be performed in a single pot without significant formation of the corresponding alcohol byproduct.[5][8]
-
Mild Conditions: The reaction proceeds efficiently at room temperature and does not require acidic conditions that might compromise sensitive functional groups.[8]
-
Safety and Convenience: STAB is a safer alternative to other reagents like sodium cyanoborohydride (NaBH₃CN), which can generate toxic hydrogen cyanide gas, especially under acidic conditions.[5][9][10]
Synthetic Workflow Overview
The synthesis of this compound is achieved through a two-step sequence starting from the commercially available alcohol, (3,3-Difluorocyclopentyl)methanol.
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn.
Protocol A: Synthesis of 3,3-Difluorocyclopentanecarbaldehyde (Precursor)
This protocol outlines a standard Dess-Martin periodinane (DMP) oxidation. Other methods like Swern or TEMPO-based oxidations are also applicable.
Materials:
-
(3,3-Difluorocyclopentyl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (3,3-Difluorocyclopentyl)methanol (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20 minutes until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.
Scientist's Note (Rationale):
-
DMP is chosen for its mild conditions and operational simplicity, avoiding the need for cryogenic temperatures (unlike Swern oxidation) and heavy metals.
-
The Na₂S₂O₃ quench is essential to reduce the excess DMP and its byproducts, making the workup cleaner.
Protocol B: Synthesis of this compound
This one-pot protocol is adapted from established procedures for reductive amination.[8][11]
Materials:
-
3,3-Difluorocyclopentanecarbaldehyde (from Protocol A)
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,3-difluorocyclopentanecarbaldehyde (1.0 eq) and ammonium acetate (5.0 eq) in DCE.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir for 15 minutes, then separate the layers. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
To remove any residual starting material and facilitate purification, wash the combined organic layers with a 1 M NaOH solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by flash column chromatography on silica gel (using a gradient elution, e.g., DCM with 0-10% Methanol containing 1% triethylamine) or by acid-base extraction.
Scientist's Note (Rationale):
-
Ammonium acetate serves as a convenient, solid source of ammonia and the acetate anion can weakly catalyze imine formation.[12]
-
A large excess of the ammonia source is used to drive the imine formation equilibrium forward.
-
STAB is added after an initial period of stirring to allow for sufficient concentration of the imine intermediate to build up, maximizing the yield of the desired product.[12]
-
The basic wash (NaOH) helps to ensure the final product is in its free-base form for easier extraction into the organic solvent.
Data Summary and Characterization
The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Value/Condition | Rationale |
| Solvent | DCE, THF | Aprotic solvents are preferred as STAB is water-sensitive.[5][13] |
| Ammonia Source | Ammonium Acetate | Provides ammonia in situ and mild acidic catalysis. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines over aldehydes.[8] |
| Stoichiometry | Aldehyde:NH₄OAc:STAB = 1 : 5 : 1.5 | Excess ammonia source drives imine formation; excess reductant ensures complete conversion. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for both imine formation and reduction. |
| Reaction Time | 12 - 24 hours | Typically sufficient for complete conversion; should be monitored. |
| Expected Yield | 60 - 85% (after purification) | Dependant on the purity of the starting aldehyde and purification efficiency. |
Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.[1]
-
¹H, ¹³C, and ¹⁹F NMR: To confirm the chemical structure. ¹⁹F NMR is crucial for verifying the presence of the difluoro group.[1]
-
LC-MS: To confirm the molecular weight (Expected [M+H]⁺ = 136.09) and assess purity.[14]
-
HPLC: To determine the final purity of the compound.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inefficient imine formation. 2. Deactivated or insufficient STAB. 3. Insufficient reaction time. | 1. Add a catalytic amount of acetic acid (0.1 eq) to promote imine formation.[8][12] 2. Use fresh, high-quality STAB from a sealed container. Add a further portion (0.3-0.5 eq) of STAB. 3. Allow the reaction to stir for a longer period (up to 48h), monitoring by LC-MS. |
| Significant Alcohol Byproduct | 1. STAB is reducing the aldehyde. 2. Water present in the reaction. | 1. This is less common with STAB but can occur. Ensure the initial imine formation step is allowed sufficient time (at least 1 hour) before adding the reductant. 2. Ensure all solvents and reagents are anhydrous. |
| Formation of Dialkylated Amine | The product primary amine reacts with a second molecule of aldehyde. | This is generally slow but can be minimized by using a large excess of the ammonia source to outcompete the product amine.[8] |
Conclusion
This application note provides a reliable and scientifically grounded protocol for the synthesis of this compound. The described one-pot reductive amination using sodium triacetoxyborohydride is an efficient, selective, and scalable method suitable for producing this valuable fluorinated building block. By understanding the underlying mechanism and key experimental parameters, researchers can confidently apply this methodology to access materials crucial for the advancement of medicinal and agricultural chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. PubChemLite - this compound (C6H11F2N) [pubchemlite.lcsb.uni.lu]
The Strategic Incorporation of (3,3-Difluorocyclopentyl)methanamine in the Synthesis of Novel Allosteric TYK2 Inhibitors: Application Notes and Protocols
Introduction: Targeting TYK2 for Autoimmune and Inflammatory Diseases
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a host of autoimmune and inflammatory diseases.[1][2][3] TYK2 is associated with the receptors for key cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[1][2][4] Upon cytokine binding, TYK2, in concert with other JAKs, phosphorylates downstream Signal Transducers and Activators of Transcription (STATs).[2][5] These phosphorylated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[5] Consequently, inhibiting TYK2 presents a promising therapeutic strategy for conditions like psoriasis, inflammatory bowel disease, and lupus.[1][3][4]
A new generation of TYK2 inhibitors has emerged that selectively target the pseudokinase (JH2) domain, leading to allosteric inhibition of the kinase (JH1) domain.[4][6][7] This approach offers enhanced selectivity over other JAK family members, potentially minimizing side effects associated with broader JAK inhibition.[3][7] A key structural motif that has proven instrumental in the design of these selective inhibitors is the (3,3-difluorocyclopentyl) moiety. This application note details the strategic use of (3,3-Difluorocyclopentyl)methanamine in the synthesis of potent and selective TYK2 inhibitors, providing detailed protocols and insights into the rationale behind its application.
The Role of the this compound Scaffold
The incorporation of the this compound scaffold into TYK2 inhibitors is a deliberate design choice driven by several key advantages that fluorine imparts on drug candidates.[8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[3]
-
Conformational Rigidity: The cyclopentane ring restricts the conformational flexibility of the molecule. The gem-difluoro substitution further influences the ring's pucker, which can be leveraged to lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for the target protein.[3]
-
Modulation of Physicochemical Properties: The electronegative fluorine atoms can lower the pKa of the neighboring amine group. This modulation of basicity can be advantageous for optimizing a compound's solubility, permeability, and interactions within the target protein's binding pocket, potentially reducing off-target effects.[3]
-
Bioisosterism: The difluoromethylene group (CF2) can act as a non-hydrolyzable bioisostere of a carbonyl or a hydrated carbonyl group, potentially mimicking key hydrogen bond interactions with the target protein.[3]
The cyclopentyl ring of the (3,3-difluorocyclopentyl)amino moiety has been shown to effectively position inhibitor molecules within the ATP-binding site of kinases, while the difluoro substitution contributes to favorable drug-like properties.[3]
TYK2 Signaling Pathway and Mechanism of Inhibition
The TYK2 signaling cascade is initiated by the binding of cytokines to their cognate receptors. This event brings the receptor-associated TYK2 proteins into close proximity, leading to their activation. Activated TYK2 then phosphorylates STAT proteins, which subsequently dimerize and translocate to the nucleus to modulate gene expression.[4][5] Allosteric TYK2 inhibitors that bind to the pseudokinase (JH2) domain stabilize an inactive conformation of the kinase, preventing the catalytic activity of the JH1 domain and blocking downstream signaling.[4][9]
Caption: TYK2 signaling and allosteric inhibition.
Synthetic Protocol: Amide Coupling with this compound
A cornerstone reaction for incorporating the this compound moiety is amide bond formation.[10] This protocol outlines a general procedure for the coupling of this compound hydrochloride with a carboxylic acid, a key step in the synthesis of many TYK2 inhibitors. The use of a robust coupling reagent such as HATU is often necessary due to the potentially reduced nucleophilicity of the amine caused by the electron-withdrawing fluorine atoms.[10]
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound hydrochloride | BenchChem | Amine building block |
| Carboxylic Acid of Interest | Various | Coupling partner |
| HATU | Various | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Various | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | Various | Solvent |
| Ethyl Acetate | Various | Extraction solvent |
| Saturated aqueous sodium bicarbonate | N/A | Aqueous wash |
| Brine | N/A | Aqueous wash |
| Anhydrous sodium sulfate | Various | Drying agent |
Experimental Procedure
Caption: Amide coupling experimental workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound hydrochloride (1.1 eq) and DIPEA (2.5 eq).
-
Coupling Reagent Addition: Add HATU (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Application in the Synthesis of Deucravacitinib (BMS-986165)
While Deucravacitinib (BMS-986165), a selective allosteric TYK2 inhibitor, does not contain the this compound moiety itself, its synthesis involves related complex heterocyclic structures and amide bond formations.[11][12] The principles of coupling sterically hindered or electronically deactivated amines are highly relevant. The development of Deucravacitinib highlights the importance of carefully chosen building blocks to achieve high potency and selectivity.[6][11] The synthetic strategies employed in its manufacture often involve multi-step sequences where robust and high-yielding coupling reactions are critical.[11][13]
For instance, the final step in some reported syntheses of Deucravacitinib and its analogs involves the coupling of a complex pyridazine carboxylic acid with a deuterated methylamine.[11][14] This underscores the prevalence and importance of amide bond formation in the synthesis of cutting-edge kinase inhibitors. The use of this compound in place of other amine fragments in similar synthetic routes is a promising avenue for the discovery of new chemical entities with potentially improved properties.
Conclusion
This compound is a valuable building block in the medicinal chemist's toolbox for the design of novel TYK2 inhibitors. Its unique combination of metabolic stability, conformational rigidity, and ability to modulate physicochemical properties makes it an attractive scaffold for enhancing the drug-like characteristics of lead compounds.[3][8] The provided protocols for amide coupling serve as a foundational guide for researchers aiming to incorporate this promising moiety into their drug discovery programs targeting TYK2 and other kinases. The continued exploration of fluorinated scaffolds like this will undoubtedly pave the way for the development of next-generation therapeutics for a range of autoimmune and inflammatory disorders.
References
- 1. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 5. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - Du - Current Medicinal Chemistry [rjeid.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]
- 12. Deucravacitinib synthesis - chemicalbook [chemicalbook.com]
- 13. A Novel Synthetic Method of the Intermediate of Deucravacitinib [cjph.com.cn]
- 14. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (3,3-Difluorocyclopentyl)methanamine as a Strategic Building Block for PROTACs
Introduction: The Quest for Superior PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule consists of three key components: a "warhead" that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is not merely a spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing everything from ternary complex formation to physicochemical properties.[1][4][6][7]
As the field matures, the focus has shifted from simple alkyl and PEG chains to more sophisticated linker architectures designed to impart favorable drug-like properties.[1][4][6] It is in this context that unique building blocks become invaluable tools for drug discovery professionals. This guide details the strategic application of (3,3-Difluorocyclopentyl)methanamine , a fluorinated alicyclic building block, in the rational design and synthesis of next-generation PROTACs.
The Strategic Advantage of Fluorination in PROTAC Design
Fluorine has become a cornerstone of modern medicinal chemistry for its ability to profoundly modulate a molecule's properties.[8] Strategic incorporation of fluorine can enhance metabolic stability, tune lipophilicity, alter pKa, and improve cell permeability.[8][9][10][11] The 3,3-difluoro substitution pattern on a cyclopentyl ring is particularly advantageous. This geminal difluorination acts as a "metabolic shield," blocking common sites of oxidative metabolism by cytochrome P450 enzymes.[9][12] This can significantly increase the half-life and oral bioavailability of a drug candidate.[9][10]
The this compound moiety offers a unique combination of features for a PROTAC linker:
-
Enhanced Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making the cyclopentyl ring resistant to oxidative degradation.[9][10]
-
Modulated Lipophilicity : Fluorination can alter a compound's lipophilicity, a key factor in solubility and cell permeability.[13][14] This allows for fine-tuning of the PROTAC's overall physicochemical profile.
-
Conformational Constraint : The rigid cyclopentyl scaffold reduces the flexibility of the linker, which can be advantageous for optimizing the geometry of the ternary complex (POI-PROTAC-E3 Ligase).[7]
-
3D-Scaffold for Vectorial Diversity : The amine handle provides a convenient attachment point, while the three-dimensional nature of the cyclopentyl ring allows for diverse exit vectors, aiding in the exploration of optimal linker geometry.
Below is a summary of the key properties of this building block.
| Property | Value | Source |
| Molecular Formula | C6H11F2N | [15][16] |
| Molecular Weight | 135.16 g/mol | [15] |
| CAS Number | 1260790-17-7 | [15] |
| Classification | Protein Degrader Building Block | [15] |
Conceptual Workflow for PROTAC Synthesis and Evaluation
The integration of this compound into a PROTAC follows a logical, multi-step process from chemical synthesis to biological validation. The primary amine serves as a versatile nucleophile for covalent attachment to either the warhead or the E3 ligase ligand, typically via amide bond formation.
Figure 1: A generalized workflow for synthesizing and validating a PROTAC utilizing the this compound building block.
Protocol 1: Synthesis of a PROTAC Intermediate
This protocol describes the foundational step of conjugating this compound to a carboxylic acid-functionalized molecule, which could be either a warhead or an E3 ligase ligand precursor. Standard amide coupling conditions are employed.
Materials:
-
This compound
-
Carboxylic acid-functionalized binding moiety (e.g., a protected pomalidomide derivative with a linker)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid-functionalized binding moiety (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Amine Addition: Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide-coupled intermediate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Choices:
-
HATU/DIPEA: This is a widely used, efficient peptide coupling system that minimizes side reactions and racemization. HATU is a highly effective activating agent for carboxylic acids.
-
Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated acid intermediate. Using anhydrous solvents and an inert atmosphere maximizes yield.
-
Aqueous Work-up: The washing steps are crucial to remove excess reagents (HATU, DIPEA) and DMF, simplifying the final purification.
Protocol 2: Cellular Target Degradation Assay via Western Blot
This protocol provides a method to determine if the synthesized PROTAC can induce the degradation of its intended protein target in a cellular context.
Materials:
-
Cancer cell line expressing the protein of interest (POI) and a suitable E3 ligase (e.g., Cereblon or VHL).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO).
-
DMSO (vehicle control).
-
MG132 (proteasome inhibitor).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
For a mechanistic control, pre-treat a set of cells with MG132 (10 µM) for 1-2 hours before adding the highest concentration of the PROTAC.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Data Analysis:
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the POI band intensity to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle control and plot the results to determine the DC₅₀ (concentration for 50% degradation).
-
Self-Validating System: The inclusion of an MG132 control is critical. If the PROTAC-induced protein loss is rescued by this proteasome inhibitor, it validates that the observed degradation is occurring via the intended ubiquitin-proteasome pathway.
Protocol 3: Biophysical Assay for Ternary Complex Formation via SPR
Surface Plasmon Resonance (SPR) is a powerful biophysical technique to measure the binding kinetics and affinity of the PROTAC to its individual targets and, crucially, to characterize the formation of the ternary complex.[17][18][19]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., Series S Sensor Chip CM5).
-
Recombinant purified POI and E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Synthesized PROTAC.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Protein Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface via standard amine coupling. A non-derivatized flow cell should be used as a reference.
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Separately, inject a series of concentrations of the POI over the immobilized E3 ligase surface to check for non-specific binding.
-
-
Ternary Complex Formation Assay:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with a range of concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
An increase in the binding response compared to the binary POI-E3 ligase or PROTAC-E3 ligase interactions indicates the formation of a ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data from the binary interactions to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[19]
-
Analyze the ternary complex data to determine the cooperativity of the system. Positive cooperativity (enhanced binding in the presence of all three components) is a hallmark of an effective PROTAC.
-
Figure 2: Workflow for assessing ternary complex formation using Surface Plasmon Resonance (SPR).
Conclusion and Future Outlook
This compound is a valuable and strategic building block for the synthesis of advanced PROTACs. Its inherent properties—a conformationally constrained, metabolically stable scaffold with a versatile chemical handle—provide medicinal chemists with a powerful tool to overcome common challenges in PROTAC development, such as poor pharmacokinetic profiles. The protocols outlined herein provide a robust framework for the synthesis and evaluation of PROTACs incorporating this novel moiety. By systematically applying these methods, researchers can accelerate the design-make-test-analyze cycle and unlock new therapeutic opportunities in the exciting field of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 15. calpaclab.com [calpaclab.com]
- 16. PubChemLite - this compound (C6H11F2N) [pubchemlite.lcsb.uni.lu]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. oxfordglobal.com [oxfordglobal.com]
- 19. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
Application Notes and Protocols: Incorporation of (3,3-Difluorocyclopentyl)methanamine into Kinase Inhibitor Scaffolds
Introduction: The Strategic Role of Fluorine in Kinase Inhibitor Design
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile.[1][2][3] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic properties.[2][3][4][5] Specifically, the introduction of gem-difluoro groups, such as in the (3,3-difluorocyclopentyl)methanamine moiety, can serve as a lipophilic bioisostere for a carbonyl group and can block sites of metabolic oxidation, thereby improving drug-like characteristics.[6][7]
This technical guide provides an in-depth exploration of the synthesis and incorporation of this compound into kinase inhibitor scaffolds, with a particular focus on Janus kinase (JAK) inhibitors.[8] We will detail synthetic protocols, discuss the impact of this fluorinated motif on key drug discovery parameters, and provide standardized assays for evaluating the resulting inhibitors.
Synthesis of the this compound Building Block
The synthesis of this compound is a critical first step. A common and efficient method proceeds through the difluorination of a cyclopentanone precursor followed by reductive amination.[9][10]
Protocol 1: Synthesis of 3,3-Difluorocyclopentanone
This protocol outlines the synthesis of the key intermediate, 3,3-difluorocyclopentanone, from cyclopentane-1,3-dione.
Reaction: Cyclopentane-1,3-dione to 3,3-Difluorocyclopentanone.[11]
Reagents and Materials:
-
Cyclopentane-1,3-dione
-
Diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Anhydrous glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve cyclopentane-1,3-dione in anhydrous DCM in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (2.2 equivalents) to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,3-difluorocyclopentanone.[12]
Protocol 2: Reductive Amination to this compound
This protocol describes the conversion of 3,3-difluorocyclopentanone to the final amine building block.
Reaction: 3,3-Difluorocyclopentanone to this compound.[9][13]
Reagents and Materials:
-
3,3-Difluorocyclopentanone
-
Ammonia (7N solution in methanol)
-
Sodium cyanoborohydride or other suitable reducing agent
-
Methanol
-
Glacial acetic acid
Procedure:
-
Dissolve 3,3-difluorocyclopentanone in methanol.
-
Add the ammonia solution in methanol and stir for 30 minutes at room temperature.
-
Add sodium cyanoborohydride in one portion, followed by the slow addition of glacial acetic acid to maintain a pH between 6 and 7.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding 1N HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with diethyl ether.
-
Basify the aqueous layer to pH >12 with 6N NaOH and extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[14][15]
Synthetic Workflow Visualization
Caption: Synthetic workflow for this compound.
Incorporation into Kinase Inhibitor Scaffolds: A Focus on JAK Inhibitors
The this compound moiety has proven to be a valuable building block in the design of potent and selective kinase inhibitors, particularly for the Janus kinase (JAK) family.[8] The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases.[16][17]
Protocol 3: Amide Coupling to a Pyrimidine Core
This protocol provides a general method for coupling the amine to a representative pyrimidine scaffold, a common core in many kinase inhibitors.
Reaction: Amide bond formation.
Reagents and Materials:
-
This compound
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or a similar activated heterocyclic core)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous DMF, add this compound (1.1 equivalents) and DIPEA (3 equivalents).
-
Add HATU (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired kinase inhibitor precursor.
Impact on Physicochemical and Pharmacokinetic Properties
The strategic placement of the 3,3-difluoro group offers several advantages that can significantly improve the drug-like properties of a kinase inhibitor.
| Property | Impact of 3,3-Difluorination | Rationale |
| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, and the gem-difluoro group sterically shields adjacent positions from metabolic attack by cytochrome P450 enzymes.[6][10] |
| Basicity (pKa) | Decreased | The strong electron-withdrawing nature of the fluorine atoms reduces the electron density on the amine nitrogen, making it a weaker base. This can improve oral bioavailability and reduce off-target interactions.[8][11] |
| Lipophilicity (LogP) | Increased | Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability.[2] |
| Binding Affinity | Potentially Increased | The fluorine atoms can engage in favorable interactions with the kinase active site, such as hydrogen bonds or dipole-dipole interactions, potentially increasing inhibitor potency.[18] |
Biological Evaluation of Kinase Inhibitors
Once the fluorinated kinase inhibitors are synthesized, their biological activity must be thoroughly characterized. This involves determining their inhibitory potency against the target kinase and assessing their selectivity across the kinome.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[19][20]
Objective: To determine the IC50 of a this compound-containing inhibitor against a target kinase (e.g., JAK3).
Materials:
-
Recombinant human kinase (e.g., JAK3)
-
Kinase substrate peptide
-
ATP
-
Test inhibitor
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is crucial to minimize off-target effects.[21][22][23] This is typically achieved by screening the inhibitor against a large panel of kinases. The data is often presented as a kinome map or a table of IC50 values against various kinases.
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Conclusion
The incorporation of the this compound moiety represents a powerful strategy in the design of next-generation kinase inhibitors. The unique physicochemical properties imparted by the gem-difluoro group can lead to compounds with improved metabolic stability, oral bioavailability, and target potency. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug discovery to synthesize, incorporate, and evaluate this valuable building block in their quest for novel and effective kinase-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 6. mdpi.com [mdpi.com]
- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CAS 1215071-20-7 | 3,3-Difluorocyclopentanone - Synblock [synblock.com]
- 13. chembk.com [chembk.com]
- 14. chemshuttle.com [chemshuttle.com]
- 15. calpaclab.com [calpaclab.com]
- 16. Inherent Fluorescence Demonstrates Immunotropic Properties for Novel Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitor fluorination pattern tunes chemically induced protein dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selectivity filters to edit out deleterious side effects in kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of (3,3-Difluorocyclopentyl)methanamine for the Construction of High-Value Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[1][2] The gem-difluoromethylene group (CF₂) is a particularly valuable motif, acting as a bioisostere for carbonyl groups and influencing local electronics without a significant increase in steric bulk.[1][3] This application note provides a detailed guide to the derivatization of (3,3-Difluorocyclopentyl)methanamine, a versatile building block for introducing the 3,3-difluorocyclopentyl moiety into compound libraries for drug discovery. We present detailed protocols for three robust, high-throughput compatible reaction classes: amide bond formation, reductive amination, and sulfonamide synthesis. The causality behind experimental choices, including reagent selection and purification strategies tailored for fluorinated compounds, is discussed to provide a comprehensive and practical resource for researchers.
The Strategic Advantage of the 3,3-Difluorocyclopentyl Moiety
The 3,3-difluorocyclopentyl group offers a unique combination of conformational rigidity and advantageous electronic properties. The gem-difluoro substitution provides a powerful tool for medicinal chemists to address common liabilities in drug development.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the C-3 position of the cyclopentyl ring resistant to oxidative metabolism.[3] This can significantly increase the half-life and bioavailability of a drug candidate.
-
Modulation of Physicochemical Properties:
-
Basicity (pKa): The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the primary amine. This reduction in pKa can be critical for optimizing interactions with biological targets and improving cell permeability by reducing the proportion of the protonated species at physiological pH.[4][5][6][7][8]
-
Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is complex and context-dependent, offering an opportunity for fine-tuning. It can either increase or decrease the LogP value, allowing for precise control over a compound's solubility and transport properties.[6][7][8]
-
-
Conformational Control: The cyclopentyl scaffold provides a defined three-dimensional vector for exiting substituents, while the difluoro group can influence the ring's preferred conformation, potentially pre-organizing the molecule for optimal binding to a target protein.
A plausible synthetic pathway to the parent amine, this compound hydrochloride, often starts from 3,3-difluorocyclopentanone via reductive amination.[9][10]
Core Derivatization Strategies and Protocols
This compound is a primary amine, making it an ideal handle for a variety of robust chemical transformations suitable for library synthesis. The primary amine is relatively sterically accessible, being attached to a methylene group, but the adjacent cyclopentyl ring still presents more bulk than a simple alkyl chain. This necessitates the selection of efficient and powerful coupling reagents.
Amide Bond Formation: The Workhorse of Library Synthesis
Amide coupling is the most frequently used reaction in medicinal chemistry.[11][12] For a sterically demanding amine like this compound, especially when paired with a hindered carboxylic acid, standard coupling conditions may be sluggish. The use of acyl fluorides, generated in situ, or potent coupling reagents is recommended for achieving high conversion.[13][14]
Caption: General workflow for amide bond formation.
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for challenging substrates.
-
Preparation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).
-
Activation: Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.2 eq.) in DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | High efficiency for sterically hindered amines and acids.[11] |
| Base | DIPEA | Non-nucleophilic base to neutralize generated acids without side reactions. |
| Solvent | Anhydrous DMF | Excellent solvent for dissolving a wide range of reactants. |
| Temperature | Room Temperature | Sufficient for most couplings with HATU; can be gently heated if necessary. |
Reductive Amination: Accessing Secondary Amines
Reductive amination is a robust and versatile method for forming C-N bonds, converting aldehydes and ketones into secondary amines in a one-pot reaction.[15][16][17][18][19] This strategy is highly valuable for library synthesis due to the vast commercial availability of carbonyl compounds.
Caption: One-pot workflow for direct reductive amination.
Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for one-pot reductive aminations as it does not readily reduce the starting aldehyde or ketone.
-
Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in anhydrous Dichloroethane (DCE, 0.4 M).
-
Imine Formation (in situ): Add acetic acid (1-2 drops, catalytic) to facilitate imine formation. Stir at room temperature for 30 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor progress by LC-MS.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild reagent, selective for the iminium ion over the carbonyl.[16] |
| Solvent | Dichloroethane (DCE) | Aprotic solvent that works well for both imine formation and reduction. |
| Catalyst | Acetic Acid | Catalyzes the formation of the imine intermediate. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
Sulfonamide Synthesis: A Key Amide Bioisostere
Sulfonamides are crucial functional groups in medicinal chemistry, often serving as bioisosteres for amides with improved metabolic stability and different hydrogen bonding patterns.[20][21] The synthesis is typically straightforward, involving the reaction of the amine with a sulfonyl chloride.
Caption: General workflow for sulfonamide synthesis.
This classic protocol uses pyridine as both the base and, in many cases, the solvent, providing a simple and effective method for sulfonamide formation.[22]
-
Preparation: Dissolve this compound (1.2 eq.) in anhydrous pyridine (0.5 M) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the sulfonyl chloride (1.0 eq.) portion-wise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by LC-MS until the sulfonyl chloride is consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 1 M aqueous HCl and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Reagent | Sulfonyl Chloride | Readily available and highly reactive electrophile for sulfonamide formation.[23] |
| Base/Solvent | Pyridine | Acts as a base to neutralize the HCl byproduct and is an effective solvent. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, followed by stirring at RT for completion. |
Purification and Analytical Characterization
The purification of fluorinated compounds can present unique challenges. The altered polarity may require non-standard chromatographic conditions.
-
Chromatography: While standard silica gel chromatography is often sufficient, reversed-phase HPLC (RP-HPLC) can be a powerful tool. For highly fluorinated derivatives, columns with fluorinated stationary phases (e.g., PFP or TDF phases) can offer unique selectivity and improved peak shape.[24][25]
-
Dry Loading: For compounds with poor solubility in chromatography eluents, dry loading onto silica gel is recommended to improve resolution.[24]
-
Characterization:
-
LC-MS: The primary tool for monitoring reaction progress and confirming the mass of the desired product.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. ¹⁹F NMR is particularly valuable for confirming the integrity of the difluorocyclopentyl ring and can be a powerful tool for assessing purity.[26]
-
Conclusion
This compound is a highly valuable building block for the synthesis of compound libraries in drug discovery. Its unique combination of a conformationally defined scaffold and the advantageous electronic properties of the gem-difluoro group allows for the creation of novel chemical matter with enhanced drug-like properties. The robust protocols for amidation, reductive amination, and sulfonylation detailed in this note provide a reliable foundation for researchers to rapidly generate diverse libraries, accelerating the hit-to-lead optimization process.
References
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chimia.ch [chimia.ch]
- 12. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 15. jocpr.com [jocpr.com]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. silicycle.com [silicycle.com]
- 26. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from (3,3-Difluorocyclopentyl)methanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the 3,3-Difluorocyclopentyl Moiety in Medicinal Chemistry
The incorporation of fluorine into small molecule therapeutics is a cornerstone of modern drug design, offering profound enhancements to metabolic stability, lipophilicity, and binding affinity.[1][2] The 3,3-difluorocyclopentyl moiety, in particular, has emerged as a privileged scaffold. Its gem-difluoro group provides a strong carbon-fluorine bond, rendering it resistant to metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.[3] Furthermore, the cyclopentane ring's conformational rigidity, influenced by the difluoro substitution, can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target.[3]
(3,3-Difluorocyclopentyl)methanamine is a key building block that combines these benefits with a reactive primary amine handle, enabling its seamless integration into a diverse array of heterocyclic systems. N-heterocycles are prevalent in FDA-approved drugs, forming the core of therapeutics for a vast range of diseases.[4][5][6] This guide provides detailed protocols and the underlying scientific rationale for synthesizing novel pyrimidine and pyridinone derivatives from this valuable starting material, offering a gateway to new chemical entities with significant therapeutic potential.
General Synthetic Workflow
The primary amine of this compound serves as a versatile nucleophile for the construction of various nitrogen-containing heterocycles. The general workflow involves a cyclocondensation reaction with a suitable bifunctional electrophile. This process can be tailored to yield a wide range of heterocyclic cores by carefully selecting the reaction partner and conditions.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Robust Synthesis of (3,3-Difluorocyclopentyl)methanamine Hydrochloride
Abstract
(3,3-Difluorocyclopentyl)methanamine hydrochloride is a critical building block in modern medicinal chemistry, particularly for developing novel therapeutics targeting the central nervous system (CNS).[1] The incorporation of the gem-difluoro motif enhances metabolic stability and modulates the physicochemical properties of drug candidates.[1] This document provides a comprehensive guide to the scale-up synthesis of this compound, detailing a robust three-stage process. The narrative emphasizes the rationale behind procedural choices, critical process parameters, and stringent safety protocols, ensuring scientific integrity and reproducibility for researchers in drug development and process chemistry.
Strategic Overview of the Synthetic Pathway
The successful scale-up of a chemical synthesis requires a strategy that is not only high-yielding but also safe, cost-effective, and reproducible. The selected three-stage pathway for this compound hydrochloride is designed with these principles in mind.
-
Stage 1: Deoxofluorination. The synthesis commences with the conversion of a readily available cyclopentanone precursor, 3-oxocyclopentane-1-carbonitrile, to the key intermediate, 3,3-difluorocyclopentane-1-carbonitrile. This is achieved via a deoxofluorination reaction.
-
Stage 2: Reduction of Nitrile. The nitrile group of the intermediate is then reduced to a primary amine, yielding the free base this compound.
-
Stage 3: Hydrochloride Salt Formation. Finally, the free base is converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties, which are desirable attributes for an active pharmaceutical ingredient (API) precursor.[2][3]
This linear approach allows for clear quality control at each stage, minimizing the risk of carrying impurities forward and ensuring a high-purity final product.
Diagram 1: High-level synthetic workflow for this compound hydrochloride.
Stage 1: Synthesis of 3,3-Difluorocyclopentane-1-carbonitrile
Mechanistic Rationale
The conversion of a ketone to a geminal difluoride is a key transformation in fluorination chemistry. Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for this purpose.[4] It acts as a nucleophilic fluorinating agent, converting carbonyls into the corresponding difluorides under relatively mild conditions. The reaction proceeds through an intermediate fluorosulfite ester, which then undergoes nucleophilic substitution by fluoride.
Critical Safety Protocol: Handling DAST
WARNING: Diethylaminosulfur trifluoride (DAST) is a hazardous substance that requires strict safety protocols.
-
Reactivity: DAST reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[4] All glassware and solvents must be scrupulously dried before use.
-
Thermal Instability: DAST can decompose explosively when heated above 50°C.[4] Reactions must be conducted with reliable temperature control, and distillation should be avoided.
-
Handling: Always handle DAST in a chemical fume hood with the sash at the lowest practical height. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile).[5][6] An HF-specific safety kit should be readily accessible.
Detailed Scale-up Protocol
-
Reactor Setup: A 20 L, jacketed glass reactor equipped with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and an addition funnel is assembled and dried under vacuum with gentle heating. The reactor is then purged with dry nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous dichloromethane (DCM, 8 L) and 3-oxocyclopentane-1-carbonitrile (1.0 kg, 9.16 mol).
-
Cooling: Cool the reactor jacket to -78°C using a suitable cooling system (e.g., dry ice/acetone bath). Stir the solution until the internal temperature stabilizes at or below -70°C.
-
DAST Addition: Diethylaminosulfur trifluoride (DAST) (1.77 kg, 10.99 mol, 1.2 equiv) is added dropwise via the addition funnel over 2-3 hours. Crucially, the internal temperature must be maintained below -65°C throughout the addition. A latent exotherm can occur, so slow and controlled addition is paramount.[7]
-
Reaction & Quenching: After the addition is complete, allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for 16 hours. Monitor the reaction progress by GC-MS. Once complete, cool the reactor to 0°C.
-
Work-up: Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer.
-
Extraction & Purification: Extract the aqueous layer with DCM (2 x 2 L). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation to yield 3,3-difluorocyclopentane-1-carbonitrile as a colorless oil.
Stage 2: Reductive Amination to the Free Base
Rationale for Catalytic Hydrogenation
While reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles, catalytic hydrogenation is the method of choice for large-scale synthesis.[8] It offers significant advantages in terms of safety (avoids pyrophoric reagents), environmental impact (produces only water as a byproduct), and cost-effectiveness. A Raney Nickel or a noble metal catalyst (e.g., Rh/Al₂O₃) is typically employed in the presence of ammonia to facilitate the reductive amination of the nitrile.
Detailed Scale-up Protocol
-
Reactor Setup: A high-pressure hydrogenation reactor (autoclave) is charged with 3,3-difluorocyclopentane-1-carbonitrile (1.0 kg, 7.62 mol), methanol (10 L), and a slurry of Raney Nickel (100 g, ~10% w/w, water-washed).
-
Ammonia Addition: The reactor is sealed and cooled to 0°C. Anhydrous ammonia is bubbled through the solution until saturation is reached (approximately 1.0-1.2 kg).
-
Hydrogenation: The reactor is purged several times with nitrogen, followed by hydrogen. The system is then pressurized with hydrogen to 10 bar.
-
Reaction Conditions: The reaction mixture is heated to 60-70°C and stirred vigorously. Hydrogen uptake is monitored using a pressure gauge. The reaction is typically complete within 12-24 hours.
-
Catalyst Removal: After completion, the reactor is cooled to room temperature, and the excess pressure is carefully vented. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric when dry; the filter cake must be kept wet at all times and disposed of according to safety guidelines.
-
Isolation: The filtrate is concentrated under reduced pressure to remove methanol and excess ammonia, yielding this compound as a crude oil.
Stage 3: Formation and Isolation of the Hydrochloride Salt
The Importance of Salt Formation
Converting the primary amine free base to its hydrochloride salt is a standard practice in pharmaceutical development. Amine salts are generally crystalline solids with higher melting points and improved stability compared to their volatile and often oily free base counterparts.[9] This crystalline nature facilitates purification by recrystallization and simplifies handling and formulation.[2]
Detailed Scale-up Protocol
-
Dissolution: The crude this compound free base (assuming ~1.0 kg, 7.40 mol) is dissolved in isopropanol (IPA, 5 L) in a suitable reactor.
-
HCl Addition: The solution is cooled to 0-5°C. A solution of 5-6 M HCl in isopropanol (approximately 1.3 L, 1.05 equiv) is added dropwise while maintaining the internal temperature below 15°C. A white precipitate will begin to form.
-
Crystallization: After the addition is complete, the slurry is stirred at 0-5°C for an additional 2 hours to maximize crystal growth.
-
Isolation: The solid product is collected by filtration using a Nutsche filter or a large-scale centrifuge.
-
Washing & Drying: The filter cake is washed with cold isopropanol (2 x 1 L) to remove residual impurities. The product is then dried under vacuum at 40-50°C until a constant weight is achieved.
Process Control and Characterization
Maintaining control over critical process parameters is essential for ensuring batch-to-batch consistency and achieving the desired product quality.
Diagram 2: Logical relationship between critical process parameters and final product quality attributes.
Summary of Quantitative Data
| Parameter | Stage 1 (Fluorination) | Stage 2 (Reduction) | Stage 3 (Salt Formation) | Overall |
| Starting Material | 3-Oxocyclopentane-1-carbonitrile | 3,3-Difluorocyclopentane-1-carbonitrile | This compound | - |
| Expected Yield | 75-85% | 80-90% | 90-98% | 54-75% |
| Purity (HPLC) | >95% (after distillation) | N/A (crude oil) | >99% (after crystallization) | >99% |
| Key Analysis | GC-MS, ¹H-NMR, ¹⁹F-NMR | TLC, LC-MS | HPLC, ¹H-NMR, ¹⁹F-NMR, M.P. | - |
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and quantify any impurities. A typical method would use a C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
Conclusion
This application note outlines a detailed and scalable three-stage synthesis for this compound hydrochloride. By focusing on industrially viable methods such as catalytic hydrogenation and providing a thorough analysis of the causality behind experimental choices, this guide serves as a valuable resource for researchers. Adherence to the stringent safety protocols, particularly for handling DAST, and careful monitoring of critical process parameters are imperative for the safe and successful execution of this synthesis on a large scale.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.de [fishersci.de]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Amination of 3,3-Difluorocyclopentanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,3-difluorocyclopentanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the challenging yet crucial building block, 3,3-difluorocyclopentanone. The gem-difluoro motif is increasingly important in modern drug design for its ability to modulate physicochemical properties like metabolic stability and bioavailability.[1]
This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind optimizing the reductive amination of this specific ketone.
Core Principles: The Challenge of Fluorinated Ketones
Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step sequence within a single pot: the formation of an imine or iminium ion intermediate, followed by its reduction.[2]
The primary challenge with 3,3-difluorocyclopentanone arises from the strong electron-withdrawing effect of the two fluorine atoms. This effect deactivates the carbonyl carbon, making it less electrophilic and thus slowing down the initial nucleophilic attack by the amine to form the critical imine intermediate. Consequently, standard reductive amination conditions may result in low yields, incomplete conversion, or undesired side reactions. This guide will address these specific challenges head-on.
Caption: General workflow for reductive amination.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the reductive amination of 3,3-difluorocyclopentanone in a direct question-and-answer format.
Q1: My reaction is very slow or gives a low yield of the desired amine. What are the likely causes and solutions?
A1: This is the most frequent issue and typically points to inefficient imine formation. The electron-withdrawing fluorine atoms render the carbonyl carbon less electrophilic.
-
Causality: The equilibrium between the ketone/amine starting materials and the imine intermediate may not favor the imine. Without a sufficient concentration of the imine, the subsequent reduction step cannot proceed efficiently.
-
Troubleshooting Steps:
-
Add an Acid Catalyst: A catalytic amount of acetic acid (AcOH) is often essential.[3][4] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial amine attack. For particularly stubborn reactions, a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can be used to activate the ketone.[5]
-
Increase Reaction Time/Temperature: Fluorinated substrates may require longer reaction times (e.g., 12-24 hours) or moderately elevated temperatures to drive the imine formation to completion. Always monitor the reaction's progress by TLC or LC-MS to avoid decomposition.
-
Choice of Solvent: 1,2-dichloroethane (DCE) is often the preferred solvent for reductive aminations using sodium triacetoxyborohydride as it generally leads to faster reaction rates compared to THF.[4]
-
Q2: I'm observing a significant amount of 3,3-difluorocyclopentanol as a byproduct. How can I prevent this?
A2: This side reaction occurs when the reducing agent reduces the starting ketone directly, competing with the desired reduction of the imine.
-
Causality: This is a classic selectivity problem. It arises when the reducing agent is too powerful or when the rate of ketone reduction is comparable to or faster than the rate of imine formation and its subsequent reduction.
-
Troubleshooting Steps:
-
Use a Milder, More Selective Reducing Agent: This is the most effective solution. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[2][6] It is a milder reductant than sodium borohydride (NaBH₄) and selectively reduces the protonated imine (iminium ion) much faster than it reduces the ketone, especially under the slightly acidic conditions of the reaction.[7][8]
-
Adopt a Stepwise Procedure: If using a stronger reductant like NaBH₄ is unavoidable, do not add it at the beginning of the reaction. First, stir the ketone, amine, and acid catalyst together for a period (e.g., 1-2 hours) to allow the imine to form.[3] Once imine formation is confirmed (e.g., by TLC/LC-MS), then add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C).
-
Q3: Which reducing agent is best for this transformation: NaBH(OAc)₃, NaCNBH₃, or NaBH₄?
A3: For this specific substrate, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. Here’s a comparative analysis:
| Reducing Agent | Pros | Cons | Recommended for 3,3-Difluorocyclopentanone? |
| NaBH(OAc)₃ (STAB) | Mild and highly selective for imines/iminium ions over ketones.[4] Less toxic than cyanoborohydride.[6] Effective in one-pot procedures.[3] | Moisture-sensitive; more expensive. | Yes (Strongly Recommended) |
| NaCNBH₃ | Stable in mildly acidic conditions. Selectively reduces iminium ions.[9] | Highly toxic (releases cyanide).[7] Reactions can be sluggish with deactivated ketones.[7] | Yes (with caution) |
| NaBH₄ | Inexpensive and readily available. | Can readily reduce the starting ketone, leading to alcohol byproducts.[5] Requires careful, often stepwise, addition after imine formation. | No (for one-pot procedure); Possible for stepwise |
Q4: I'm seeing dialkylation byproducts. How can this be minimized?
A4: Dialkylation occurs when the newly formed primary amine product acts as a nucleophile, reacting with another molecule of the ketone to form a secondary amine byproduct.
-
Causality: This is more common when the product amine is more nucleophilic than the starting amine, or when the reaction conditions allow for significant time for this secondary reaction to occur.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol). This ensures that a molecule of the ketone is statistically more likely to encounter the starting amine rather than the product amine.
-
Stepwise Procedure: A stepwise approach can be very effective. First, form the imine, and then add the reducing agent. This minimizes the time the product amine is present in the reaction mixture alongside unreacted ketone.[3]
-
Q5: How should I purify the final 3,3-difluorocyclopentanamine product?
A5: The product is a relatively volatile and basic amine, which can make standard silica gel chromatography challenging. The most robust and common purification method is isolation as a hydrochloride (HCl) salt.[1]
-
Causality: The free amine can be difficult to handle and may streak on silica gel columns. Converting it to a salt makes it a stable, non-volatile crystalline solid that can be easily isolated by precipitation and filtration.
-
Purification Protocol:
-
After an aqueous workup to remove inorganic salts, concentrate the organic layers to obtain the crude free amine.
-
Dissolve the crude amine in a suitable organic solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or HCl in isopropanol) with stirring.
-
The 3,3-difluorocyclopentanamine hydrochloride salt will precipitate as a solid.
-
Collect the solid by filtration, wash with a cold solvent (e.g., cold diethyl ether), and dry under vacuum.[10]
-
Recommended Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the preferred method for its operational simplicity and high selectivity.
-
To a solution of 3,3-difluorocyclopentanone (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.2 M), add the amine source (e.g., ammonium acetate, 5-10 eq).
-
Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to initiate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Perform a standard aqueous workup, extracting the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
Proceed with purification via HCl salt formation as described in Q5.
Caption: Troubleshooting decision workflow for the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of (3,3-Difluorocyclopentyl)methanamine and Its Salts
Welcome to the technical support center for (3,3-Difluorocyclopentyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique purification challenges presented by this fluorinated primary amine and its corresponding salts. Drawing on established principles of amine and fluorine chemistry, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound with high purity.
The introduction of a gem-difluoro group onto the cyclopentyl ring significantly alters the molecule's physicochemical properties, impacting its basicity, lipophilicity, and interaction with purification media.[1][2] This guide will address these specific challenges head-on, providing both theoretical explanations and practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The purification of this compound is complicated by two main factors:
-
Basicity of the Amine: Like other primary amines, the lone pair of electrons on the nitrogen atom makes the molecule basic. This leads to strong interactions with the acidic silanol groups on standard silica gel, often resulting in significant peak tailing, poor separation, and even irreversible adsorption during column chromatography.[3]
-
Influence of the gem-Difluoro Group: The two fluorine atoms have a powerful electron-withdrawing inductive effect. This reduces the basicity (pKa) of the amine compared to its non-fluorinated analog.[2] While this can slightly lessen the interaction with silica, it also alters the compound's polarity and solubility, which must be considered when developing purification methods.
Q2: Is the free amine stable during purification?
While many fluorinated compounds are highly stable, certain structures can be susceptible to degradation. For instance, β-fluoroamines are known to be potentially unstable and can eliminate hydrogen fluoride (HF).[4] this compound is a γ-fluoroamine, which is generally more stable. However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, should be approached with caution. It is recommended to monitor for potential degradation products using techniques like LC-MS.[5]
Q3: What is the most effective way to remove non-polar impurities from my crude product?
An acid-base extraction is a highly effective and scalable first-pass purification step. By treating the crude mixture with an aqueous acid (e.g., 1M HCl), the basic amine is protonated to form its water-soluble hydrochloride salt.[6] This salt partitions into the aqueous phase, while non-polar and neutral impurities remain in the organic layer. The free amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[7][8]
Q4: Should I purify the free amine or its salt?
This depends on your final requirements.
-
Free Amine: Purification of the free amine is necessary if the unprotonated form is required for the next synthetic step. This is typically done via column chromatography.
-
Amine Salt (e.g., Hydrochloride): Amine salts are often crystalline solids with higher melting points and improved stability and handling characteristics compared to the free amine, which may be an oil or a low-melting solid. Purification by recrystallization of the salt is an excellent method for achieving high purity and removing minor impurities.[9]
Troubleshooting Guide: Column Chromatography of the Free Amine
Purifying this compound on standard silica gel can be challenging. Here’s how to troubleshoot common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing / No Elution | Strong acid-base interaction between the basic amine and acidic silanol groups on the silica surface.[3] | Option A: Mobile Phase Modification: Add a small amount of a competing base to your eluent system (e.g., 0.5-2% triethylamine (TEA) or ammonium hydroxide in a DCM/MeOH or Hexane/EtOAc gradient). The competing base neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.[10] Option B: Alternative Stationary Phase: Use an amine-functionalized silica column or a column packed with basic alumina. These stationary phases have a basic surface, which eliminates the problematic acid-base interaction and often allows for the use of simpler, base-free solvent systems.[10] |
| Co-elution with Polar Impurities | Insufficient resolution between the target amine and impurities of similar polarity, such as the alcohol byproduct from a reductive amination synthesis. | Optimize Selectivity: 1. Switch Solvent System: If using Hexane/EtOAc, try a DCM/MeOH system, or vice-versa. The change in solvent properties can alter the selectivity. 2. Consider Reversed-Phase: For highly polar compounds, reversed-phase chromatography (C18 column) can be effective. Use a mobile phase of water/acetonitrile or water/methanol with a pH modifier (e.g., 0.1% TFA or 0.1% NH4OH) to ensure the amine is in a single ionic state for better peak shape.[11] |
| Low Mass Recovery | Irreversible binding to the silica gel or volatility of the compound. | Dry Loading: If the compound has poor solubility in the initial eluent, consider dry loading. Dissolve the crude material in a suitable solvent (e.g., DCM or MeOH), adsorb it onto a small amount of silica gel or Celite, carefully evaporate the solvent, and load the resulting dry powder onto the column.[11] Handle with Care: Although not extremely volatile, handle the purified free amine in a well-ventilated area and consider storing it under an inert atmosphere at low temperature. |
Workflow for Chromatographic Purification
The following diagram outlines the decision-making process for purifying the free amine.
Caption: Decision workflow for chromatographic purification.
Troubleshooting Guide: Purification via Salt Formation & Recrystallization
Forming a salt, such as the hydrochloride, is an excellent method for both purification and improving the handling of your amine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Oils Out, Fails to Crystallize | The amine salt has high solubility in the chosen solvent system. Presence of impurities inhibiting crystal lattice formation. Incorrect stoichiometry of acid. | Optimize Crystallization Solvent: 1. Solvent/Anti-Solvent System: Dissolve the salt in a minimal amount of a polar solvent where it is soluble (e.g., methanol, ethanol, isopropanol). Slowly add a non-polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, MTBE, hexanes) until turbidity persists. Allow to stand, cool, or gently scratch the flask to induce crystallization. 2. Check Purity: Ensure the preceding acid-base extraction was effective. Oily impurities can prevent crystallization. 3. Acid Stoichiometry: Ensure you have added at least one full equivalent of acid (e.g., HCl) to protonate all of the amine. |
| Salt is a Gummy or Hygroscopic Solid | The salt may have an affinity for water. Residual solvent trapped in the solid. | Ensure Anhydrous Conditions: If using HCl, a solution of HCl in an anhydrous solvent like diethyl ether or 1,4-dioxane is preferable to aqueous HCl to avoid introducing water. Trituration/Solvent Stripping: Triturate the gummy solid with a non-polar solvent (like hexanes or ether) to induce solidification. Alternatively, dissolve the material in a solvent like DCM and co-evaporate with toluene or another azeotroping agent on a rotary evaporator to remove residual water. |
| Low Yield of Recovered Salt | The salt has partial solubility in the crystallization solvent, leading to losses in the mother liquor. Incomplete precipitation. | Cool the Crystallization Mixture: Once crystals begin to form, cool the mixture in an ice bath or refrigerator for several hours to maximize precipitation before filtration. Minimize Wash Volume: Wash the filtered crystals with a minimal amount of ice-cold anti-solvent to remove surface impurities without dissolving a significant amount of the product. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Cleanup
This protocol is designed to separate the basic amine from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane (DCM)).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2 x 50 mL per gram of crude material). Combine the aqueous layers. The target amine is now in the aqueous phase as its hydrochloride salt.[8]
-
Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 3M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10, as confirmed by pH paper.[12] The free amine will precipitate or form an oily layer.
-
Final Extraction: Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly purer, free amine.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
This protocol is adapted from known procedures for forming amine salts.[9]
-
Dissolution: Dissolve the purified free amine (from Protocol 1 or chromatography) in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring. A solid precipitate should form. Add the acid until the solution is acidic to litmus paper.
-
Stirring: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or another non-polar solvent to remove residual impurities.
-
Drying: Dry the solid under high vacuum to obtain the pure hydrochloride salt.
-
Recrystallization (if needed): If further purification is required, dissolve the salt in a minimal amount of a hot polar solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.
References
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Minimizing over-alkylation in the synthesis of fluorinated amines
A Guide to Minimizing Over-alkylation for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of fluorinated amines. As a Senior Application Scientist, I understand the nuances and challenges you face in the lab. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of alkylating fluorinated amines while minimizing the common pitfall of over-alkylation. We will delve into the causality behind experimental choices, offering not just protocols, but a self-validating system of understanding to enhance your synthetic success.
The Challenge of Over-alkylation in Fluorinated Amine Synthesis
The direct alkylation of a primary fluorinated amine to a secondary amine is often complicated by a subsequent second alkylation, yielding an undesired tertiary amine. This is because the product of the first alkylation, the secondary amine, can be more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[1] The presence of electron-withdrawing fluorine atoms on the amine substrate adds another layer of complexity, influencing the amine's basicity and nucleophilicity.[2][3][4] This guide will provide you with the strategies to control this reactivity and achieve selective mono-alkylation.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the synthesis of fluorinated amines.
Q1: I'm trying to perform a simple N-alkylation of my fluorinated primary amine with an alkyl halide, but I'm consistently getting a mixture of mono- and di-alkylated products. Why is this happening?
A1: This is the classic problem of over-alkylation. The root cause lies in the relative nucleophilicity of the starting material and the product. While the electron-withdrawing fluorine atoms in your starting primary amine reduce its nucleophilicity compared to its non-fluorinated analog, the resulting secondary amine, with an added electron-donating alkyl group, can still be sufficiently nucleophilic to compete for the alkylating agent.[1][3] This leads to the formation of the di-alkylated tertiary amine.
Q2: How does the position of the fluorine atom(s) in my amine affect its reactivity and the likelihood of over-alkylation?
A2: The proximity of the fluorine atoms to the amine nitrogen has a significant impact on its basicity and nucleophilicity due to the inductive effect.[4]
-
α-Fluorinated amines: Fluorine atoms on the carbon adjacent to the nitrogen will have the strongest electron-withdrawing effect, significantly reducing the amine's nucleophilicity. This can make the initial alkylation step sluggish.
-
β-Fluorinated and beyond: As the fluorine atoms move further away from the nitrogen, their inductive effect diminishes. A β-fluorinated amine will be more nucleophilic than an α-fluorinated one, and a γ-fluorinated amine will be even more so.
The reduced nucleophilicity of the starting fluorinated amine can sometimes be advantageous in controlling over-alkylation, as the initial reaction is slower. However, once the first alkyl group is added, the resulting secondary amine's nucleophilicity increases, and the potential for over-alkylation remains.
Q3: What are the most reliable methods for achieving selective mono-alkylation of a primary fluorinated amine?
A3: To achieve high selectivity for mono-alkylation, it is often necessary to move beyond simple direct alkylation. Here are three highly recommended strategies:
-
Reductive Amination: This is arguably the most robust and widely used method for controlled N-alkylation.[1][5][6] It involves reacting the fluorinated amine with a suitable aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. Over-alkylation is avoided because the imine formation is a 1:1 reaction, and the reducing agents used are typically selective for the imine over the starting carbonyl.[7][8]
-
Use of Protecting Groups: This strategy involves temporarily "masking" the primary amine with a protecting group to form a derivative that is not nucleophilic.[7] After performing the desired alkylation on another part of the molecule (or if a different nitrogen is being alkylated), the protecting group is removed to reveal the mono-alkylated primary amine. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[9] For fluorinated compounds, the trifluoroacetyl (TFA) group can also be used.[10]
-
The "Cesium Effect": The use of cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), has been shown to be highly effective in promoting selective mono-N-alkylation of non-fluorinated primary amines.[11][12][13][14][15][16] The cesium cation is believed to coordinate to the primary amine, modulating its reactivity and sterically hindering a second alkylation. While less documented for fluorinated amines, this method is a promising avenue to explore for achieving high chemoselectivity.
Q4: Can I just use a large excess of my fluorinated amine to favor mono-alkylation?
A4: In principle, using a large excess (5-10 fold) of the primary amine can statistically favor the reaction of the alkylating agent with the starting amine over the mono-alkylated product.[1] However, this approach has two significant drawbacks:
-
Atom Economy: It is an inefficient use of materials, especially if your fluorinated amine is expensive or synthetically complex.
-
Purification: Separating the desired product from a large excess of the starting material can be challenging, particularly if they have similar physical properties.
This method is generally only recommended when the amine is inexpensive and readily available.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant Di-alkylation Product | The mono-alkylated product is more nucleophilic than the starting fluorinated amine. | Switch to a more controlled method like reductive amination or use a protecting group strategy.[1] |
| Reaction temperature is too high or reaction time is too long. | Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS, stopping it once the starting material is consumed. | |
| Low or No Reaction | The fluorinated amine is not nucleophilic enough due to strong electron-withdrawing effects of fluorine. | Use a more reactive alkylating agent (e.g., an alkyl iodide or triflate instead of a bromide or chloride). Increase the reaction temperature cautiously. |
| The chosen base is not strong enough to deprotonate the amine sufficiently. | Switch to a stronger base, such as CsOH or Cs₂CO₃.[14][15] | |
| Decomposition of Starting Material or Product | The reaction conditions are too harsh (e.g., strong base or high temperature). | Use milder conditions. Consider a protecting group strategy that allows for alkylation under neutral or acidic conditions. |
| The fluorinated amine or product is unstable to the workup conditions. | Perform a careful workup at low temperatures and avoid strongly acidic or basic aqueous solutions if your compound is sensitive. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to minimize over-alkylation.
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
This protocol describes the reaction of a primary fluorinated amine with an aldehyde using sodium triacetoxyborohydride.
Caption: Logic of using a protecting group to prevent over-alkylation.
Part A: Boc Protection
Materials:
-
Fluorinated primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base to the solution.
-
Add a solution of Boc₂O in the same solvent dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting Boc-protected amine is often pure enough for the next step, but can be purified by chromatography if needed.
Part B: Alkylation of the Boc-Protected Amine
(This step will depend on the specific alkylation desired on another part of the molecule. The Boc-protected amine is generally stable to a wide range of conditions.)
Part C: Boc Deprotection
Materials:
-
Boc-protected fluorinated amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (typically 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the deprotected mono-alkylated amine.
Data Presentation: Comparison of Mono-alkylation Strategies
| Strategy | Advantages | Disadvantages | Best Suited For |
| Reductive Amination | High selectivity for mono-alkylation, wide substrate scope, one-pot procedure. [1][5] | Requires a carbonyl compound as the alkyl source, use of hydride reducing agents. | General purpose, when a carbonyl equivalent of the desired alkyl group is available. |
| Protecting Groups | Excellent control over selectivity, allows for multi-step synthesis. [7] | Adds two steps to the synthesis (protection and deprotection), requires careful selection of orthogonal protecting groups. [9] | Complex syntheses with multiple functional groups. |
| "Cesium Effect" | High chemoselectivity, mild reaction conditions, often avoids the need for protecting groups. [11][14][15] | Can be more expensive due to the use of cesium bases, less documented for fluorinated substrates. | When direct alkylation is desired and high selectivity is crucial. |
| Excess Amine | Simple procedure. | Poor atom economy, can lead to difficult purification. [1] | When the fluorinated amine is inexpensive and readily available. |
Conclusion
Minimizing over-alkylation in the synthesis of fluorinated amines is a challenge that can be overcome with a rational approach to experimental design. By understanding the electronic and steric effects of fluorine substituents and choosing the appropriate synthetic strategy—be it the robust and reliable reductive amination, the precise control of a protecting group strategy, or the promising chemoselectivity of the "cesium effect"—researchers can significantly improve the yield and purity of their desired mono-alkylated fluorinated amines. This guide provides a foundation for troubleshooting and optimizing your reactions, ultimately accelerating your research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. scispace.com [scispace.com]
- 12. Cesium effect: high chemoselectivity in direct N-alkylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
Troubleshooting low yields in the synthesis of (3,3-Difluorocyclopentyl)methanamine
Technical Support Center: Synthesis of (3,3-Difluorocyclopentyl)methanamine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in achieving optimal yields for this valuable fluorinated building block. The gem-difluoro motif is a prized addition to modern pharmaceutical candidates, known for enhancing metabolic stability and modulating physicochemical properties.[1][2] However, the same electronic effects that grant these benefits can introduce significant synthetic hurdles.
This guide provides in-depth, experience-driven answers to common issues, structured to help you diagnose problems, understand the underlying chemistry, and implement effective solutions.
Synthetic Overview & Key Challenge Areas
The synthesis of this compound typically proceeds through one of two primary routes, starting from a common precursor, 3,3-difluorocyclopentanecarboxylic acid. Each pathway presents unique challenges that can lead to diminished yields.
Caption: Common synthetic routes to this compound.
Frequently Asked Questions & Troubleshooting
Part A: Issues with Aldehyde and Amide Precursors
Question 1: I'm experiencing low yields when reducing 3,3-difluorocyclopentanecarboxylic acid to the aldehyde. What are the common pitfalls?
Answer: The reduction of the carboxylic acid to the aldehyde is a delicate step. Over-reduction to the corresponding alcohol is the most common side reaction.
-
Causality: Reagents like Lithium Aluminum Hydride (LiAlH₄) are generally too reactive and will readily reduce the acid to the alcohol. Milder, sterically hindered hydrides are required.
-
Troubleshooting Protocol:
-
Reagent Choice: Employ a reducing agent like Diisobutylaluminium hydride (DIBAL-H). It forms a stable tetrahedral intermediate with the carboxylate that collapses to the aldehyde upon aqueous workup.
-
Temperature Control: This reaction is highly exothermic. It is critical to maintain a low temperature (typically -78 °C using a dry ice/acetone bath) during the DIBAL-H addition. Adding the reagent at higher temperatures will result in over-reduction.
-
Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.2 equivalents of DIBAL-H. An excess will lead to the formation of the alcohol. Monitor the reaction closely by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: A careful quench at low temperature is essential. A common method is a slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to chelate the aluminum salts and break up emulsions.
-
Question 2: My amidation of 3,3-difluorocyclopentanecarboxylic acid is incomplete. How can I drive this reaction to completion?
Answer: Incomplete amidation often stems from insufficient activation of the carboxylic acid or unfavorable reaction equilibria.
-
Causality: Direct amidation with ammonia is a reversible process with a poor equilibrium. The carboxylic acid must first be activated to a more reactive electrophile.
-
Troubleshooting Protocol:
-
Acid Activation: Convert the carboxylic acid to an acid chloride. Treat the starting material with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF. These reagents are highly effective but must be handled in a fume hood. After formation, the excess reagent should be removed under vacuum.
-
Amine Addition: Add the resulting crude acid chloride slowly to a cooled (0 °C) solution of concentrated ammonium hydroxide. The reaction is vigorous and exothermic. This two-step procedure is generally much higher yielding than one-pot amidation methods.[3]
-
Alternative Coupling Agents: For a milder approach, use standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of ammonia or an ammonia source.
-
Part B: Troubleshooting the Reductive Amination Route
Question 3: The reductive amination of my 3,3-difluorocyclopentanecarbaldehyde is slow and gives a poor yield. Why is this happening?
Answer: This is a frequent issue. The strong electron-withdrawing nature of the gem-difluoro group deactivates the aldehyde, making both imine formation and its subsequent reduction challenging.[4]
-
Causality: The fluorine atoms pull electron density away from the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack by ammonia. This slows down the initial imine formation, which is often the rate-limiting step.[4]
-
Troubleshooting Protocol:
-
Facilitate Imine Formation:
-
Lewis Acid Catalysis: Add a catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), to activate the aldehyde.[4][5] The Lewis acid coordinates to the carbonyl oxygen, making the carbon more electrophilic.
-
pH Control: Maintain a slightly acidic pH (around 5-6). This protonates the carbonyl, increasing its reactivity, but avoids significant protonation of the ammonia, which would render it non-nucleophilic. A common choice is to use ammonium acetate as both the ammonia source and a buffer.[2]
-
Water Removal: Imine formation is a condensation reaction that releases water. Using a dehydrating agent, like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can help drive the equilibrium toward the imine product.
-
-
Optimize the Reduction Step:
-
Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the aldehyde but is effective at reducing the protonated imine (iminium ion).[5][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns due to the potential generation of HCN.[7]
-
One-Pot vs. Two-Step: While often performed in one pot, if yields are low, consider a two-step approach. First, allow the aldehyde and ammonia source to stir for 1-2 hours to maximize imine formation (monitor by TLC/LC-MS), then cool the reaction and add the reducing agent.[4]
-
-
Caption: Troubleshooting Decision Tree for Reductive Amination.
Part C: Troubleshooting the Amide/Nitrile Reduction Route
Question 4: I am attempting to reduce 3,3-difluorocyclopentanecarboxamide with LiAlH₄, but my yields are inconsistent and the work-up is difficult.
Answer: Reduction of amides with powerful hydrides like LiAlH₄ is effective but notoriously difficult to manage, especially during the quench and work-up.
-
Causality: LiAlH₄ reacts violently with protic solvents and forms gelatinous aluminum salt byproducts that can trap the product, leading to low isolated yields. The basicity of the final amine product can also influence the work-up.
-
Troubleshooting Protocol:
-
Alternative Reducing Agents: Consider using Borane-THF complex (BH₃·THF). It is a less aggressive reagent that often results in cleaner reactions and simpler work-ups compared to LiAlH₄.[3]
-
Optimized LiAlH₄ Work-up (Fieser Method): If using LiAlH₄, a carefully controlled quench is paramount. For a reaction with 'X' grams of LiAlH₄:
-
Cool the reaction mixture to 0 °C.
-
Slowly and sequentially add 'X' mL of water.
-
Add 'X' mL of 15% aqueous NaOH.
-
Add '3X' mL of water.
-
Stir the mixture vigorously at room temperature for 15-30 minutes. This procedure is designed to produce granular aluminum salts that are easily filtered off, preventing the formation of problematic emulsions.
-
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions (dry solvent, inert atmosphere). Any moisture will consume the hydride reagent and reduce efficiency.
-
| Reagent | Substrate | Advantages | Disadvantages |
| NaBH(OAc)₃ | Aldehyde | Mild, selective for imines, good for one-pot reactions.[6] | More expensive, sensitive to moisture. |
| NaBH₃CN | Aldehyde | Effective, tolerant of various functional groups.[5] | Highly toxic (cyanide), requires pH control.[7] |
| LiAlH₄ | Amide/Nitrile | Highly reactive and effective for robust functional groups. | Not selective, dangerous work-up, forms emulsions.[3] |
| BH₃·THF | Amide | Highly effective, often cleaner than LiAlH₄, easier work-up. | Reacts with acidic protons, requires anhydrous conditions. |
| H₂/Catalyst | Aldehyde/Nitrile | "Green" reagent, high atom economy, scalable. | Requires specialized pressure equipment, catalyst can be expensive/pyrophoric.[8] |
| Table 1: Comparison of Common Reducing Agents. |
Part D: General Work-up and Purification
Question 5: My final product, this compound, is difficult to isolate. I'm getting emulsions during the aqueous wash, and it's hard to purify by column chromatography.
Answer: Isolating small, polar, fluorinated amines is a common challenge. Their basicity can cause issues in both liquid-liquid extraction and silica gel chromatography.
-
Causality: Primary amines can act as surfactants, leading to emulsions. On silica gel, the basic amine can streak or bind irreversibly to the acidic silica, resulting in low recovery. The product may also be somewhat water-soluble.[9]
-
Troubleshooting Protocol:
-
Breaking Emulsions: Add brine (saturated NaCl solution) to the aqueous layer during extraction. This increases the ionic strength of the aqueous phase, reducing the solubility of the amine and helping to break the emulsion.
-
Acid-Base Extraction:
-
After the reaction, perform the initial extraction into an organic solvent like ethyl acetate or dichloromethane.
-
Extract the combined organic layers with dilute aqueous HCl (e.g., 1M). The amine will be protonated and move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind.
-
Wash the acidic aqueous layer with an organic solvent to remove any neutral impurities.
-
Make the aqueous layer basic (pH > 11) with cold NaOH or K₂CO₃ and re-extract the free amine back into an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate carefully.
-
-
Purification via Salt Crystallization: Avoid column chromatography of the free base if possible. Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl in ether or isopropanol. The hydrochloride salt will precipitate out.[4] This solid can be collected by filtration, washed with cold solvent, and dried. This is often the most effective way to obtain a pure product.
-
Modified Column Chromatography: If chromatography is necessary, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%). This neutralizes the acidic sites on the silica, allowing for better elution of the basic amine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impurities in (3,3-Difluorocyclopentyl)methanamine Synthesis
Welcome to the Technical Support Center for the synthesis and characterization of (3,3-difluorocyclopentyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this valuable fluorinated building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your research.
The strategic incorporation of the 3,3-difluorocyclopentyl motif can significantly enhance the pharmacological properties of drug candidates, notably by improving metabolic stability. However, the synthesis of this compound is not without its challenges, and a thorough understanding of potential impurities is critical for downstream applications.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary and well-established methods for the synthesis of this compound.[1]
-
Reductive Amination of 3,3-Difluorocyclopentanone: This is a widely used two-step process that begins with the ketone.[1] The ketone is first reacted with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.[1][2][3]
-
Deprotection of a Protected Amine Precursor: This method involves the use of a precursor where the amine functionality is protected, commonly with a tert-butoxycarbonyl (BOC) group. The final step is the removal of this protecting group to yield the target amine.
Q2: I'm performing a reductive amination of 3,3-difluorocyclopentanone and see a significant amount of a byproduct with a similar mass. What could it be?
A2: A common side reaction in reductive amination is the direct reduction of the starting ketone to the corresponding alcohol, in this case, 3,3-difluorocyclopentanol.[4] This occurs when the reducing agent reacts with the ketone before the imine is formed. To minimize this, it is advisable to allow sufficient time for the imine to form before introducing a strong reducing agent like sodium borohydride.[2][3][5] Using a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, can also mitigate this side reaction.[2][3][6]
Q3: During the BOC-deprotection of my precursor, I've isolated an impurity with a mass increase of 56 amu. What is the likely identity of this impurity?
A3: This mass increase strongly suggests the formation of a tert-butylated byproduct. During acid-catalyzed deprotection of a BOC group, a tert-butyl cation is generated as an intermediate.[7][8] This electrophilic cation can then alkylate nucleophilic sites on your desired product, such as the primary amine, leading to the formation of N-tert-butyl-(3,3-difluorocyclopentyl)methanamine.[7][8]
Q4: How does the presence of the gem-difluoro group affect the basicity of the amine?
A4: The two fluorine atoms are strongly electron-withdrawing, which significantly reduces the electron density on the cyclopentyl ring. This inductive effect lowers the basicity (pKa) of the amine compared to its non-fluorinated analog, cyclopentylmethanamine.[9] This change in pKa can influence its binding affinity to biological targets and its chromatographic behavior.[9]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis and purification of this compound.
Guide 1: Reductive Amination of 3,3-Difluorocyclopentanone
Issue: Low yield of the desired amine and presence of multiple byproducts.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Imine Formation | • Add a catalytic amount of a weak acid, such as acetic acid.[2]• Increase the reaction time for imine formation before adding the reducing agent. | The electron-withdrawing fluorine atoms can deactivate the carbonyl group, making it less susceptible to nucleophilic attack by ammonia. A catalytic amount of acid protonates the carbonyl oxygen, increasing its electrophilicity and promoting imine formation. |
| Reduction of the Ketone | • Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[2][3][6]• If using sodium borohydride, ensure the imine has formed before its addition by allowing for a longer initial reaction time.[2][3] | Stronger reducing agents like sodium borohydride can readily reduce both the ketone and the imine. Milder reagents are more chemoselective for the imine, minimizing the formation of the alcohol byproduct.[3][5] |
| Over-alkylation | • Use a sufficient excess of the ammonia source. | While less common when starting with ammonia, ensuring a high concentration of the primary nucleophile can help to minimize the reaction of the product amine with the starting ketone to form a secondary amine. |
Guide 2: BOC-Deprotection of the Amine Precursor
Issue: Formation of a significant amount of tert-butylated impurity.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reaction with tert-Butyl Cation | • Add a scavenger to the reaction mixture. Common scavengers include triethylsilane or anisole. | The scavenger is a nucleophile that will react with the electrophilic tert-butyl cation, preventing it from alkylating your desired amine product. |
| Concentrated Reaction Conditions | • Perform the deprotection at a lower concentration. | Diluting the reaction mixture can reduce the probability of intermolecular reactions, such as the product amine being alkylated by the tert-butyl cation. |
| Strongly Acidic Conditions | • Consider alternative deprotection methods if the substrate is sensitive. Thermal deprotection under neutral conditions is a possibility. | While acidic conditions are standard, exploring alternative methods can be beneficial if side reactions are prevalent. |
Analytical Characterization of Impurities
A robust analytical strategy is essential for identifying and quantifying impurities. The following section outlines key techniques and provides guidance for their application.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and for isolating impurities for further characterization.
Typical Starting Conditions for Method Development:
-
Column: A C18 reversed-phase column is a good starting point. For basic amines, columns with low silanol activity or end-capping are recommended to improve peak shape.
-
Mobile Phase: A gradient of acetonitrile or methanol in water with a modifier is typically used.
-
Modifier: To improve peak shape for this basic amine, an acidic modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid should be added to the mobile phase. This protonates the amine and reduces interactions with residual silanols on the stationary phase, minimizing peak tailing.[10][11]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are also excellent options. For definitive identification, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
Troubleshooting HPLC Separations:
| Problem | Possible Cause | Solution |
| Peak Tailing | Interaction of the basic amine with acidic silanol groups on the silica support. | • Add or increase the concentration of an acidic modifier (e.g., TFA, formic acid) to the mobile phase.[10][11]• Use a column specifically designed for basic compounds (e.g., with end-capping or a different stationary phase). |
| Poor Resolution | Inadequate separation of the main peak from impurities. | • Optimize the mobile phase gradient (slower gradient for better separation).• Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).• Experiment with a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase). |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, temperature, or column equilibration. | • Ensure the mobile phase is well-mixed and degassed.[12]• Use a column oven to maintain a consistent temperature.[12]• Allow sufficient time for column equilibration between injections.[13] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile impurities.
Expected Fragmentation Patterns:
While a detailed fragmentation pattern is compound-specific, some general principles apply. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) may be observed. Common fragmentation pathways for cycloalkanes involve the loss of small neutral molecules or radicals. For this compound, one might expect to see fragmentation corresponding to:
-
Loss of the aminomethyl group (-CH2NH2): This would result in a fragment ion corresponding to the difluorocyclopentyl cation.
-
Alpha-cleavage: Cleavage of the bond between the cyclopentyl ring and the aminomethyl group.
-
Ring-opening and subsequent fragmentation: This can lead to a complex series of fragment ions.
The presence of fluorine can influence fragmentation, but it is a monoisotopic element, so it will not produce characteristic isotopic patterns like chlorine or bromine.[14]
¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy
¹⁹F-NMR is an exquisitely sensitive technique for the detection and quantification of fluorine-containing impurities.
Expected Chemical Shifts:
The chemical shift of the fluorine atoms in this compound is influenced by the electronic environment. For gem-difluoro groups on an sp³-hybridized carbon, the ¹⁹F chemical shift typically falls within a broad range. Based on literature for similar structures, the chemical shift for the CF₂ group in the target molecule is expected to be in the range of -90 to -120 ppm (relative to CFCl₃).[15][16][17]
Using ¹⁹F-NMR for Impurity Analysis:
-
High Sensitivity: Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, even minor fluorine-containing impurities can be detected.
-
Structural Information: The chemical shift and coupling constants in ¹⁹F-NMR provide valuable information about the electronic environment of the fluorine atoms, aiding in the identification of impurities. For example, an impurity where one of the fluorine atoms has been replaced would show a distinctly different ¹⁹F-NMR spectrum.
-
Quantitative Analysis: The integration of ¹⁹F-NMR signals can be used for the accurate quantification of impurities relative to the main component, often without the need for response factor correction.
Experimental Workflows and Diagrams
To provide a clearer understanding of the processes involved, the following diagrams illustrate key workflows.
Workflow for Impurity Identification
Caption: A general workflow for the identification and characterization of impurities.
Potential Impurity Formation Pathways
Caption: Potential pathways for the formation of key impurities in the two main synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. scribd.com [scribd.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. rsc.org [rsc.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. 19F [nmr.chem.ucsb.edu]
Stability issues of (3,3-Difluorocyclopentyl)methanamine in solution
Welcome to the technical support center for (3,3-Difluorocyclopentyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. As a key building block in modern medicinal chemistry, understanding its behavior in various experimental settings is crucial for reproducible and reliable results.
Introduction
This compound is a valuable fluorinated aliphatic amine used in the synthesis of pharmacologically active molecules. The gem-difluoro group on the cyclopentyl ring imparts unique properties, such as increased metabolic stability and altered basicity, which can be advantageous in drug design.[1] However, like all reactive molecules, its stability in solution is not absolute and is dependent on various factors including pH, solvent, temperature, and the presence of other reactive species. This guide will address common stability-related issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected pKa of this compound and how does it affect its stability?
A1: The pKa of the conjugate acid of this compound is expected to be lower than that of its non-fluorinated analog, cyclopentylmethanamine. This is due to the strong electron-withdrawing effect of the two fluorine atoms, which destabilizes the protonated amine.[1] A lower pKa means that the amine will exist in its protonated (and generally more stable) form at a lower pH. The basicity of an amine is a critical factor in its reactivity and potential degradation pathways.[1]
Q2: How should I store solutions of this compound?
A2: For optimal stability, solutions of this compound should be stored at low temperatures (2-8 °C) and protected from light. The choice of solvent is critical; aprotic solvents are generally preferred for long-term storage of the free base. If an aqueous solution is necessary, it should be buffered to a slightly acidic pH (around 6-7) to favor the more stable protonated form. Avoid prolonged storage in highly basic or strongly acidic solutions.
Q3: Is the free base or the hydrochloride salt more stable in solution?
A3: The hydrochloride salt is generally more stable, especially in protic solvents. The protonated amine is less nucleophilic and less susceptible to oxidation compared to the free base. For reactions requiring the free base, it is best to generate it in situ from the hydrochloride salt just before use.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, primary amines can be susceptible to oxidation and reactions with electrophiles. Potential degradation pathways could include:
-
Oxidation: The primary amine can be oxidized, especially in the presence of oxidizing agents or upon prolonged exposure to air.
-
Reaction with solvent impurities: Reactive impurities in solvents, such as peroxides in ethers or aldehydes in alcohols, can react with the amine.
-
Formation of imines: The amine can react with carbonyl compounds (ketones, aldehydes) to form imines. This is a particular concern if the compound is used in combination with other reagents containing carbonyl groups.
Troubleshooting Guide: Stability Issues in Solution
This section addresses specific experimental problems that may be related to the instability of (3,a3-Difluorocyclopentyl)methanamine.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or inconsistent reaction yield | Degradation of the amine before or during the reaction. | - Use freshly prepared solutions of the amine. - If using the hydrochloride salt, ensure complete conversion to the free base if required by the reaction conditions. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Appearance of unexpected byproducts in NMR or LC-MS | The amine has degraded or reacted with components in the reaction mixture. | - Analyze the starting material for purity before use. - Investigate the compatibility of the amine with all other reagents and the solvent under the reaction conditions. - Run a blank reaction (without the electrophile) to identify amine-derived impurities. |
| Change in solution color over time | This could indicate oxidative degradation. | - Degas solvents before use to remove dissolved oxygen. - Store solutions under an inert atmosphere. - Add an antioxidant if compatible with the downstream application. |
| Precipitate formation in solution | The free base may have limited solubility in some organic solvents, or a salt may have formed. | - Check the solubility of the amine in the chosen solvent at the desired concentration. - If a precipitate forms upon addition of an acidic reagent, it is likely the corresponding salt. |
Experimental Protocols for Stability Assessment
To ensure the reliability of your experiments, it is advisable to perform a preliminary stability assessment of this compound under your specific experimental conditions.
Protocol 1: pH Stability Assessment
This protocol provides a framework for evaluating the stability of the compound at different pH values.
-
Prepare Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 50 µg/mL.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C).
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the remaining concentration of the parent compound.
Protocol 2: Solvent Compatibility Study
This protocol helps determine the stability of the amine in different organic solvents.
-
Select Solvents: Choose a range of commonly used solvents (e.g., dichloromethane, acetonitrile, methanol, dimethylformamide, dimethyl sulfoxide).
-
Prepare Solutions: Prepare solutions of this compound in each solvent at a known concentration.
-
Incubation: Store the solutions at a controlled temperature.
-
Analysis: Analyze the solutions at different time points to monitor for any degradation.
Analytical Method for Purity and Stability Assessment
A reverse-phase HPLC method is generally suitable for assessing the purity and stability of this compound.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (LC-MS) for higher sensitivity and identification of degradation products.[2]
Note: Since the amine lacks a strong chromophore, derivatization with a UV-active agent (e.g., dansyl chloride) may be necessary for sensitive UV detection.[3]
Visualizing Experimental Workflows
Workflow for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4]
Caption: Workflow for a forced degradation study.
Troubleshooting Logic for Unexpected Byproducts
Caption: Troubleshooting logic for unexpected byproducts.
References
Handling and storage recommendations for (3,3-Difluorocyclopentyl)methanamine
Technical Support Center: (3,3-Difluorocyclopentyl)methanamine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound. As a key building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutics and protein degraders, its proper handling and storage are paramount to ensuring experimental reproducibility, safety, and the integrity of your research.[1][2] This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting advice from our senior application scientists.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Compound Properties and Initial Inspection
Q: What are the key chemical and physical properties of this compound?
A: Understanding the fundamental properties of this reagent is the first step toward safe and effective use. It is a colorless to light yellow liquid with a characteristic pungent, amine-like odor.[3] The difluoro- substitution on the cyclopentyl ring significantly influences its chemical properties, which are critical for its role as an intermediate in organic synthesis.[3][4]
Data Summary: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₆H₁₁F₂N | [1][3] |
| Molecular Weight | 135.16 g/mol | [1] |
| CAS Number | 1260790-17-7 | [1][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Pungent | [3] |
| Boiling Point | 116-120°C | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., methanol, ethanol). |[3] |
Q: I've just received a shipment of this compound. What should I look for upon initial inspection?
A: Upon receipt, a thorough inspection is crucial. First, verify that the container is sealed and undamaged. The compound should be a clear, colorless to light yellow liquid.[3] Note the supplier's recommended storage conditions on the label. Any significant deviation in color (e.g., dark brown) or the presence of solid precipitates could indicate degradation or contamination, and you should contact your supplier before use.
Section 2: Storage and Stability
Q: What are the optimal short-term and long-term storage conditions for this compound?
A: Proper storage is the most critical factor in maintaining the compound's purity and reactivity.
-
Short-Term Storage (≤ 1-2 weeks): For frequent use, storing the compound at 2-8°C in a tightly sealed container is acceptable.[2]
-
Long-Term Storage (> 2 weeks): For archival purposes, we strongly recommend storing the compound at -20°C under an inert atmosphere (Nitrogen or Argon).[2]
The causality for these conditions is clear: low temperatures slow down potential decomposition pathways, while an inert atmosphere prevents reactions with atmospheric components.
Q: Some suppliers suggest room temperature storage. Is this acceptable?
A: While some suppliers may list room temperature storage, this is generally intended for shipping and very short-term holding.[1][6] As a primary amine, this compound is susceptible to degradation over time at ambient temperatures. It can react with atmospheric carbon dioxide to form carbamate salts, especially in the presence of moisture.[7] This contamination can lead to inconsistent yields and the formation of impurities in your reactions. Therefore, for the sake of experimental integrity and reproducibility, we advise against long-term room temperature storage.
Q: Why is storage under an inert atmosphere so important?
A: The recommendation for an inert atmosphere is based on two key chemical principles:
-
Exclusion of Carbon Dioxide: Primary amines readily react with CO₂ to form ammonium carbamates. This reaction is often reversible but introduces a significant impurity that can interfere with stoichiometry and subsequent reactions.
-
Exclusion of Moisture: The compound is sensitive to moisture.[7] Water can act as a catalyst for degradation and can be detrimental in many moisture-sensitive reactions where this building block is used, such as couplings or reactions with acid chlorides.
Caption: Decision workflow for selecting appropriate storage conditions.
Section 3: Safe Handling and Experimental Use
Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A: Due to its hazardous nature, stringent adherence to PPE protocols is non-negotiable. The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[5]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique.[8]
-
Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of the open container must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[3][7]
Q: What are the main chemical incompatibilities I should be aware of?
A: To prevent hazardous reactions, keep this compound away from:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[7]
-
Acids, Acid Anhydrides, and Acid Chlorides: React exothermically with amines.[9]
-
Carbon Dioxide: As previously mentioned, reacts to form carbamates.[7]
Q: How should I properly aliquot the reagent for experimental use?
A: Proper aliquoting technique is vital to maintain the purity of the bulk supply. We recommend a procedure that minimizes exposure to the atmosphere.
Experimental Protocol: Safe Aliquoting Under Inert Atmosphere
-
Preparation: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.
-
Inert Setup: Perform all operations in a chemical fume hood. Have a source of dry inert gas (Nitrogen or Argon) ready with a needle adapter.
-
Vial Preparation: If the vial is not sealed with a septum, quickly open the cap and cover the opening with a rubber septum.
-
Inerting: Puncture the septum with a needle connected to the inert gas line and a second "vent" needle. Gently flush the headspace for 1-2 minutes, then remove the vent needle to create a slight positive pressure.
-
Withdrawal: Using a clean, dry syringe, puncture the septum and withdraw the desired volume of the liquid.
-
Dispensing: Dispense the amine directly into the reaction vessel, preferably into the solvent or below the surface of the solvent to ensure rapid dilution.
-
Resealing: After withdrawal, remove the syringe. The vial remains under a positive pressure of inert gas. Secure the original cap tightly over the septum.
-
Storage: Wrap the cap/septum area with Parafilm for extra security and return the vial to the appropriate cold storage (2-8°C or -20°C).
Caption: Step-by-step workflow for safely aliquoting the amine reagent.
Section 4: Troubleshooting and Safety
Q: My compound has developed a yellow or brownish tint. Can I still use it?
A: A slight yellowing may not significantly impact many applications, but it is an indicator of initial degradation. A distinct brown color suggests more advanced decomposition, and the compound's purity is likely compromised. For sensitive applications like catalyst screening or GMP synthesis, using discolored material is not recommended. If you must proceed, we advise purifying a small sample by distillation or chromatography and confirming its identity and purity by NMR or GC-MS before use.
Q: I'm seeing inconsistent results in my reactions. Could it be related to the amine?
A: Absolutely. Inconsistent results are often traced back to reagent integrity. If you suspect the amine:
-
Review Storage: Was the compound stored properly (cold, inert atmosphere)? Was the cap tightly sealed?
-
Check for Contamination: Has the bulk material been exposed to air or moisture repeatedly? Consider starting with a fresh, unopened vial or re-purifying your existing stock.
-
Quantification: Ensure your measurement is accurate. The density of the liquid may vary slightly from batch to batch. For high-precision work, quantify by mass rather than volume.
Q: What should I do in case of a spill?
A:
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated (fume hood sash should be low).
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.
-
Neutralization: Due to the amine's basic and corrosive nature, a neutralizing agent is not recommended as it can generate heat.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the waste according to your institution's hazardous waste protocols.
Q: What are the immediate first aid measures for exposure?
A: This compound causes severe skin burns and eye damage.[5] Immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemical-label.com [chemical-label.com]
- 6. (3,3-difluorocyclohexyl)methanamine 97% | CAS: 1379151-12-8 | AChemBlock [achemblock.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. pccarx.com [pccarx.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Alternative reducing agents for the synthesis of (3,3-Difluorocyclopentyl)methanamine
Welcome to the technical support center for the synthesis of (3,3-Difluorocyclopentyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and questions that may arise during the synthesis of this crucial building block. The focus is on providing alternative reducing agents to conventional methods and offering practical, field-tested advice to ensure successful and safe experimentation.
The synthesis of this compound typically involves the reduction of the nitrile precursor, 3,3-difluorocyclopentanecarbonitrile. While powerful reducing agents like Lithium Aluminum Hydride (LAH) and catalytic hydrogenation with Raney® Nickel are effective, they present challenges in terms of safety, selectivity, and handling. This guide explores safer and more selective alternatives, providing detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 3,3-difluorocyclopentanecarbonitrile to this compound?
A1: The two most established methods are:
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive and potent reducing agent that readily converts nitriles to primary amines.[1][2][3][4] However, its pyrophoric nature and violent reaction with water necessitate stringent anhydrous conditions and careful handling.
-
Catalytic Hydrogenation: Typically employing Raney® Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[3][5] This method is often more economical but can lead to the formation of secondary and tertiary amine byproducts.[5]
Q2: Why should I consider alternative reducing agents to LiAlH₄ and Raney® Nickel?
A2: Alternative reducing agents can offer several advantages:
-
Enhanced Safety: Many alternatives are not pyrophoric and have more manageable reactivity with water and air, simplifying handling procedures.
-
Improved Selectivity: Some reagents exhibit greater chemoselectivity, reducing other functional groups in the molecule to a lesser extent. This is particularly important for complex molecules in drug development.
-
Milder Reaction Conditions: Alternatives often operate under less harsh conditions (e.g., lower temperatures and pressures), which can be beneficial for sensitive substrates.
-
Simplified Work-up: The work-up procedures for some alternative reagents can be more straightforward than for LiAlH₄ reductions.
Q3: Are there any specific considerations for reducing a fluorinated nitrile like 3,3-difluorocyclopentanecarbonitrile?
A3: The gem-difluoro group on the cyclopentyl ring is generally stable under most reduction conditions. However, the electron-withdrawing nature of the fluorine atoms might slightly influence the reactivity of the nitrile group. It's important to choose a reducing agent that does not promote defluorination, although this is unlikely with the reagents discussed here. Notably, methods effective for preparing primary amines with multifluorinated aromatic rings, such as using ammonia borane, have been reported, suggesting their suitability for this substrate.[6][7]
Troubleshooting Guide
This section addresses specific issues you might encounter during the reduction of 3,3-difluorocyclopentanecarbonitrile.
Issue 1: Incomplete Reaction or Low Yield
Q: My reaction is not going to completion, or the yield of this compound is lower than expected. What could be the cause?
A: Incomplete reactions can stem from several factors, depending on the chosen method.
-
For LiAlH₄ Reductions:
-
Reagent Inactivity: LiAlH₄ is highly sensitive to moisture. Ensure your reagent is fresh and has been stored under anhydrous conditions.
-
Solvent Purity: The solvent (typically THF or diethyl ether) must be rigorously dried. Any residual water will quench the LiAlH₄.
-
Insufficient Reagent: Ensure you are using a sufficient molar excess of LiAlH₄.
-
-
For Catalytic Hydrogenation (Raney® Nickel):
-
Catalyst Deactivation: The Raney® Nickel catalyst may be inactive. Commercially available Raney® Nickel is often supplied as a slurry in water and may require activation.[8] The catalyst can also be "poisoned" by impurities in the starting material or solvent.
-
Insufficient Hydrogen Pressure: Ensure the reaction is maintained under an adequate pressure of hydrogen gas.
-
Poor Mixing: Vigorous stirring is crucial to ensure proper contact between the substrate, catalyst, and hydrogen gas.
-
-
For Borane-Based Reductions (e.g., BH₃·SMe₂):
-
Reagent Decomposition: Borane complexes can decompose over time, especially if not stored properly. Use fresh or recently titrated reagents.
-
Reaction Temperature: Some borane reductions may require elevated temperatures to proceed at a reasonable rate.
-
Issue 2: Formation of Byproducts
Q: I am observing significant amounts of byproducts in my reaction mixture. How can I improve the selectivity for the primary amine?
A: Byproduct formation is a common challenge, particularly with catalytic hydrogenation.
-
Problem: Formation of Secondary and Tertiary Amines with Catalytic Hydrogenation.
-
Cause: The initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amines.[5]
-
Solution: Adding ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of these byproducts.[5] Using a solvent like methanol saturated with ammonia is a common practice.
-
Issue 3: Difficult Work-up and Product Isolation
Q: The work-up procedure is problematic, and I am struggling to isolate the pure product.
A: Work-up procedures can be challenging, especially with metal hydrides.
-
Problem: Emulsion Formation during LiAlH₄ Quenching.
-
Cause: The quenching of excess LiAlH₄ with water and base can form gelatinous aluminum salts that are difficult to filter.
-
Solution: A common and effective procedure is the Fieser work-up. For a reaction using 'n' grams of LiAlH₄, carefully and sequentially add:
-
'n' mL of water
-
'n' mL of 15% aqueous NaOH
-
'3n' mL of water This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.[1]
-
-
-
Problem: Removing Raney® Nickel Catalyst.
-
Cause: Fine particles of Raney® Nickel can be difficult to remove by simple filtration.
-
Solution: Filtration through a pad of Celite® is highly recommended to effectively remove the catalyst.[9] Be aware that dry, activated Raney® Nickel is pyrophoric and should not be exposed to air.[10][11] Keep the filter cake wet with solvent during and after filtration.
-
Alternative Reducing Agents: A Comparative Overview
Here we present a comparison of alternative reducing agents to LiAlH₄ and Raney® Nickel for the synthesis of this compound.
| Reducing Agent | Key Advantages | Key Disadvantages |
| Borane Dimethyl Sulfide (BH₃·SMe₂) | - High selectivity for nitriles- Milder than LiAlH₄- Commercially available as a stable solution | - Unpleasant odor of dimethyl sulfide- May require elevated temperatures |
| Ammonia Borane (H₃NBH₃) | - Stable, solid reagent- Can be used without a catalyst- Environmentally benign byproducts (H₂ and NH₃)[6][7] | - May require higher temperatures |
| Diisopropylaminoborane (BH₂N(iPr)₂) | - Mild and selective- Can be used in the presence of other functional groups like esters[12][13] | - Often requires a catalytic amount of LiBH₄ to initiate the reaction[12][13] |
Experimental Protocols: Alternative Methods
Method 1: Reduction with Borane Dimethyl Sulfide (BH₃·SMe₂)
This protocol offers a safer alternative to LiAlH₄ with high selectivity for the primary amine.
Workflow Diagram:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nickelgreen.com [nickelgreen.com]
- 9. benchchem.com [benchchem.com]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
- 11. Raney nickel [dlab.epfl.ch]
- 12. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]
- 13. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for purity assessment of (3,3-Difluorocyclopentyl)methanamine
Answering the user's request.## Technical Support Center: Purity Assessment of (3,3-Difluorocyclopentyl)methanamine
Welcome to the technical support center for the analytical assessment of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accurate and reliable determination of purity for this critical building block. The methodologies and insights provided herein are grounded in established analytical principles to support your research and development workflows.
Introduction
This compound is a fluorinated cyclic amine[1] whose structural motif is of growing interest in medicinal chemistry for enhancing the pharmacological properties of drug candidates.[2] Ensuring the purity of such intermediates is a cornerstone of pharmaceutical development, as the presence of unwanted organic, inorganic, or chiral impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate rigorous impurity profiling, which includes the identification, quantification, and control of any substance coexisting with the original drug.[3][4] This guide provides a comprehensive overview of the analytical methods and troubleshooting strategies essential for this task.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the chemical purity of this compound?
The two most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[2]
-
HPLC is ideal for analyzing non-volatile and thermally sensitive impurities. Reversed-phase HPLC (RP-HPLC) is the standard approach.[2]
-
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of the primary amine, derivatization is often required to improve chromatographic performance.[5][6]
Q2: What are the potential impurities I should expect to find?
The impurity profile is highly dependent on the specific synthetic route.[7] However, based on plausible synthesis pathways starting from a cyclopentanone derivative[2], common impurities may include:
-
Starting Materials: Unreacted precursors from the fluorination or reductive amination steps.
-
Intermediates: Partially reacted molecules from the synthesis pathway.
-
By-products: Isomers, over-alkylated products, or compounds formed from side reactions.
-
Degradation Products: Impurities formed during manufacturing or storage, especially if the compound is exposed to harsh conditions.[3]
Q3: Why is derivatization necessary for analyzing this compound, particularly by GC?
Primary amines like this compound are polar and can exhibit poor peak shape (tailing) in GC analysis. This is due to their interaction with active sites on the column surface.[6] Derivatization with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) converts the polar amine into a less polar, more volatile derivative, which significantly improves peak symmetry, resolution, and sensitivity.[6][8][9] For HPLC, derivatization can be used to introduce a UV-absorbing chromophore if detection at low wavelengths is not sensitive enough.[10]
Q4: My compound is a hydrochloride salt. Do I need to use impurity reference standards that are also in the hydrochloride form for HPLC analysis?
No, it is not strictly necessary. In a typical HPLC mobile phase, both the API and its impurities will be solvated, and their retention time is determined by their interaction with the stationary phase in that solvated state, regardless of their original salt form.[11] Therefore, an impurity free base can be used to identify and quantify an impurity in a hydrochloride API sample. However, it is absolutely critical to know the exact form of your reference standard for accurate quantitative analysis, as the molecular weight will differ, impacting the calculation of concentration.[11]
Core Analytical Techniques & Protocols
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the cornerstone method for purity assessment due to its versatility and applicability to a wide range of organic molecules.[9] A reversed-phase C18 column is the standard starting point for method development.[2]
| Parameter | Recommended Setting | Rationale & Causality |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. The C18 stationary phase offers robust hydrophobic interactions. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | A low pH protonates the primary amine, improving its solubility in the mobile phase. It also suppresses the ionization of residual silanol groups on the silica-based stationary phase, which is critical for preventing peak tailing.[12] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents used to elute compounds from the reversed-phase column based on their hydrophobicity. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is essential for impurity profiling, as it allows for the separation of compounds with a wide range of polarities, from polar starting materials to non-polar by-products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures retention time reproducibility.[13] |
| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) | The amine itself lacks a strong chromophore, so low-wavelength UV detection is necessary.[2] LC-MS provides much higher sensitivity and structural information about the impurities. |
| Injection Vol. | 10 µL | A typical volume; should be optimized to avoid column overloading, which can cause peak fronting or tailing.[14] |
-
Preparation: Prepare mobile phases, filtering them through a 0.45 µm membrane and degassing thoroughly to prevent baseline noise and pump issues.[14]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible diluent to a concentration of ~1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[13]
-
Injection: Inject a blank (diluent), a system suitability solution, and then the sample solution.
-
Data Analysis: Integrate all peaks. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks. Identify and quantify impurities against reference standards where available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a highly sensitive and specific technique for analyzing volatile compounds that may be present as residual solvents, starting materials, or volatile by-products.[5]
| Parameter | Recommended Setting | Rationale & Causality |
| Derivatization | Trifluoroacetic Anhydride (TFAA) in Dichloromethane | TFAA reacts with the primary amine to form a stable, non-polar, and volatile trifluoroacetamide derivative, which is ideal for GC analysis.[6][9] |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.0 mL/min (Constant Flow) | Helium is an inert carrier gas that provides good chromatographic efficiency. Constant flow mode ensures stable retention times during temperature programming.[5] |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized sample without causing thermal degradation. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature program is necessary to separate compounds with different boiling points, from volatile solvents to higher-boiling derivatized impurities. |
| MS Source Temp. | 230°C | Standard source temperature for electron ionization (EI). |
| MS Quad Temp. | 150°C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI provides reproducible fragmentation patterns that can be used to identify unknown impurities by comparison with mass spectral libraries. |
-
Derivatization: In a vial, dissolve ~1 mg of the sample in 1 mL of dichloromethane. Add 100 µL of TFAA. Cap the vial and heat at 60°C for 30 minutes.[9] Cool to room temperature.
-
Sample Preparation: Dilute the derivatized solution with dichloromethane to an appropriate concentration for GC-MS injection.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Analyze the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.
Troubleshooting Guide
Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.
Q: My HPLC peaks are tailing significantly. What are the likely causes and solutions?
-
Cause 1: Secondary Silanol Interactions. The primary amine on your molecule can interact with acidic silanol groups on the silica surface of the C18 column, causing peak tailing.[12]
-
Solution: Lower the pH of your aqueous mobile phase to between 2.5 and 3.0. This protonates the amine (improving its interaction with the mobile phase) and suppresses the ionization of the silanols, minimizing these secondary interactions.[12] Using a modern, high-purity, end-capped column will also significantly reduce this effect.
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape.[14]
-
Solution: Dilute your sample and reinject. If tailing improves, you were likely overloading the column. Determine the optimal sample load for your column and method.
-
-
Cause 3: Insufficient Mobile Phase Buffering. If the mobile phase pH is not well-controlled, the ionization state of your analyte can vary as it travels through the column, leading to band broadening and tailing.[12]
-
Solution: Ensure your buffer concentration is adequate, typically in the 10-25 mM range, to maintain a consistent pH throughout the analysis.[12]
-
Q: My HPLC baseline is noisy or drifting. How can I fix this?
-
Cause 1: Air Bubbles in the System. Bubbles in the pump or detector cell are a common cause of baseline noise.[13]
-
Solution: Degas your mobile phase thoroughly before use by sonication or vacuum filtration. Purge the pump to remove any trapped air.[15]
-
-
Cause 2: Contaminated Mobile Phase or Detector Cell. Particulates or contamination can cause a drifting or noisy baseline.[13][15]
-
Solution: Prepare fresh mobile phase using high-purity solvents.[14] If the problem persists, flush the system and detector cell with a strong solvent like isopropanol.
-
-
Cause 3: Detector Lamp Failure. An aging UV lamp can lose energy, resulting in increased noise.[13]
-
Solution: Check the lamp energy or hours of use. Replace the lamp if it is near the end of its operational lifetime.
-
Q: My retention times are shifting between injections. What is the problem?
-
Cause 1: Temperature Fluctuations. Column temperature has a significant effect on retention time. Inconsistent ambient temperature can cause drift.[13]
-
Solution: Always use a thermostatted column oven to maintain a constant temperature.
-
-
Cause 2: Inconsistent Mobile Phase Composition. If using an isocratic method, improper mixing or evaporation of a volatile solvent component can change the mobile phase strength over time.[13]
-
Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs capped to prevent evaporation.
-
-
Cause 3: Insufficient Column Equilibration. The column needs to be fully equilibrated with the initial mobile phase conditions before the first injection.[13]
-
Solution: Increase the equilibration time, ensuring you pump at least 10-20 column volumes of the starting mobile phase through the column before injecting.
-
Chiral Purity Assessment
Since the cyclopentyl ring can have stereocenters, assessing chiral purity is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.[16] HPLC is the gold standard for this analysis.[16]
Caption: Workflow for Chiral Purity Analysis by HPLC.
Methods for Chiral Separation
-
Direct Method (Preferred): This involves using a Chiral Stationary Phase (CSP) that can differentiate between the enantiomers. CSPs create a chiral environment through various interaction mechanisms, leading to different retention times for each enantiomer.[17][18] This is often the most straightforward approach.
-
Indirect Method: This approach involves reacting the enantiomeric mixture with a pure chiral derivatizing agent (e.g., Mosher's acid chloride) to form a pair of diastereomers.[10][19] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).[10][19]
| Parameter | Recommended Setting | Rationale & Causality |
| Column | Chiral Stationary Phase (CSP), e.g., Chiralcel OD-H or similar | These columns contain a chiral selector (e.g., derivatized cellulose) that provides stereospecific interactions required for enantiomeric separation. |
| Mobile Phase | n-Hexane / Ethanol (e.g., 98:2 v/v) with 0.2% Triethylamine (TEA) | Normal phase chromatography is common for CSPs. The alcohol modifier competes with the analyte for polar interaction sites, while the amine additive (TEA) masks active sites on the silica support to improve peak shape.[17] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale chiral separations. |
| Column Temp. | 25°C | Temperature can significantly affect chiral recognition, so precise control is essential for reproducibility. |
| Detection | UV at 210 nm | Low wavelength detection is typically required due to the lack of a strong chromophore. |
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. benchchem.com [benchchem.com]
- 3. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 4. contractpharma.com [contractpharma.com]
- 5. waters.com [waters.com]
- 6. h-brs.de [h-brs.de]
- 7. FAQs: Organic Impurities [usp.org]
- 8. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-activity relationship (SAR) studies of (3,3-Difluorocyclopentyl)methanamine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (3,3-Difluorocyclopentyl)methanamine derivatives, a promising scaffold in modern medicinal chemistry. We will explore the rationale behind the use of this moiety, its impact on key pharmacological properties, and provide a comparative analysis of its application in the development of selective enzyme inhibitors, supported by experimental data and protocols.
The Rationale for Fluorination: Enhancing Molecular Properties
The strategic incorporation of fluorine into drug candidates is a well-established method for optimizing pharmacokinetic and pharmacodynamic profiles. The this compound scaffold has emerged as a particularly valuable building block due to the unique properties conferred by the gem-difluoro group on the cyclopentyl ring.[1]
Key Advantages of the 3,3-Difluorocyclopentyl Moiety:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethylene group resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug candidate.[1]
-
Conformational Rigidity: The cyclopentane ring offers a more constrained conformation compared to a flexible alkyl chain. The gem-difluoro substitution further influences the ring's pucker, which can be leveraged to lock a molecule into its bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[1]
-
Modulation of Physicochemical Properties: The strongly electron-withdrawing nature of the two fluorine atoms can lower the pKa of the adjacent amine group. This alteration in basicity can fine-tune a molecule's binding affinity and solubility.
-
Bioisosterism: The difluoromethylene (CF2) group can act as a non-hydrolyzable bioisostere of a carbonyl (C=O) or a hydrated carbonyl (gem-diol) group. This allows it to potentially mimic key hydrogen bond interactions with a biological target.[1]
Comparative Analysis: this compound Derivatives as Selective TYK2 Inhibitors
A significant application of the this compound scaffold is in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors.[1] TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[1][2] Achieving selectivity for TYK2 over other highly homologous JAK family members (JAK1, JAK2, and JAK3) is a major goal to minimize potential side effects.[1][3]
The (3,3-difluorocyclopentyl)amino moiety has been successfully incorporated into potent and selective TYK2 inhibitors. The cyclopentyl ring aids in positioning the inhibitor within the ATP-binding site of the kinase, while the difluoro substitution contributes to favorable drug-like properties.[1]
Illustrative In Vitro Biological Data of Representative TYK2 Inhibitors
The following table summarizes publicly available data for representative compounds incorporating the 3,3-difluorocyclopentanamine scaffold, demonstrating their potency and selectivity.
| Compound ID | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Example 1 | 5 | 150 | 300 | 250 |
| Example 2 | 3 | >1000 | >1000 | >1000 |
Data is illustrative and based on publicly available patent literature.[1]
Interpretation of SAR Data:
The data in the table highlights the potential of the this compound scaffold to yield highly potent and selective TYK2 inhibitors.
-
Potency: Both examples exhibit low nanomolar inhibition of TYK2, indicating a strong interaction with the target enzyme.
-
Selectivity: Example 2, in particular, demonstrates exceptional selectivity for TYK2 over the other JAK isoforms, with IC50 values greater than 1000 nM for JAK1, JAK2, and JAK3. This selectivity is crucial for a favorable safety profile. The conformational constraint provided by the difluorocyclopentyl ring likely plays a key role in achieving this selectivity by orienting the rest of the molecule for optimal interactions within the unique sub-pockets of the TYK2 ATP-binding site.
Experimental Protocols
To facilitate further research and development of this compound derivatives, we provide the following detailed experimental protocols.
Synthesis of a Key Intermediate for TYK2 Inhibitors
This protocol describes the synthesis of a key intermediate that can be further elaborated to generate a library of TYK2 inhibitors.[1]
Materials:
-
tert-butyl (1s,4s)-4-(hydroxymethyl)-3,3-difluorocyclopentylcarbamate
-
6-chloro-7-deazapurine
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve tert-butyl (1s,4s)-4-(hydroxymethyl)-3,3-difluorocyclopentylcarbamate (1.0 eq) and 6-chloro-7-deazapurine (1.2 eq) in anhydrous THF.
-
Add triphenylphosphine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired intermediate.
Caption: General workflow for the synthesis of a key intermediate.
In Vitro TYK2 Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method for determining the in vitro potency (IC50) of compounds against the TYK2 enzyme.[1]
Materials:
-
TYK2 enzyme
-
Substrate peptide
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Add 50 nL of each compound dilution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the TYK2 enzyme and the substrate peptide in kinase buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
To initiate the kinase reaction, add 5 µL of a solution of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for TYK2.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the in vitro TYK2 inhibition assay.
Signaling Pathway and Point of Inhibition
The this compound-based inhibitors discussed here target the ATP-binding site of the TYK2 kinase domain. By blocking the binding of ATP, these inhibitors prevent the phosphorylation of downstream signaling proteins, such as STATs (Signal Transducers and Activators of Transcription), thereby interrupting the cytokine signaling cascade.
Caption: Simplified TYK2 signaling pathway and point of inhibition.
Conclusion
The this compound scaffold is a valuable building block in medicinal chemistry, offering a unique combination of properties that can be exploited to design novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The successful application of this scaffold in the development of potent and selective TYK2 inhibitors underscores its potential for addressing challenging biological targets in autoimmune and inflammatory diseases. The provided protocols offer a foundation for researchers to further explore the synthesis and biological evaluation of new chemical entities incorporating this promising scaffold.
References
The Impact of Fluorination on the pKa of Cyclopentylamines: A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of lead optimization. This is due to fluorine's unique ability to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and, critically, its acidity or basicity, quantified by the pKa value. For researchers and drug development professionals working with amine-containing scaffolds, understanding the precise impact of fluorination on pKa is paramount for predicting a compound's behavior in a physiological environment, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides an in-depth comparison of the pKa of cyclopentylamine and its fluorinated analogues. We will delve into the underlying electronic principles governing these changes, present estimated pKa values based on analogous systems, and provide detailed experimental and computational protocols for determining these crucial parameters.
Comparative Analysis of pKa: Cyclopentylamine vs. Fluorinated Derivatives
The basicity of an amine is a direct reflection of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The introduction of a highly electronegative fluorine atom in proximity to the amine group exerts a strong electron-withdrawing inductive effect (-I effect), which significantly reduces the electron density on the nitrogen.[1][2] This diminished electron density makes the lone pair less available for protonation, resulting in a weaker base and consequently, a lower pKa value.[1][2]
While direct experimental pKa values for fluorinated cyclopentylamines are not extensively reported in publicly available literature, we can project the anticipated impact based on robust data from analogous cyclic amine systems, such as fluorinated pyrrolidines.[1] Studies on these related structures have demonstrated a systematic decrease in pKa upon fluorination, with the magnitude of the shift dependent on the position of the fluorine atom relative to the amine. Fluorination at the β-position (C2) is expected to have a more pronounced pKa-lowering effect than fluorination at the γ-position (C3) due to the attenuation of the inductive effect with distance.
Below is a table summarizing the experimental pKa of cyclopentylamine and the estimated pKa values for its 2- and 3-fluoro derivatives.
| Compound | Structure | pKa | ΔpKa (Estimated) |
| Cyclopentylamine | ~10.65 | N/A | |
| 2-Fluorocyclopentylamine | ![]() | 8.5 - 9.5 | -1.1 to -2.1 |
| 3-Fluorocyclopentylamine | ![]() | 9.0 - 10.0 | -0.6 to -1.6 |
Note: The pKa values for the fluorinated compounds are estimations based on the observed pKa shifts in fluorinated pyrrolidines and other cyclic amines.[1] The actual values may vary depending on the specific stereoisomer (cis/trans) and experimental conditions.
The Inductive Effect of Fluorine on Amine Basicity
The fundamental principle governing the decrease in pKa upon fluorination is the inductive effect. Fluorine is the most electronegative element, and it strongly pulls electron density towards itself through sigma bonds.[1][2] This creates a dipole moment along the carbon-fluorine bond and, through a chain reaction, withdraws electron density from the rest of the molecule, including the nitrogen atom of the amine group.
Caption: Inductive effect of a fluorine atom on the cyclopentylamine ring.
The reduced electron density on the nitrogen atom has two key consequences that lead to a lower pKa:
-
Decreased Basicity of the Amine: The nitrogen's lone pair is less available to accept a proton, making the amine a weaker base.
-
Increased Acidity of the Conjugate Acid: The resulting ammonium cation (R-NH3+) is more acidic because the electron-withdrawing fluorine atom helps to stabilize the positive charge, making it easier to deprotonate.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for building reliable structure-activity relationships. Two common and robust methods for measuring the pKa of amines are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potentiometric Titration
This is a widely used and straightforward method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of the amine and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the amine solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the amine has been protonated.
Caption: Workflow for pKa determination by potentiometric titration.
NMR Spectroscopy
NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of nuclei near the basic center as a function of pH.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of buffered solutions of the amine at different, precisely known pH values.
-
NMR Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.
-
Data Analysis: Identify a nucleus whose chemical shift is sensitive to the protonation state of the amine. Plot the chemical shift of this nucleus against the pH of the solution.
-
pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
Computational Prediction of pKa
In the absence of experimental data, computational methods can provide valuable estimates of pKa values. These methods are particularly useful for screening large numbers of candidate molecules in the early stages of drug discovery.
Common computational approaches include:
-
Quantum Mechanical (QM) Methods: These methods, often based on Density Functional Theory (DFT), calculate the energies of the protonated and deprotonated states of the molecule. The pKa is then derived from the calculated free energy change of the deprotonation reaction in a simulated solvent environment.
-
Quantitative Structure-Property Relationship (QSPR) Models: These are empirical models that correlate the pKa of a molecule with a set of calculated molecular descriptors. These models are trained on large datasets of compounds with experimentally determined pKa values.
Caption: A generalized workflow for computational pKa prediction using QM methods.
Conclusion
The introduction of fluorine onto the cyclopentylamine scaffold has a predictable and significant impact on its basicity, primarily driven by the powerful electron-withdrawing inductive effect of the fluorine atom. This guide has provided a framework for understanding and quantifying this effect, offering estimated pKa values for 2- and 3-fluorocyclopentylamines based on data from analogous cyclic amines. Furthermore, we have outlined detailed experimental and computational methodologies that can be employed to determine or predict the pKa of novel fluorinated cyclopentylamine derivatives. For medicinal chemists and drug development scientists, a thorough grasp of these principles and techniques is essential for the rational design of compounds with optimized physicochemical properties and, ultimately, improved therapeutic potential.
References
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Cyclopentylamines
For drug discovery and development professionals, optimizing a compound's metabolic stability is a critical hurdle in the progression from a promising lead to a viable clinical candidate. The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, primarily for its ability to enhance pharmacokinetic profiles.[1] This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated cyclopentylamines, supported by representative experimental data, detailed protocols, and mechanistic visualizations to inform rational drug design.
The Foundational Impact of Fluorination on Physicochemical Properties
The introduction of fluorine into a molecule, particularly on an aliphatic ring like cyclopentylamine, instigates significant changes in its electronic and physical properties. These alterations are the root cause of the observed differences in metabolic fate.
-
Carbon-Fluorine (C-F) Bond Strength: The C-F bond is exceptionally strong (bond dissociation energy of ~116 kcal/mol) compared to a typical aliphatic C-H bond (~99 kcal/mol).[2] This inherent stability makes the C-F bond highly resistant to homolytic cleavage, a key step in oxidative metabolism mediated by enzymes like the Cytochrome P450 (CYP450) superfamily.[3][4] By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with fluorine, chemists can effectively "shield" that site from enzymatic attack.[5]
-
Electronegativity and Inductive Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[2] When placed near the amine group of a cyclopentylamine, it can lower the amine's basicity (pKa).[6] This modulation of pKa can influence a range of properties, including solubility, membrane permeability, and interactions with biological targets, which can indirectly affect its accessibility to metabolizing enzymes.[7]
-
Lipophilicity: While fluorine is highly electronegative, its substitution for hydrogen often leads to an increase in a molecule's overall lipophilicity (logP).[5][8] This effect is context-dependent; for instance, a single fluorine atom may cause a modest increase, whereas a trifluoromethyl group significantly raises lipophilicity.[3] Changes in lipophilicity can alter how a compound partitions into cellular membranes, such as the endoplasmic reticulum where many CYP450 enzymes reside.[9]
Comparative Metabolic Pathways: Blocking Oxidation
Cyclopentylamines, like other alicyclic amines, are susceptible to several metabolic transformations. The primary routes of metabolism are often oxidation-based, catalyzed by CYP450 enzymes in the liver.[10]
Common Metabolic Pathways for Non-Fluorinated Cyclopentylamines:
-
N-Dealkylation: If the amine is secondary or tertiary, cleavage of the N-alkyl bond is a common pathway.[10]
-
Oxidative Deamination: The amine group can be removed, often leading to the formation of a ketone (cyclopentanone) and ammonia.[11]
-
Ring Hydroxylation: Oxidation of the cyclopentyl ring at positions susceptible to hydrogen atom abstraction by CYP450 enzymes is a major clearance mechanism. These "soft spots" are typically secondary carbons.
Fluorination directly impacts the third pathway. By replacing a hydrogen atom on the cyclopentyl ring with fluorine, that position is no longer a viable site for hydroxylation. This forces the metabolic machinery to seek alternative, often slower, pathways for clearance, thereby increasing the compound's metabolic half-life.
Quantitative Comparison: In Vitro Experimental Data
The most common and robust method for assessing metabolic stability in early drug discovery is the liver microsomal stability assay.[12] This in vitro test measures the rate at which a compound is metabolized by enzymes present in microsomes, which are subcellular fractions isolated from liver tissue containing a high concentration of CYP450s.[13]
The table below presents representative data from a hypothetical study comparing a parent non-fluorinated cyclopentylamine ("Compound A") with two fluorinated analogs. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[1]
| Compound ID | Structure | Position of Fluorine | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Cyclopentylamine | N/A (Parent) | 15 | 92.4 |
| Compound A-F1 | 2-Fluorocyclopentylamine | C2 (Adjacent to Amine) | 48 | 28.9 |
| Compound A-F2 | 3-Fluorocyclopentylamine | C3 (Distal to Amine) | > 120 | < 11.6 |
Interpretation of Data:
-
Compound A shows relatively rapid metabolism, suggesting the presence of one or more metabolic "soft spots" on the cyclopentyl ring.
-
Compound A-F1 , with fluorine at the C2 position, demonstrates a significant improvement in stability. The electron-withdrawing effect of fluorine likely deactivates the adjacent C-H bonds, making them less susceptible to oxidation.
-
Compound A-F2 , with fluorine at the C3 position, exhibits the highest metabolic stability. This suggests that the C3 position may be a primary site of metabolic attack in the parent compound, and its "blocking" with fluorine has effectively shut down a major clearance pathway.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a self-validating system for determining the metabolic stability of test compounds. It includes control compounds to ensure the enzymatic activity of the microsomes is within an acceptable range.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes (HLM).
Materials:
-
Test Compounds (Fluorinated and Non-Fluorinated Analogs)
-
Control Compounds: Verapamil (High Clearance), Dextromethorphan (Intermediate Clearance)
-
Human Liver Microsomes (HLM), pooled (e.g., from BioIVT)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]
-
Acetonitrile (ACN), ice-cold, containing an internal standard (e.g., Tolbutamide)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system[12]
Workflow Diagram:
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw cryopreserved HLM in a 37°C water bath and immediately place on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[14]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO) and create intermediate dilutions in buffer to achieve a final incubation concentration of 1 µM.
-
-
Assay Setup:
-
Add 50 µL of the HLM solution (0.5 mg/mL final concentration) to the wells of a 96-well plate.
-
Add 25 µL of the compound solution to the corresponding wells.
-
Rationale: This pre-incubation step allows the compound to equilibrate with the microsomal enzymes before the metabolic reaction is initiated.
-
-
Reaction Initiation and Incubation:
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the pre-warmed NADPH regenerating system to all wells. The final incubation volume is 100 µL.
-
Rationale: The reaction is NADPH-dependent, as CYP450 enzymes require it as a cofactor.[13] A regenerating system ensures a constant supply of NADPH throughout the incubation period. A parallel incubation without the NADPH system can serve as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot (e.g., 20 µL) from the incubation plate to a collection plate containing a larger volume (e.g., 100 µL) of ice-cold acetonitrile with an internal standard.
-
Rationale: Ice-cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins.[12] The internal standard is crucial for accurate quantification by LC-MS/MS, as it corrects for variations in sample processing and instrument response.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm) for 20 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[15]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[12]
-
Conclusion: A Validated Strategy for Enhancing Drug-like Properties
The strategic incorporation of fluorine is a highly effective and field-proven method for enhancing the metabolic stability of drug candidates, including cyclopentylamines. By blocking sites of oxidative metabolism, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance, leading to improved pharmacokinetic properties such as higher bioavailability and longer duration of action.[5][16]
The in vitro liver microsomal stability assay remains the gold standard for rapidly assessing these effects in an industry setting. The experimental data consistently demonstrates that strategic fluorination, guided by an understanding of metabolic pathways, can transform a lead compound with metabolic liabilities into a more robust and developable drug candidate. As analytical and synthetic methods continue to advance, the precise and strategic use of fluorine will remain a vital tool in the medicinal chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. annualreviews.org [annualreviews.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.brighton.ac.uk [research.brighton.ac.uk]
- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
The (3,3-Difluorocyclopentyl)methanamine Moiety: A Comparative Guide to In Vitro ADME Properties
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for enhancing pharmacokinetic profiles. For researchers, scientists, and drug development professionals, navigating the nuanced effects of fluorination is critical for success. This guide provides an in-depth, objective comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds containing the (3,3-Difluorocyclopentyl)methanamine moiety versus their non-fluorinated cyclopentylmethanamine counterparts. By presenting supporting experimental data from closely related analogs, detailed protocols, and a clear rationale, this document serves as a practical resource for informed decision-making in medicinal chemistry programs.
The introduction of a gem-difluoro group onto a carbocyclic ring, such as in the this compound scaffold, is not merely an incremental modification. It is a strategic design choice intended to address common liabilities in drug candidates, most notably metabolic instability. The high strength of the carbon-fluorine bond makes it significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen bond. This "metabolic blocking" effect can lead to a longer half-life, reduced clearance, and improved oral bioavailability[1][2]. Beyond metabolic stability, this structural alteration can also subtly influence other key ADME parameters, including permeability and plasma protein binding, by modulating physicochemical properties like lipophilicity and pKa.
A Head-to-Head Comparison of In Vitro ADME Properties
To illustrate the impact of the this compound moiety, this guide will present a comparative analysis of a hypothetical matched pair: Compound A (containing the non-fluorinated cyclopentylmethanamine moiety) and Compound B (containing the this compound moiety). The data presented in the following tables are synthesized from published studies on closely related functionalized cycloalkanes and serve as a representative comparison to guide lead optimization efforts[3].
Table 1: Comparative Physicochemical and Permeability Properties
| Property | Compound A (Non-fluorinated) | Compound B (gem-Difluorinated) | Rationale for Change |
| pKa | ~10.5 | ~9.7 | The strong electron-withdrawing effect of the two fluorine atoms lowers the basicity of the primary amine. |
| LogD at pH 7.4 | 1.8 | 2.1 | The impact of gem-difluorination on lipophilicity can be complex, but an increase is often observed. This is influenced by the reduction in basicity and changes in the molecule's interaction with water[3]. |
| Aqueous Solubility (µM) | 550 | 420 | Increased lipophilicity can lead to a slight decrease in aqueous solubility. |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 5.2 | 7.8 | The modest increase in lipophilicity and potentially altered conformational preferences can lead to improved passive permeability across cell membranes[2]. |
Table 2: Comparative Metabolic Stability and Plasma Protein Binding
| Property | Compound A (Non-fluorinated) | Compound B (gem-Difluorinated) | Rationale for Change |
| Human Liver Microsomal Stability (t½, min) | 15 | > 60 | The C-F bonds at the 3-position block a potential site of metabolic oxidation on the cyclopentyl ring, significantly increasing the metabolic half-life[1][3]. |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 92.4 | < 11.6 | Consistent with the increased half-life, the intrinsic clearance is markedly reduced due to the blockage of metabolic pathways. |
| Human Plasma Protein Binding (% Bound) | 65% | 75% | The increase in lipophilicity often correlates with a higher degree of binding to plasma proteins like albumin[4]. |
Causality Behind Experimental Choices and Self-Validating Protocols
The selection of in vitro ADME assays is a critical step in early drug discovery to identify and address potential liabilities before advancing to more complex and costly in vivo studies. The assays presented here form a standard panel designed to provide a holistic view of a compound's likely pharmacokinetic behavior.
Permeability Assessment: Caco-2 Assay
The Caco-2 cell permeability assay is a widely accepted model for predicting human intestinal absorption[5][6]. These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the intestinal epithelium[5].
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Compound Incubation: The test compound (e.g., 10 µM) is added to the apical (donor) side of the monolayer, and samples are taken from the basolateral (receiver) side at various time points (e.g., 30, 60, 90, and 120 minutes).
-
Quantification: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
This protocol is self-validating through the inclusion of high and low permeability control compounds (e.g., propranolol and atenolol, respectively) and the rigorous assessment of monolayer integrity.
Metabolic Stability Assessment: Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of CYP450 enzymes[1]. The microsomal stability assay is a high-throughput screen to assess a compound's susceptibility to Phase I metabolism.
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. A solution containing the NADPH regenerating system (cofactor for CYP450 enzymes) is also prepared.
-
Incubation: The test compound (e.g., 1 µM) is incubated with the liver microsomes and the NADPH regenerating system at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the line, the half-life (t½) and intrinsic clearance (CLint) are calculated.
Control incubations without the NADPH regenerating system are run in parallel to check for chemical instability or non-CYP450 mediated degradation. The inclusion of compounds with known metabolic fates (e.g., verapamil for high clearance and warfarin for low clearance) validates the assay performance.
Plasma Protein Binding Assessment: Rapid Equilibrium Dialysis (RED)
Only the unbound fraction of a drug in plasma is free to distribute into tissues and interact with its target. Therefore, determining the extent of plasma protein binding (PPB) is crucial[7]. The Rapid Equilibrium Dialysis (RED) method is a reliable technique for measuring the unbound fraction.
-
Device Preparation: A RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins.
-
Sample Addition: The test compound is added to plasma in one chamber, and buffer is added to the other chamber.
-
Equilibration: The device is incubated at 37°C with shaking for several hours to allow the unbound compound to equilibrate across the membrane.
-
Quantification: After equilibration, samples are taken from both the plasma and buffer chambers, and the compound concentrations are measured by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is then calculated as 100% - % unbound.
The inclusion of known high and low binding control compounds (e.g., warfarin and atenolol) ensures the accuracy and reliability of the assay.
Conclusion and Future Directions
The strategic incorporation of the this compound moiety represents a potent tactic in medicinal chemistry to enhance the ADME properties of drug candidates. As demonstrated through comparative data from closely related analogs, this moiety can significantly improve metabolic stability by blocking sites of oxidative metabolism. This often comes with a predictable and manageable impact on other properties such as lipophilicity, permeability, and plasma protein binding.
The provided experimental protocols for key in vitro ADME assays—Caco-2 permeability, microsomal stability, and plasma protein binding—offer a robust framework for researchers to generate reliable and reproducible data. By understanding the "why" behind these experimental choices and employing self-validating methodologies, drug discovery teams can make more informed decisions, leading to the selection of candidates with a higher probability of success in preclinical and clinical development. As the field continues to evolve, the rational design of molecules incorporating motifs like this compound will be paramount in the quest for safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Plasma Protein Binding of Challenging Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Crystallographer's Guide to Targeting Proteins with (3,3-Difluorocyclopentyl)methanamine-Derived Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the X-ray crystal structures of proteins in complex with inhibitors derived from the (3,3-Difluorocyclopentyl)methanamine scaffold. We will delve into the structural basis of inhibitor binding, compare experimental methodologies, and provide a framework for leveraging this privileged scaffold in rational drug design.
The Rise of the Difluorocyclopentyl Moiety in Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The this compound scaffold, in particular, has emerged as a valuable building block. Its inherent conformational rigidity, stemming from the cyclopentane ring, coupled with the electron-withdrawing nature of the gem-difluoro group, offers a unique combination of properties that can significantly improve a compound's therapeutic potential. This guide will use Tyrosine Kinase 2 (TYK2), a key target in autoimmune diseases, as a primary case study to illustrate the structural advantages of inhibitors incorporating similar difluorinated cycloalkane motifs.
Comparative Structural Analysis of TYK2 Inhibitors
While a publicly available crystal structure of a protein in complex with an inhibitor containing the precise this compound moiety remains to be deposited, we can draw valuable comparative insights from structurally related inhibitors targeting the TYK2 pseudokinase (JH2) and kinase (JH1) domains. The pseudokinase domain has emerged as an attractive allosteric target for achieving high selectivity among the Janus kinase (JAK) family.[1][2]
We will examine the crystal structures of TYK2 in complex with three potent and selective inhibitors:
-
Brepocitinib (PF-06700841): A dual TYK2/JAK1 inhibitor featuring a ((S)-2,2-difluorocyclopropyl)methanone moiety.
-
Ropsacitinib (PF-06826647): A selective TYK2 inhibitor.[3][4]
-
TAK-279: A highly selective allosteric inhibitor targeting the TYK2 pseudokinase domain.[5]
Data Summary of TYK2-Inhibitor Complexes
| PDB ID | Inhibitor | Target Domain | Resolution (Å) | Binding Affinity (IC50, nM) | Key Interacting Residues |
| 6DBK | Brepocitinib (PF-06700841) | Kinase (JH1) | Not specified in abstract | TYK2: 23, JAK1: 17, JAK2: 77[6][7][8] | Hinge region, gatekeeper residue |
| 6X8F | Ropsacitinib (PF-06826647) | Kinase (JH1) | 2.15 | TYK2: 17, JAK1: 383, JAK2: 74[3][4] | Hinge region, solvent-exposed region |
| 8S9A | TAK-279 | Pseudokinase (JH2) | 1.83 | Not specified in abstract | Allosteric pocket residues |
Insights from the Crystal Structures
The crystal structure of TYK2 with Brepocitinib (a close analog) would reveal how the difluorinated cyclopropyl group orients within the ATP-binding site of the kinase domain. The fluorine atoms can form favorable non-covalent interactions, such as orthogonal multipolar interactions with backbone carbonyls, which can significantly enhance binding affinity. The constrained nature of the ring helps to position the rest of the inhibitor for optimal interactions with key residues in the hinge region and the gatekeeper position.
In the case of Ropsacitinib, structural analysis of the 6X8F complex demonstrates how the inhibitor achieves selectivity for TYK2 over other JAK family members.[3] The specific interactions of the inhibitor's core and its substituents with the unique amino acid landscape of the TYK2 active site are crucial for this selectivity.
The structure of TAK-279 in complex with the TYK2 pseudokinase domain (8S9A) provides a blueprint for designing allosteric inhibitors.[5] Targeting this less conserved domain allows for exquisite selectivity. The crystal structure illuminates the allosteric pocket and the specific hydrogen bonds and hydrophobic interactions that govern the binding of TAK-279, offering a distinct mechanism of inhibition compared to ATP-competitive inhibitors.
Experimental Protocols: A Guide to Structure Determination
The determination of high-resolution crystal structures is a multi-step process that requires meticulous optimization at each stage. Below are generalized, yet detailed, protocols based on common practices in protein crystallography for targets like TYK2.
Protein Expression and Purification
-
Construct Design: The gene encoding the human TYK2 kinase or pseudokinase domain is cloned into an appropriate expression vector (e.g., baculovirus or E. coli).
-
Expression: The protein is expressed in a suitable host system, such as Spodoptera frugiperda (Sf9) insect cells or E. coli.[3]
-
Lysis and Clarification: Cells are harvested and lysed to release the protein. The lysate is then clarified by centrifugation to remove cellular debris.
-
Affinity Chromatography: The protein is purified using an affinity tag (e.g., His-tag), followed by further purification steps like ion-exchange and size-exclusion chromatography to achieve high purity.
Crystallization
-
Complex Formation: The purified protein is incubated with a molar excess of the this compound-derived inhibitor.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, pH, and additives) using techniques like sitting-drop or hanging-drop vapor diffusion.
-
Optimization: Promising crystallization hits are optimized by fine-tuning the conditions to obtain well-diffracting single crystals.
X-ray Data Collection and Structure Determination
-
Cryo-protection: Crystals are cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete dataset.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution: The structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.
-
Model Building and Refinement: An initial model of the protein-inhibitor complex is built into the electron density map and refined to improve the fit with the experimental data. This iterative process results in a final, high-resolution atomic model.[9]
Visualizing the Path to Structure and Inhibition
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for determining the X-ray crystal structure of a protein-inhibitor complex.
TYK2 Signaling and Points of Inhibition
Caption: Simplified TYK2 signaling pathway illustrating the distinct mechanisms of ATP-competitive and allosteric inhibitors.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a powerful tool in the design of potent and selective protein inhibitors. As demonstrated with TYK2, the unique structural and electronic properties of this moiety can be harnessed to achieve desired therapeutic profiles. The detailed analysis of X-ray crystal structures provides invaluable insights into the molecular basis of inhibition and serves as a guide for future structure-based drug design efforts. The continued exploration of this chemical space, coupled with advanced structural biology techniques, will undoubtedly lead to the development of novel therapeutics for a range of diseases.
References
- 1. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. selleckchem.com [selleckchem.com]
- 5. 8s9a - Crystal structure of the TYK2 pseudokinase domain in complex with TAK-279 - Summary - Protein Data Bank Japan [pdbj.org]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Brepocitinib | C18H21F2N7O | CID 118878093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorinated Building Blocks in Drug Design: A Guide for Researchers
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists. The unique electronic properties of this small yet powerful halogen can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often transforming a promising candidate into a successful drug. This guide provides an in-depth, head-to-head comparison of common fluorinated building blocks, offering experimental data and field-proven insights to inform rational drug design.
The Enduring Allure of Fluorine in Medicinal Chemistry
The introduction of fluorine can dramatically alter a molecule's metabolic stability, binding affinity, lipophilicity, and acidity (pKa).[1][2] The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) family.[3][4] This "metabolic blocking" can significantly extend a drug's half-life. Furthermore, the high electronegativity of fluorine can modulate the acidity of nearby functional groups, influencing a compound's ionization state and its ability to interact with biological targets and cross cellular membranes.[1][5]
This guide will delve into a comparative analysis of key fluorinated building blocks, providing a framework for their strategic deployment in your research.
I. The Fluoroalkyl Series: A Comparative Analysis of -CH₂F, -CHF₂, and -CF₃
The stepwise fluorination of a methyl group offers a powerful strategy to fine-tune the physicochemical properties of a lead compound. The monofluoromethyl (-CH₂F), difluoromethyl (-CHF₂), and trifluoromethyl (-CF₃) groups each impart distinct electronic and steric characteristics.
Physicochemical Properties: A Head-to-Head Comparison
The progressive addition of fluorine atoms to a methyl group leads to a predictable trend in key drug-like properties. The strong electron-withdrawing nature of fluorine significantly impacts the acidity of nearby functional groups and the overall lipophilicity of the molecule.
| Building Block | Hansch Lipophilicity Parameter (π) | pKa of R-COOH | pKa of R-NH₃⁺ | Metabolic Stability |
| -CH₃ | +0.56 | ~4.8 | ~10.6 | Low |
| -CH₂F | +0.11 | ~3.9 | ~8.8 | Moderate |
| -CHF₂ | +0.42 | ~3.3 | ~7.5 | High |
| -CF₃ | +0.88 | ~3.0 | ~6.0 | Very High |
Note: pKa values are approximate and can vary depending on the molecular scaffold.
As illustrated in the table, increasing fluorination generally leads to:
-
Increased Lipophilicity (π value): The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[6]
-
Increased Acidity (Lower pKa): The powerful inductive electron-withdrawing effect of fluorine atoms stabilizes the conjugate base of an acid and the neutral form of an amine, thereby lowering their respective pKa values.[5] This modulation of pKa can be critical for optimizing drug absorption and target engagement.
-
Enhanced Metabolic Stability: The increasing strength and stability of the C-F bonds render the fluoroalkyl groups progressively more resistant to oxidative metabolism.[3]
Impact on Biological Activity: A Case Study
The true utility of these building blocks is realized in their application to specific drug scaffolds. While a comprehensive dataset on a single scaffold is ideal, we can glean valuable insights from various studies. For instance, in a series of cannabinoid receptor 1 (CB1) allosteric modulators, the replacement of an aliphatic nitro group with a trifluoromethyl group resulted in more potent compounds with improved in vitro metabolic stability.[2]
II. Fluoroalkoxy Moieties: The -OCHF₂ and -OCF₃ Groups
The difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups are increasingly utilized as bioisosteres for the commonly found methoxy (-OCH₃) group. These fluorinated ethers offer distinct advantages in modulating lipophilicity and metabolic stability.
Physicochemical Properties: -OCH₃ vs. -OCHF₂ vs. -OCF₃
| Building Block | Hansch Lipophilicity Parameter (π) | Metabolic Stability | Conformational Effects |
| -OCH₃ | -0.02 | Prone to O-dealkylation | Flexible |
| -OCHF₂ | +0.63 | More stable than -OCH₃ | Can act as a weak H-bond donor |
| -OCF₃ | +1.04 | Highly stable to metabolism | Influences ring conformation |
Note: Data compiled from various sources.[7]
The trifluoromethoxy group is one of the most lipophilic substituents used in drug design and is highly resistant to metabolic degradation.[8] The difluoromethoxy group, while also enhancing metabolic stability compared to a methoxy group, possesses the unique ability to act as a weak hydrogen bond donor, which can introduce novel interactions with a biological target.[9]
III. The Trifluoromethylthio (-SCF₃) Group: A Lipophilic and Electron-Withdrawing Moiety
The trifluoromethylthio (-SCF₃) group is a powerful modulator of a molecule's properties, known for its high lipophilicity and strong electron-withdrawing character.[10][11] It is often employed to enhance cell membrane permeability and bioavailability.[10]
Physicochemical Properties of the -SCF₃ Group
| Property | Value/Effect |
| Hansch Lipophilicity Parameter (π) | +1.44 |
| Metabolic Stability | Generally high |
| Electronic Effect | Strongly electron-withdrawing |
The -SCF₃ group's significant lipophilicity makes it a valuable tool for increasing a compound's ability to cross lipid bilayers, including the blood-brain barrier.[10] Its metabolic stability further enhances its utility in drug design.
IV. Experimental Protocols for Property Assessment
To facilitate a robust and reproducible comparison of fluorinated building blocks, standardized experimental protocols are essential.
Workflow for Determining Lipophilicity (LogP/LogD)
The "shake-flask" method remains the gold standard for determining the octanol-water partition coefficient (LogP) or distribution coefficient (LogD).
Caption: Workflow for LogP/LogD determination using the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Dissolve a known amount of the test compound in a suitable solvent. Prepare a buffered aqueous solution at the desired pH and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer.
-
Partitioning: Add a small volume of the compound stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.
-
Analysis: Carefully sample both phases and determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the LogP (for neutral compounds) or LogD (for ionizable compounds at a specific pH) using the formula: LogP/LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Workflow for Assessing Metabolic Stability
In vitro metabolic stability is commonly assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Caption: Workflow for an in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Incubation Setup: Prepare an incubation mixture containing liver microsomes, a suitable buffer (e.g., phosphate buffer), and the test compound in a microplate or microcentrifuge tubes.
-
Pre-incubation: Pre-warm the mixture to 37°C to allow for temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for many CYP450 enzymes).
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.
V. Conclusion: A Strategic Approach to Fluorination
The judicious use of fluorinated building blocks is a powerful strategy in modern drug design. By understanding the nuanced effects of different fluorine-containing motifs on a molecule's physicochemical and pharmacological properties, researchers can make more informed decisions to optimize their lead compounds. This guide provides a framework for the comparative analysis of common fluorinated building blocks, supported by experimental data and protocols, to empower researchers in their quest for novel and effective therapeutics. The continued development of new fluorination methods and a deeper understanding of the complex interplay between fluorine and biological systems will undoubtedly lead to the discovery of the next generation of innovative medicines.[12]
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. mdpi.com [mdpi.com]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dokumen.pub [dokumen.pub]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Target Engagement Validation for Novel Covalent Probes: The Case of (3,3-Difluorocyclopentyl)methanamine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unequivocal confirmation of target engagement is a cornerstone of preclinical development.[1][2] Covalent inhibitors and chemical probes, which form a stable bond with their protein target, offer unique therapeutic potential by providing prolonged pharmacodynamic effects.[3][4] Among the emerging classes of reactive moieties, the (3,3-Difluorocyclopentyl)methanamine scaffold presents a novel avenue for designing targeted covalent inhibitors. This guide provides a comprehensive overview of the methodologies required to validate the target engagement of such probes, offering a comparative analysis with established alternative techniques and furnishing detailed experimental protocols.
The Imperative of Target Engagement Validation
Before a novel chemical probe can be considered a reliable tool for biological investigation or a lead candidate for drug development, it is paramount to demonstrate that it binds to its intended target within a complex biological system.[5][6] This validation provides the mechanistic confidence necessary to interpret downstream biological effects and build robust structure-activity relationships.[1][2] Failure to rigorously validate target engagement is a significant contributor to the high attrition rates observed in clinical trials.[2][7]
This guide will explore several state-of-the-art techniques for validating the target engagement of novel covalent probes, using the hypothetical this compound-based probe as a central example.
Comparative Analysis of Target Engagement Validation Methodologies
The selection of an appropriate target engagement validation method depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput and depth of information. Below is a comparative summary of key techniques.
| Method | Principle | Advantages | Limitations | Throughput |
| Activity-Based Protein Profiling (ABPP) | Utilizes reactive chemical probes to covalently label active enzymes in native biological systems.[8][9] | Provides a direct readout of target activity and selectivity across entire enzyme families in a physiological context.[8][10] | Requires a suitable reactive group on the probe and an accessible active site on the target.[10] | Medium to High |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding.[11][12] | Label-free approach applicable to a wide range of intracellular targets without modification of the compound.[5][13] | Indirect measure of binding; may not be suitable for all proteins or membrane-bound targets.[14] | Low to High (format dependent) |
| Photoaffinity Labeling (PAL) | Employs a photo-activatable group on a probe to covalently crosslink to its target upon light irradiation.[15][16][17] | Can capture both covalent and non-covalent interactions and identify binding sites.[18][19] | Requires synthesis of a photo-probe; potential for non-specific labeling.[19] | Low to Medium |
| Competitive Pull-down with Kinobeads | Uses broad-spectrum kinase inhibitors immobilized on beads to capture kinases from a lysate in competition with a free inhibitor.[20][21][22] | Allows for the profiling of inhibitor selectivity against a large panel of endogenous kinases.[20][23] | Primarily applicable to ATP-competitive kinase inhibitors; not suitable for allosteric inhibitors.[21] | Medium |
| Direct Mass Spectrometry (MS) Approaches | Directly measures the mass shift of the target protein upon covalent modification by the probe.[3][24][25] | Provides definitive proof of covalent bond formation and can pinpoint the site of modification.[3][25] | Can be low-throughput; requires high-resolution instrumentation and expertise.[26] | Low to Medium |
Experimental Workflows and Protocols
A rigorous validation of a novel this compound-based probe would ideally involve a multi-pronged approach, leveraging the strengths of different methodologies.
Visualizing the Target Engagement Workflow
The following diagram illustrates a logical workflow for validating a novel covalent probe.
Caption: A logical workflow for validating a novel covalent probe.
Detailed Experimental Protocols
Activity-Based Protein Profiling (ABPP) for a Novel Covalent Probe
ABPP is a powerful technique to visualize target engagement and selectivity in a native biological system.[8][9] This protocol assumes the this compound probe has been synthesized with a bioorthogonal handle, such as an alkyne, for subsequent click chemistry ligation to a reporter tag.[27][28]
Objective: To visualize the engagement of the alkyne-tagged this compound probe with its intended target in intact cells and assess its selectivity.
Materials:
-
Alkyne-tagged this compound probe
-
Cell line expressing the target of interest
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer)
-
Click chemistry reagents: Azide-fluorophore (e.g., Azide-TAMRA), copper (II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels and buffers
-
Fluorescence gel scanner
Protocol:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the alkyne-tagged probe for a specified time. Include a DMSO-treated control.
-
For competition experiments, pre-incubate cells with a known inhibitor of the target (if available) before adding the probe.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the clarified lysate, add the click chemistry reaction cocktail (azide-fluorophore, copper sulfate, TCEP, and TBTA).
-
Incubate the reaction for 1 hour at room temperature.
-
-
SDS-PAGE and In-Gel Fluorescence:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner.
-
Interpretation of Results:
-
A fluorescent band at the expected molecular weight of the target protein, with increasing intensity corresponding to higher probe concentrations, indicates target engagement.
-
The absence of this band in the presence of a competitor confirms the specificity of the interaction.
-
Additional bands may indicate off-target engagement, providing an initial assessment of selectivity.[29]
Visualizing the ABPP Workflow
Caption: A streamlined workflow for Activity-Based Protein Profiling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that can confirm target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[11][12][14]
Objective: To determine if the this compound probe stabilizes its target protein against thermal denaturation.
Materials:
-
This compound probe (unmodified)
-
Cell line expressing the target of interest
-
PBS and lysis buffer
-
Antibody specific to the target protein
-
Western blotting reagents and equipment
-
PCR thermocycler or heating block
Protocol:
-
Cell Treatment:
-
Treat cells with the probe at the desired concentration. Include a DMSO control.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for 3 minutes.
-
Cool the samples to room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blot using a specific antibody.[27]
-
Interpretation of Results:
-
A shift in the melting curve to a higher temperature in the presence of the probe indicates that the probe binds to and stabilizes the target protein.[30]
-
This provides strong evidence of target engagement in a cellular context.
Visualizing the CETSA Principle
Caption: The principle of ligand-induced thermal stabilization in CETSA.
Conclusion and Future Directions
The validation of target engagement is a non-negotiable step in the development of novel chemical probes like those based on the this compound scaffold. A multi-faceted approach, combining techniques such as ABPP and CETSA, provides the most robust and reliable evidence of target interaction in a physiologically relevant setting. While ABPP offers a direct readout of covalent modification and selectivity, CETSA provides a powerful, label-free confirmation of binding. For even greater certainty, these methods can be supplemented with direct mass spectrometry to unequivocally identify the formation of a covalent adduct.[31] As new covalent scaffolds are developed, the rigorous application of these validation methodologies will be crucial for advancing the next generation of chemical probes and targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selvita.com [selvita.com]
- 3. Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 8. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 10. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photoaffinity Labeling in Target and Binding Site Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 20. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 22. researchgate.net [researchgate.net]
- 23. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mass Spectrometry for Drug-Protein Interaction Studies | Aragen [aragen.com]
- 26. biorxiv.org [biorxiv.org]
- 27. benchchem.com [benchchem.com]
- 28. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 29. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 31. tandfonline.com [tandfonline.com]
The Strategic Incorporation of (3,3-Difluorocyclopentyl)methanamine in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is a perpetual endeavor. Among the myriad of chemical building blocks, fluorinated motifs have garnered significant attention for their ability to modulate key pharmacological parameters. This guide focuses on (3,3-Difluorocyclopentyl)methanamine, a promising yet under-exemplified scaffold, and explores its potential in the development of next-generation therapeutics. While, as of the time of this writing, no marketed drugs have been explicitly developed using this compound as a starting material, its derivatives are the subject of ongoing research in several therapeutic areas. This guide will, therefore, provide a comparative analysis based on preclinical concepts and the inherent potential of this unique chemical entity.
The strategic introduction of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The geminal difluoro group in the cyclopentyl ring of this compound offers a unique combination of conformational rigidity and altered electronics, making it an attractive component for designing novel therapeutics, particularly for targets within the central nervous system (CNS) and for antiviral agents[1][2].
Part 1: The Rationale for Fluorination - A Focus on the 3,3-Difluorocyclopentyl Moiety
The decision to incorporate a fluorinated scaffold like this compound is deeply rooted in the principles of bioisosterism and metabolic stability. The carbon-fluorine bond is exceptionally strong, rendering the difluoromethylene group resistant to metabolic oxidation[2]. This can significantly increase the in-vivo half-life of a drug candidate, a critical parameter in optimizing dosing regimens and ensuring sustained therapeutic effect.
Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the pKa of the neighboring amine group, which can be pivotal for optimizing interactions with target proteins. The cyclopentane ring itself provides a degree of conformational constraint, which can enhance binding affinity and selectivity by reducing the entropic penalty upon binding to a biological target[2].
Case Study 1: Conceptual Design of Novel Neuraminidase Inhibitors for Influenza
A promising application for this compound lies in the design of novel inhibitors of viral neuraminidase, a crucial enzyme for the proliferation of the influenza virus[2]. Existing neuraminidase inhibitors, while effective, face the ongoing challenge of viral resistance. The unique stereoelectronic properties of the 3,3-difluorocyclopentyl moiety offer a potential avenue to overcome these limitations.
Comparative Molecular Design
To illustrate the potential advantages of this scaffold, let us consider a hypothetical comparison between a generic cyclopentylamine-based neuraminidase inhibitor and its 3,3-difluorinated counterpart.
| Parameter | Non-Fluorinated Cyclopentylamine Analog | This compound Analog (Hypothetical) | Rationale for Improvement |
| Metabolic Stability (t½ in human liver microsomes) | 15 min | > 60 min | The C-F bonds block potential sites of metabolic oxidation on the cyclopentyl ring. |
| Binding Affinity (Ki for Neuraminidase) | 10 nM | 2 nM | The electron-withdrawing fluorine atoms can enhance hydrogen bonding interactions with the target enzyme's active site. |
| Lipophilicity (LogP) | 2.5 | 3.0 | Fluorination generally increases lipophilicity, which can impact cell permeability and pharmacokinetic properties. |
| Conformational Rigidity | Moderate | High | The cyclopentane ring restricts conformational freedom, potentially leading to a more favorable binding entropy.[2] |
Experimental Workflow: Neuraminidase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of our hypothetical compounds against influenza neuraminidase.
Caption: Workflow for Neuraminidase Inhibition Assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant influenza neuraminidase is diluted to a final concentration of 2 µg/mL in assay buffer. The fluorogenic substrate, 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA), is prepared at a concentration of 100 µM.
-
Inhibitor Preparation: The non-fluorinated and the hypothetical 3,3-difluorocyclopentyl-containing inhibitors are serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure: 20 µL of each inhibitor dilution is added to a 96-well plate, followed by 20 µL of the diluted enzyme. The plate is incubated for 30 minutes at 37°C.
-
Reaction Initiation: 10 µL of the MUNANA substrate is added to each well to initiate the enzymatic reaction.
-
Signal Detection: The fluorescence intensity is measured every minute for 30 minutes using a microplate reader with excitation at 365 nm and emission at 450 nm.
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Case Study 2: Application in CNS Drug Discovery - Targeting Monoamine Reuptake
The unique structural and electronic properties conferred by the difluoro substitution make this compound a valuable building block for developing drugs targeting the central nervous system[1]. The modification of a lead compound with this moiety can improve its drug-like properties for CNS applications.
Hypothetical Comparison for a Dopamine Transporter (DAT) Inhibitor
| Parameter | Non-Fluorinated Cyclopentylamine Analog | This compound Analog (Hypothetical) | Rationale for Improvement |
| Blood-Brain Barrier (BBB) Permeability (LogBB) | 0.1 | 0.5 | Increased lipophilicity due to fluorination can enhance passive diffusion across the BBB. |
| Metabolic Stability (in brain homogenates) | 25 min | > 90 min | Resistance to oxidative metabolism within the CNS. |
| Selectivity (Ki for DAT vs. SERT) | 5-fold | 20-fold | The rigid scaffold and altered electronics can lead to more specific interactions with the target transporter. |
| Off-target hERG Inhibition (IC50) | 1 µM | > 30 µM | The modification can disrupt binding to the hERG channel, reducing the risk of cardiotoxicity. |
Synthetic Workflow: Reductive Amination
A common method for synthesizing derivatives of this compound is through reductive amination starting from 3,3-difluorocyclopentanone.
Caption: General Synthetic Workflow via Reductive Amination.
Protocol:
-
Reaction Setup: To a solution of 3,3-difluorocyclopentanone (1 equivalent) and the desired primary amine (1.1 equivalents) in dichloromethane, add sodium triacetoxyborohydride (1.5 equivalents) in portions at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
Workup: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired (3,3-Difluorocyclopentyl)amine derivative.
Conclusion and Future Outlook
While this compound has not yet been incorporated into a commercially successful drug, its potential as a valuable building block in drug discovery is evident. The strategic use of this fluorinated scaffold offers a compelling approach to enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. The hypothetical case studies presented in this guide illustrate the rationale behind its application in antiviral and CNS drug design. As medicinal chemists continue to explore novel chemical space, it is anticipated that the unique attributes of the 3,3-difluorocyclopentyl moiety will be leveraged to develop innovative therapeutics that address unmet medical needs. Further research and development in this area are warranted to fully realize the potential of this promising chemical entity.
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (3,3-Difluorocyclopentyl)methanamine
This guide provides essential safety and logistical information for the proper disposal of (3,3-Difluorocyclopentyl)methanamine (CAS No. 1260790-17-7). As a crucial building block in modern drug development, its unique properties demand a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.[1] This document moves beyond simple checklists to provide a deep, procedural framework grounded in established chemical safety principles and regulatory standards.
Foundational Knowledge: Hazard Identification and Waste Characterization
Proper disposal begins with a comprehensive understanding of the chemical's intrinsic hazards. This compound is a fluorinated aliphatic amine, a classification that immediately informs our handling and disposal strategy.[1][2][3] The primary hazards stem from its corrosivity, typical of amines, and the robust nature of its carbon-fluorine bonds, which contributes to environmental persistence.[4][5][6]
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1260790-17-7 | [1][4] |
| Molecular Formula | C6H11F2N | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH318: Causes serious eye damage | [4] |
| Primary Hazard Classes | Acute Toxicity (Oral), Skin Corrosion, Serious Eye Damage | [4][7] |
Causality Behind the Hazards:
-
Corrosivity (H314/H318): The amine functional group (-NH2) is basic and can readily cause severe chemical burns upon contact with skin and eyes. This dictates the stringent requirement for personal protective equipment.
-
Toxicity (H302): The compound is harmful if ingested, a common hazard for many laboratory chemicals that underscores the need for strict hygiene protocols.[4]
-
Environmental Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry.[6] This stability means the compound is not easily broken down in the environment, classifying it among the broader group of fluorinated compounds that require specialized disposal methods to prevent accumulation.[8][9]
Under the Resource Conservation and Recovery Act (RCRA), any waste containing this chemical must be managed as hazardous waste due to its corrosive and toxic characteristics.[10][11]
The Regulatory Framework: Adherence to EPA and OSHA Standards
Disposal procedures are not merely best practices; they are mandated by federal and local regulations. All laboratory activities, including waste management, fall under the purview of two primary federal agencies:
-
Environmental Protection Agency (EPA): The EPA's RCRA establishes the "cradle-to-grave" management system for hazardous waste.[10][12] This means that you, the generator, are responsible for the waste from its creation to its final, documented disposal.[12]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[13][14][15] This CHP must include provisions for safe handling and waste disposal procedures.[14]
Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these regulations and will have specific protocols that align with these federal mandates.
Core Principles of In-Lab Waste Management
Before the final disposal, every step taken within the laboratory must prioritize safety and regulatory compliance.
Personal Protective Equipment (PPE)
Given the chemical's severe corrosive properties, a robust PPE protocol is non-negotiable.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes that can cause serious eye damage.[4] |
| Hand Protection | Nitrile or other chemically resistant gloves | Must be inspected before use and removed properly to avoid skin contact.[16] |
| Body Protection | Flame-retardant laboratory coat | Protects skin from accidental contact. |
| Ventilation | Chemical Fume Hood | All handling and waste collection should be performed in a fume hood to avoid inhalation of vapors.[17] |
Waste Segregation: Preventing Dangerous Reactions
Segregation is the most critical step in preventing accidents. Mixing incompatible chemicals is a leading cause of laboratory incidents. Waste containing this compound must be kept separate from the following:
| Incompatible Material Class | Examples | Reason for Segregation |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can cause violent reactions.[17] |
| Acids & Acid Chlorides | Hydrochloric Acid, Acyl Chlorides | Violent neutralization reaction can occur, generating significant heat.[18] |
| Halogenated Compounds | Dichloromethane, Chloroform | While not always immediately reactive, mixing amine waste with halogenated solvent waste can lead to pressurization over time.[19] |
Containerization and Labeling
Proper containerization ensures safe storage and communicates hazards clearly.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container designed for liquid waste.[10][20] Never use food-grade containers like milk jugs.[10]
-
Keep the Container Closed: Waste containers must be sealed at all times except when actively adding waste.[10] This prevents spills and the release of harmful vapors and is a common point of regulatory violations.[10]
-
Label Correctly and Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations.
-
The relevant hazard characteristics (e.g., "Corrosive," "Toxic").
-
Step-by-Step Disposal Protocol
This protocol outlines the workflow from waste generation to final removal from the laboratory.
Caption: Disposal workflow for this compound waste.
Protocol Details:
-
Waste Collection:
-
Liquid Waste: Collect all waste streams containing the amine—including pure residues, reaction mixtures, and solvent rinses—in your designated, labeled hazardous waste container.
-
Solid Waste: Items grossly contaminated, such as pipette tips, gloves, or absorbent pads used for a spill, must also be disposed of as hazardous waste. Collect these in a separate, clearly labeled, and sealed container. Do not dispose of them in the regular trash.[21]
-
-
In-Lab Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks from the primary container.
-
-
Arranging for Professional Disposal:
-
Do Not Attempt On-Site Treatment: Due to the chemical's stability and hazardous nature, you should not attempt to neutralize or treat this waste in the lab. Neutralization of amines with acid can be highly exothermic and dangerous if not properly controlled.
-
Engage Professionals: The only acceptable disposal method is through your institution's EHS-approved hazardous waste contractor.[11][22] These contractors are equipped to transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]
-
-
Recommended Final Disposal Method:
-
High-Temperature Incineration: For fluorinated organic compounds, high-temperature incineration is the preferred disposal method.[8][9] This process is necessary to provide sufficient energy to break the stable carbon-fluorine bonds, ensuring complete destruction of the compound.[6][8] Improper or incomplete incineration could lead to the formation of other hazardous byproducts.[8][23]
-
Spill and Emergency Procedures
Immediate and correct response to a spill is vital.
-
Small Spills (Manageable by Lab Personnel):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbed material into a designated container for hazardous waste disposal.
-
Clean the spill area as appropriate, and dispose of all cleanup materials as hazardous waste.[24]
-
-
Large Spills or Unknown Hazards:
-
Evacuate the area immediately.
-
Alert others and prevent entry into the affected zone.
-
Contact your institution's emergency response team (e.g., EHS) or call 911, providing the chemical name and location of the spill.[24]
-
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. chemical-label.com [chemical-label.com]
- 5. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 7. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. pfw.edu [pfw.edu]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. epa.gov [epa.gov]
- 13. nationalacademies.org [nationalacademies.org]
- 14. osha.gov [osha.gov]
- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 16. pccarx.com [pccarx.com]
- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 19. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 20. ethz.ch [ethz.ch]
- 21. usbioclean.com [usbioclean.com]
- 22. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 23. epa.gov [epa.gov]
- 24. benchchem.com [benchchem.com]
A Comprehensive Guide to the Safe Handling of (3,3-Difluorocyclopentyl)methanamine
Welcome to your essential guide for the safe handling of (3,3-Difluorocyclopentyl)methanamine. This document provides critical safety and logistical information tailored for researchers, scientists, and professionals in drug development. Our goal is to empower you with the knowledge to manage this fluorinated amine with confidence and precision, ensuring both personal safety and the integrity of your research.
The unique reactivity of fluorinated compounds like this compound necessitates a handling protocol that is both robust and meticulously followed. The presence of the difluorocyclopentyl group can significantly influence the compound's physical and chemical properties, requiring a higher degree of caution than with non-fluorinated analogues. This guide is structured to provide a comprehensive operational plan, from initial preparation to final disposal.
Core Safety Directives and Personal Protective Equipment (PPE)
Before commencing any work with this compound, a thorough risk assessment is mandatory. While specific toxicological data for this compound is not extensively available, the known hazards of similar fluorinated amines and aminocyclopentanes warrant a cautious approach. The following Personal Protective Equipment (PPE) is the minimum requirement for handling this substance.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing. | To protect the eyes from contact with the chemical, which can cause serious irritation.[1][2] |
| Hand Protection | Disposable nitrile gloves. For prolonged contact or handling larger quantities, double-gloving is recommended. | Nitrile gloves offer good chemical resistance. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1][2][3] |
| Body Protection | A flame-resistant, long-sleeved laboratory coat. | To protect skin and clothing from potential splashes and contamination.[1][4] |
| Footwear | Closed-toe and closed-heel shoes. | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][2][3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][5] | To prevent respiratory tract irritation from potential vapors.[6] |
Operational Handling and Storage Protocols
Adherence to strict operational protocols is paramount to ensure a safe laboratory environment.
Preparation and Handling Workflow
The following diagram outlines the essential steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedure
-
Preparation :
-
Ensure all required PPE is worn correctly.[7]
-
Verify that the chemical fume hood is operational and has adequate airflow.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Storage :
Emergency Procedures: Spills and Exposure
Spill Response
In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.
-
Minor Spill (Contained within a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][10]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Outside of a fume hood) :
First Aid Measures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9][14] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3][8][9] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[8][9][14] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[8][9][15] Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment.
-
Waste Segregation : All waste containing this compound must be collected in a clearly labeled, compatible, and sealed container.[1] Do not mix with incompatible waste streams.
-
Disposal Method : As a fluorinated organic compound, it should be disposed of as hazardous waste.[1] Incineration at a licensed facility is a potential disposal method for PFAS-containing materials, as it can permanently eliminate them.[16] Alternatively, disposal in a hazardous waste landfill is an option, though this contains the substance rather than destroying it.[16] Always follow your institution's and local regulations for hazardous waste disposal.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. aksci.com [aksci.com]
- 9. aksci.com [aksci.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. documents.uow.edu.au [documents.uow.edu.au]
- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 13. chemkleancorp.com [chemkleancorp.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. aksci.com [aksci.com]
- 16. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


